molecular formula C21H29N3O4 B609150 ML352

ML352

Cat. No.: B609150
M. Wt: 387.5 g/mol
InChI Key: WBLVOWHFRUAMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels.>ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.

Properties

IUPAC Name

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLVOWHFRUAMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML352 mechanism of action on choline transporter

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of ML352 on the Choline Transporter

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is a presynaptic sodium-coupled symporter crucial for cholinergic neurotransmission.[1][2] It mediates the rate-limiting step in acetylcholine (ACh) synthesis by facilitating the reuptake of choline from the synaptic cleft into cholinergic neurons.[3][4][5] Given its pivotal role, the CHT is a significant target for modulating cholinergic signaling in various physiological and pathological states.[6] this compound is a novel, potent, and selective small-molecule inhibitor of CHT.[3][4][6] Unlike the classical competitive antagonist hemicholinium-3 (HC-3), this compound exhibits a distinct noncompetitive mechanism of action, making it a valuable tool for studying cholinergic dynamics and a potential platform for developing novel therapeutics.[1][5][6][7][8] This guide provides a detailed examination of the mechanism of action of this compound, presenting key quantitative data, experimental protocols, and visual representations of its interaction with the choline transporter.

Quantitative Analysis of this compound Activity

The inhibitory potency and kinetic parameters of this compound have been characterized through various biochemical and cellular assays. The data consistently demonstrate a nanomolar affinity for the choline transporter.

ParameterValueExperimental SystemReference
Ki 92 ± 2.8 nMhCHT LV-AA transfected HEK293 cells[6][7]
172 ± 12 nMMouse forebrain synaptosomes[6][7]
128.6 ± 15.3 nM[³H]HC-3 Binding Assay (hCHT transfected cells)[6][7]
IC50 168.6 ± 49.4 nMCholine Uptake Assay[1]
Effect on Choline Km No significant changehCHT LV-AA transfected HEK293 cells[6]
Effect on Choline Vmax Concentration-dependent reductionhCHT LV-AA transfected HEK293 cells[6]
↓ to 70.4 ± 5.6% of control (at 200 nM this compound)hCHT LV-AA transfected HEK293 cells[6]
↓ to 30.3 ± 4.2% of control (at 800 nM this compound)hCHT LV-AA transfected HEK293 cells[6]
↓ to 57.2 ± 3.4% of control (at 300 nM this compound)Mouse forebrain synaptosomes[6][7]
Effect on [³H]HC-3 Kd No significant changehCHT transfected cell membranes[6][7]
Effect on [³H]HC-3 Bmax Significant reductionhCHT transfected cell membranes[6][7]

Core Mechanism of Action: Noncompetitive Allosteric Inhibition

Kinetic studies have been fundamental in elucidating the mechanism by which this compound inhibits the choline transporter. The key finding is that this compound acts as a noncompetitive inhibitor, a mechanism distinct from the competitive inhibition exhibited by HC-3.[1][6][7]

In saturation choline transport assays, the presence of this compound leads to a concentration-dependent decrease in the maximal velocity (Vmax) of choline uptake without significantly altering the Michaelis constant (Km) for choline.[6] This indicates that this compound does not compete with choline for the same binding site. Instead, it binds to a different, allosteric site on the transporter. This allosteric binding event induces a conformational change in the transporter protein, which impairs its ability to translocate choline across the cell membrane, thereby reducing the Vmax.[6][7]

Further evidence for an allosteric mechanism comes from radioligand binding assays using [³H]HC-3.[6] HC-3 is a known competitive inhibitor that binds directly to the choline binding site.[5][8] In the presence of this compound, the maximum number of binding sites (Bmax) for [³H]HC-3 is significantly reduced, while the dissociation constant (Kd) of [³H]HC-3 remains unchanged.[6][7] This result suggests that this compound, by binding to its allosteric site, alters the transporter's conformation in such a way that it reduces the availability or accessibility of the HC-3 binding site, without affecting the affinity of the remaining available sites.[6][7] Recent cryogenic electron microscopy (cryo-EM) structures of CHT1 have provided high-resolution visualization of the this compound-inhibited state, confirming a distinct binding site from choline and HC-3 and revealing the structural basis for its inhibitory mechanism.[1][2]

ML352_Mechanism_of_Action cluster_0 Choline Transporter (CHT) States cluster_1 Ligands CHT_unbound CHT Choline Site (High Affinity) Allosteric Site CHT_choline_bound CHT Choline Bound Allosteric Site CHT_ML352_bound CHT (Conformationally Altered) Choline Site (Low Affinity) This compound Bound CHT_HC3_bound CHT HC-3 Bound Allosteric Site Choline Choline CHT_choline_bound->Choline Transport & Release CHT_ML352_bound:f1->Choline Binding Impaired (Vmax Reduced) CHT_HC3_bound:f1->Choline Binding Blocked Choline->CHT_unbound:f1 Binds This compound This compound This compound->CHT_unbound:f2 Binds (Allosteric) Noncompetitive HC3 HC-3 HC3->CHT_unbound:f1 Binds (Orthosteric) Competitive

Caption: Mechanism of this compound noncompetitive inhibition of the choline transporter.

Selectivity Profile

A critical feature of this compound is its high selectivity for the choline transporter. At concentrations that effectively block CHT, this compound shows no significant activity at other related transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][6][7] Furthermore, it does not inhibit key enzymes involved in acetylcholine metabolism, namely acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[3][4][6][7] This high degree of selectivity minimizes off-target effects, making this compound a precise tool for probing the functions of the choline transporter.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific and robust experimental assays. Detailed below are the generalized protocols for the key experiments cited.

[³H]Choline Uptake Assay

This functional assay measures the rate of choline transport into cells or synaptosomes.

  • Preparation:

    • Cell Culture: HEK293 cells stably expressing human CHT (or a suitable equivalent) are cultured to confluence on appropriate plates.[6]

    • Synaptosome Preparation: Mouse forebrain tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and subjected to differential centrifugation to isolate the synaptosomal fraction.[6]

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH) for a defined period.

    • Varying concentrations of this compound or vehicle control are added during a pre-incubation step.[1]

    • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]choline and varying concentrations of unlabeled choline (for saturation experiments).

    • The reaction proceeds for a short, defined period (e.g., 10 minutes) at room temperature or 37°C.[1]

  • Termination and Measurement:

    • Uptake is rapidly terminated by washing the cells or synaptosomes with ice-cold buffer to remove extracellular [³H]choline.[1]

    • The cells or synaptosomes are lysed (e.g., with 1% SDS, 0.2 M NaOH).[1]

    • The radioactivity of the lysate, representing the amount of transported [³H]choline, is measured using liquid scintillation counting.[1]

  • Data Analysis:

    • Background radioactivity (from control cells not expressing CHT) is subtracted.[1]

    • Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Choline_Uptake_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis prep1 Culture hCHT-expressing HEK293 cells or prepare synaptosomes assay1 Pre-incubate cells/ synaptosomes in buffer prep1->assay1 assay2 Add this compound (or vehicle) at desired concentrations assay1->assay2 assay3 Initiate uptake with [³H]choline solution assay2->assay3 assay4 Incubate for a defined time (e.g., 10 min) assay3->assay4 meas1 Terminate reaction with ice-cold buffer wash assay4->meas1 meas2 Lyse cells/synaptosomes meas1->meas2 meas3 Measure radioactivity via liquid scintillation counting meas2->meas3 meas4 Perform non-linear regression to determine Km and Vmax meas3->meas4

Caption: Experimental workflow for a [³H]Choline Uptake Assay.

[³H]Hemicholinium-3 (HC-3) Radioligand Binding Assay

This assay directly measures the binding of ligands to the choline transporter in membrane preparations.

  • Membrane Preparation:

    • HEK293 cells stably expressing CHT are harvested and homogenized in a Tris-HCl buffer.[6]

    • The homogenate is subjected to high-speed centrifugation (e.g., 15,000g) to pellet the cell membranes.[6]

    • The pellets are washed and resuspended in the binding buffer.[6]

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated in a reaction mixture containing:

      • A fixed concentration of [³H]HC-3.

      • Varying concentrations of the competing ligand (this compound for competition assays, or unlabeled HC-3 for saturation assays).

      • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Separation and Measurement:

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound [³H]HC-3.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled HC-3) and is subtracted from total binding to yield specific binding.

    • For competition assays, IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

    • For saturation assays, Kd and Bmax values are determined by fitting the specific binding data.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Measurement & Analysis prep1 Harvest and homogenize hCHT-expressing cells prep2 Isolate cell membranes via centrifugation prep1->prep2 prep3 Resuspend membranes in binding buffer prep2->prep3 react1 Incubate membranes with [³H]HC-3 and this compound (or other ligands) prep3->react1 react2 Allow reaction to reach equilibrium react1->react2 meas1 Separate bound/free ligand via vacuum filtration react2->meas1 meas2 Wash filters with ice-cold buffer meas1->meas2 meas3 Measure filter radioactivity by scintillation counting meas2->meas3 meas4 Calculate specific binding and determine Ki, Kd, and Bmax meas3->meas4

Caption: Experimental workflow for a [³H]HC-3 Radioligand Binding Assay.

Conclusion

This compound is a high-affinity inhibitor of the presynaptic choline transporter, CHT.[3][4][6] Extensive kinetic and binding studies have unequivocally demonstrated that it functions through a noncompetitive, allosteric mechanism.[6][7] By binding to a site distinct from the choline recognition site, this compound induces a conformational change that reduces the maximal transport capacity of CHT without affecting its affinity for choline.[6] This mechanism, combined with its high selectivity and central nervous system penetrance, establishes this compound as a superior chemical probe for the acute and specific inhibition of CHT in vitro and in vivo, providing a powerful tool for researchers and a potential foundation for the development of novel cholinergic therapeutics.[4][6][7]

References

ML352: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent and selective, noncompetitive, allosteric inhibitor of the high-affinity choline transporter (CHT).[1][2][3][4] As the rate-limiting step in acetylcholine (ACh) synthesis, CHT is a critical target for modulating cholinergic neurotransmission.[3][5] This document provides a detailed technical overview of the selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its biological context and the workflow used for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect on the presynaptic choline transporter (CHT).[4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), this compound binds to an allosteric site on the transporter.[1][2][5] This noncompetitive mechanism of action means that its inhibitory activity is not overcome by increasing concentrations of the natural substrate, choline.[1][2] Structural studies have revealed that this compound stabilizes the inward-open conformation of CHT, thereby preventing the translocation of choline into the presynaptic neuron.[5] This ultimately limits the synthesis of acetylcholine.

Quantitative Selectivity Data

The selectivity of this compound has been rigorously assessed against a broad panel of biological targets. The following tables summarize its inhibitory activity against its primary target, CHT, and a wide range of off-targets.

Table 1: Potency of this compound against the High-Affinity Choline Transporter (CHT)

Assay SystemParameterValue (nM)
hCHT LV-AA transfected HEK293 cellsKi92 ± 2.8[1]
Mouse forebrain synaptosomesKi172 ± 12[1]
[3H]HC-3 binding to transfected cell membranesKi128.6 ± 15.3[1][2]

Table 2: Off-Target Selectivity Profile of this compound

This compound was evaluated at a concentration of 10 μM against a panel of 68 G-protein coupled receptors, ion channels, and transporters.[6] The data below represents the percent inhibition observed at this concentration.[1] this compound also showed no significant inhibition of key enzymes and transporters involved in cholinergic and monoaminergic signaling.[1][3]

Target ClassTargetPercent Inhibition at 10 μM
Enzymes Acetylcholinesterase (AChE)No inhibition[1][3]
Choline Acetyltransferase (ChAT)No inhibition[1][3]
Transporters Dopamine Transporter (DAT)4[1]
Serotonin Transporter (SERT)2[1]
Norepinephrine Transporter (NET)12[1]
GABA Transporter11[1]
Receptors Histamine H137[1]
Histamine H220[1]
Tachykinin NK122[1]
Glucocorticoid-1[1]
Glutamate, Kainate-2[1]
Glutamate, NMDA, Agonism1[1]
Glutamate, NMDA, Glycine4[1]
Glutamate, NMDA, Phencyclidine-5[1]
Thyroid Hormone6[1]
Ion Channels Sodium Channel, Site 220[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the selectivity profiling of this compound.

Choline Uptake Inhibition Assay in hCHT Transfected HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT construct (hCHT LV-AA) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were plated in 96-well microplates and allowed to adhere.

    • On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells were pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

    • [3H]choline was added to initiate the uptake reaction.

    • After a defined incubation period, the uptake was terminated by washing the cells rapidly with ice-cold KRH buffer.

    • Cells were lysed, and the incorporated radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: IC50 values were determined by nonlinear regression analysis of the concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.

[3H]HC-3 Radioligand Binding Assay
  • Membrane Preparation: Membranes were prepared from hCHT LV-AA transfected HEK293 cells or mouse forebrain synaptosomes. The tissue or cells were homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in a binding buffer.

  • Assay Procedure:

    • Membrane preparations were incubated with a fixed concentration of [3H]hemicholinium-3 ([3H]HC-3) and varying concentrations of this compound in a 96-well plate.

    • Nonspecific binding was determined in the presence of a high concentration of unlabeled HC-3.

    • The reaction was incubated to allow for binding equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from competition binding curves, and Ki values were calculated using the Cheng-Prusoff equation.

Off-Target Screening

This compound was evaluated in a comprehensive lead profiling screen (Eurofins Panlabs) against a panel of 68 molecular targets, including G-protein coupled receptors, ion channels, and transporters. The assays were primarily radioligand binding assays performed at a single concentration of 10 μM. The percent inhibition of radioligand binding was determined for each target.

Visualizations

Signaling Pathway of Acetylcholine Synthesis and Release

Acetylcholine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Choline (extracellular) CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline (intracellular) CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle ACh_release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft This compound This compound This compound->CHT Allosteric Inhibition AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->CHT Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic synapse showing this compound's allosteric inhibition of the choline transporter (CHT).

Experimental Workflow for this compound Selectivity Profiling

Selectivity_Workflow start Start: this compound Synthesis and Purification primary_assay Primary Assay: Choline Uptake Inhibition (hCHT-HEK293 & Synaptosomes) start->primary_assay binding_assay Mechanism of Action: [3H]HC-3 Competition Binding Assay primary_assay->binding_assay secondary_assays Secondary Selectivity Assays: - AChE Inhibition - ChAT Inhibition - DAT/SERT/NET Uptake binding_assay->secondary_assays broad_screening Broad Off-Target Screening: Eurofins Panel (68 targets) at 10 µM secondary_assays->broad_screening data_analysis Data Analysis: - IC50/Ki Determination - Percent Inhibition Calculation broad_screening->data_analysis conclusion Conclusion: Potent and Selective Noncompetitive CHT Inhibitor data_analysis->conclusion

Caption: Workflow for determining the selectivity profile of this compound.

References

The Cholinergic Investigator's Guide to ML352: A Potent and Selective Tool for Probing Choline Transporter Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical target for understanding and modulating cholinergic neurotransmission.[1][2] ML352 is a novel, potent, and selective noncompetitive inhibitor of CHT.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed protocols for its use in studying the cholinergic system. Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis for its unique inhibitory action, revealing that this compound binds to an external-facing allosteric site on the CHT, distinct from the choline and hemicholinium-3 (HC-3) binding sites.[5] This allosteric modulation provides a powerful tool for investigating the dynamics of choline transport and its role in cholinergic signaling.

Introduction to this compound

This compound emerged from a high-throughput screen for novel inhibitors of the presynaptic choline transporter.[1][4] It is a high-affinity inhibitor with a noncompetitive mechanism of action, making it a valuable tool for studying CHT function in various experimental systems.[1][3] Unlike competitive inhibitors such as HC-3, this compound's inhibitory effect is not overcome by high concentrations of choline, providing a distinct advantage for in vitro and in vivo studies.[3] Furthermore, this compound exhibits high selectivity for CHT, with no significant activity at other monoamine transporters or key cholinergic enzymes like acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[2][3]

Mechanism of Action: Allosteric Inhibition of CHT

This compound acts as a noncompetitive inhibitor of the high-affinity choline transporter.[1][3] This is evidenced by its ability to reduce the maximum velocity (Vmax) of choline uptake without significantly altering the Michaelis constant (Km) for choline.[1][3] This kinetic profile suggests that this compound binds to a site on the transporter that is distinct from the choline binding site.

This allosteric mechanism has been confirmed by recent cryo-EM structures of the human CHT1 in complex with this compound.[5] These studies reveal that this compound binds to a pocket on the external surface of the transporter.[5] This binding event stabilizes the transporter in an inward-open conformation, which is incompatible with choline translocation, thereby inhibiting its function.[5]

The interaction of this compound with the CHT also affects the binding of the classic competitive inhibitor, hemicholinium-3 (HC-3). This compound reduces the apparent density of HC-3 binding sites (Bmax) without significantly changing the dissociation constant (Kd) of HC-3 at lower concentrations of this compound.[3] This further supports an allosteric interaction, where the binding of this compound conformationally alters the transporter to reduce the availability or affinity of the HC-3 binding site.[3]

Signaling Pathway of Cholinergic Neurotransmission and this compound Inhibition

Caption: Cholinergic presynaptic terminal and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Inhibitory Potency of this compound

ParameterPreparationValueReference(s)
KihCHT LV-AA transfected HEK293 cells92 ± 2.8 nM[3]
KiMouse forebrain synaptosomes172 ± 12 nM[3]
IC50Human CHT1-expressing HEK293 cells168.6 ± 49.4 nM[5]

Table 2: Selectivity of this compound

TargetPreparationActivityReference(s)
Dopamine Transporter (DAT)Mouse forebrain synaptosomesNo significant inhibition at 5 µM[3]
Serotonin Transporter (SERT)Mouse forebrain synaptosomesNo significant inhibition at 5 µM[3]
Norepinephrine Transporter (NET)Transfected HEK293 cellsNo significant inhibition[3]
Acetylcholinesterase (AChE)Mouse forebrain extractsNo significant inhibition[3]
Choline Acetyltransferase (ChAT)Mouse forebrain extractsNo significant inhibition[3]

Table 3: Effect of this compound on Choline Uptake and HC-3 Binding Kinetics

ParameterConditionEffect of this compoundReference(s)
Choline Uptake VmaxhCHT LV-AA cellsProgressive decrease with increasing this compound concentration[3]
Choline Uptake KmhCHT LV-AA cellsNo significant change[3]
Choline Uptake VmaxMouse forebrain synaptosomesDecreased (57.2 ± 3.4% of control at 300 nM this compound)[3]
Choline Uptake KmMouse forebrain synaptosomesNo significant change[3]
[3H]HC-3 Binding BmaxTransfected cell membranesSignificant reduction (80.3 ± 3.8% of control at 200 nM; 48.9 ± 4.1% at 800 nM)[3]
[3H]HC-3 Binding KdTransfected cell membranesNo significant change at 200 nM; increased at 800 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on published studies that have characterized this compound.

[3H]Choline Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled choline into presynaptic terminals.

Experimental Workflow for [3H]Choline Uptake Assay

Choline_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Isolate mouse forebrain tissue B Homogenize in ice-cold buffer A->B C Centrifuge to obtain crude synaptosomes (P2 pellet) B->C D Resuspend synaptosomes in Krebs bicarbonate buffer C->D E Pre-incubate aliquots with this compound or vehicle D->E K Determine protein concentration of synaptosome samples D->K F Initiate uptake by adding [3H]choline E->F G Incubate at 37°C for 15 minutes F->G H Terminate uptake by rapid filtration over glass fiber filters G->H I Wash filters with ice-cold buffer H->I J Measure radioactivity using liquid scintillation spectrometry I->J L Calculate specific uptake (total uptake - nonspecific uptake in presence of HC-3) J->L K->L

Caption: Workflow for a [3H]choline uptake assay in synaptosomes.

Detailed Methodology:

  • Synaptosome Preparation:

    • Sacrifice male C57BL/6J mice (8–10 weeks old) by rapid decapitation.

    • Dissect forebrain tissue on an ice-cold aluminum plate.

    • Prepare crude synaptosomes (P2 fraction) as previously described.[3]

  • Uptake Assay:

    • Resuspend synaptosomes in Krebs bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 25 mM NaHCO3, 1.7 mM CaCl2, 10 mM glucose, 100 µM ascorbic acid).

    • In a 96-well plate, add 100 µL of the synaptosome suspension to each well.

    • Add this compound at various concentrations (or vehicle for control) and pre-incubate.

    • Initiate the uptake reaction by adding 100 µL of 100 nM [3H]choline chloride.

    • Incubate for 15 minutes at 37°C.

    • To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of 10 µM hemicholinium-3.

  • Termination and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

    • Determine the protein concentration of the synaptosome samples using a standard method (e.g., BCA protein assay).

    • Calculate the specific uptake of [3H]choline and express the data as a function of protein concentration and time.

[3H]Hemicholinium-3 Binding Assay

This assay is used to characterize the binding of ligands to the choline transporter.

Experimental Workflow for [3H]Hemicholinium-3 Binding Assay

HC3_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis A Harvest CHT-expressing HEK293 cells B Homogenize cells in 50 mM Tris-HCl buffer (pH 7.5) A->B C Centrifuge homogenate at 15,000 x g for 15 minutes B->C D Resuspend and re-centrifuge the pellet C->D E Resuspend final pellet in Tris base buffer D->E F Incubate membrane preparation with varying concentrations of [3H]HC-3 E->F G Include this compound at fixed concentrations in parallel experiments H Incubate at an appropriate temperature and duration to reach equilibrium F->H G->H I Separate bound from free radioligand by rapid filtration H->I J Wash filters with ice-cold buffer I->J K Measure radioactivity on filters by liquid scintillation counting J->K L Determine nonspecific binding using excess unlabeled HC-3 M Perform saturation binding analysis to determine Kd and Bmax K->M L->M

Caption: Workflow for a [3H]hemicholinium-3 binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Grow HEK293 cells stably expressing CHT to confluence on 150 mm plates.

    • Harvest the cells in 50 mM Tris-HCl buffer (pH 7.5).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes.

    • Resuspend the pellet in 10 mL of the same buffer and centrifuge again.

    • Resuspend the final pellet in Tris base buffer.

  • Binding Assay:

    • In a multi-tube format, incubate the membrane preparation with increasing concentrations of [3H]HC-3.

    • To investigate the effect of this compound, perform parallel incubations with fixed concentrations of this compound (e.g., 200 nM and 800 nM).[3]

    • Incubate the reactions to allow for binding to reach equilibrium.

    • Determine non-specific binding in a parallel set of tubes containing a high concentration of unlabeled HC-3.

  • Termination and Analysis:

    • Terminate the binding reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Perform saturation binding analysis using appropriate software (e.g., Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Applications in Cholinergic Research

This compound's unique properties make it a versatile tool for a variety of applications in cholinergic research:

  • Probing CHT Structure and Function: As a noncompetitive, allosteric inhibitor, this compound can be used to study the conformational changes of CHT during the transport cycle. Its binding site, now identified through cryo-EM, provides a new target for understanding transporter regulation.[5]

  • Investigating the Role of CHT in Disease: Given the involvement of the cholinergic system in neurodegenerative diseases like Alzheimer's disease, this compound can be used in preclinical models to explore the therapeutic potential of CHT inhibition. An optimized analog of this compound, VU6001221, has already shown pro-cognitive effects in a rodent model.[6]

  • Functional Studies of Cholinergic Circuits: By selectively inhibiting choline uptake, this compound can be used to manipulate acetylcholine synthesis and release in specific brain regions or neuronal populations, allowing for a detailed investigation of their role in behavior and physiology.

  • Development of Novel PET Ligands: The favorable pharmacokinetic properties of this compound, including its ability to penetrate the central nervous system, make it a promising scaffold for the development of positron emission tomography (PET) ligands for imaging CHT in the living brain.[1][3]

Conclusion

This compound is a powerful and selective pharmacological tool for the study of cholinergic neurotransmission. Its well-characterized noncompetitive, allosteric mechanism of action, coupled with a growing body of structural and functional data, makes it an invaluable asset for researchers in neuroscience and drug discovery. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound to further unravel the complexities of the choline transporter and its role in health and disease.

References

ML352: A Technical Guide to a Novel Noncompetitive Inhibitor of the Presynaptic Choline Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and initial characterization of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in utilizing this compound as a chemical probe to investigate cholinergic signaling or as a scaffold for the development of novel therapeutics.

Introduction

The high-affinity choline transporter (CHT) is a presynaptic protein that mediates the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2] As such, CHT represents a critical target for the modulation of cholinergic neurotransmission, which is implicated in a wide range of physiological processes including cognition, memory, and motor control.[3] this compound was identified through a high-throughput screen as a novel, non-choline-based small molecule inhibitor of CHT.[1][4] Subsequent characterization revealed it to be a high-affinity, selective, and noncompetitive inhibitor of CHT, making it a valuable tool for studying the role of this transporter in health and disease.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Potency of this compound for Choline Transporter (CHT) Inhibition

Assay SystemParameterValue (nM)Reference
hCHT LV-AA transfected HEK293 cellsKi (Choline Uptake)92 ± 2.8[5]
Mouse forebrain synaptosomesKi (Choline Uptake)166 ± 12[5]
hCHT LV-AA transfected cell membranesKi ([3H]HC-3 Binding)128.6 ± 15.3[5]
Human CHT1IC50 (Choline Uptake)168.6 ± 49.4[2]

Table 2: Kinetic Parameters of this compound Inhibition on Choline Uptake

SystemThis compound Concentration (nM)Effect on VmaxEffect on KmReference
hCHT LV-AA transfected cells200DecreaseNo significant change[3][5]
hCHT LV-AA transfected cells800Further decreaseNo significant change[3][5]
Mouse forebrain synaptosomes300DecreaseNo significant change[3][5]

Table 3: Selectivity Profile of this compound

TargetPercent Inhibition at 10 µM this compoundReference
Dopamine Transporter (DAT)4[3]
Serotonin Transporter (SERT)2[3]
Norepinephrine Transporter (NET)12[3]
Acetylcholinesterase (AChE)No inhibition[1][4][5]
Choline Acetyltransferase (ChAT)No inhibition[1][4][5]
Various other receptors and ion channelsMinimal to no inhibition[1][4][5]

Table 4: Pharmacokinetic Properties of this compound

ParameterFindingReference
In vitro metabolismLimited[1][5]
CNS PenetrationSignificant (Brain Kp = 0.2)[1][5]
ClearancePredicted to be rapid[1][5]

Experimental Protocols

[3H]Choline Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells or synaptosomes expressing CHT.

  • Cell Culture and Transfection: HEK293 cells are stably transfected with the human choline transporter (hCHT). A mutant form, hCHT LV-AA, which exhibits elevated surface expression, was used in the initial characterization of this compound.[3]

  • Synaptosome Preparation: Mouse forebrain synaptosomes are prepared by homogenization and differential centrifugation of brain tissue.

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control.

    • [3H]choline is added to initiate the uptake reaction.

    • The reaction is stopped by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a saturating concentration of a known CHT inhibitor, such as hemicholinium-3 (HC-3).

  • Data Analysis: The concentration-response data is fitted to a single-site inhibition model to determine the Ki value. For kinetic studies, varying concentrations of [3H]choline are used in the presence or absence of fixed concentrations of this compound to determine the effect on Vmax and Km.[5]

[3H]Hemicholinium-3 (HC-3) Binding Assay

This assay measures the ability of a compound to displace the binding of a radiolabeled competitive inhibitor, [3H]HC-3, from CHT.

  • Membrane Preparation: Membranes are prepared from HEK293 cells transfected with hCHT.

  • Assay Procedure:

    • 100 µg of membrane protein is incubated with a fixed concentration of [3H]HC-3 (e.g., 10 nM) and varying concentrations of this compound.

    • The incubation is carried out for a designated time to reach equilibrium.

    • The reaction is terminated by rapid filtration over glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled HC-3 (e.g., 20 µM).[3][5]

  • Data Analysis: Competition binding data is analyzed using a single-site binding model to calculate the Ki of this compound. Saturation binding experiments with varying concentrations of [3H]HC-3 in the presence of this compound are used to determine its effect on the Bmax and Kd of [3H]HC-3 binding.[5]

Visualizations

Cholinergic Neurotransmission Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Ext Extracellular Choline CHT Choline Transporter (CHT) Choline_Ext->CHT Uptake Choline_Int Intracellular Choline CHT->Choline_Int ChAT Choline Acetyltransferase (ChAT) Choline_Int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging via VAChT ACh_Vesicle ACh VAChT VAChT ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis This compound This compound This compound->CHT Inhibition (Noncompetitive) AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Choline_Recycled Choline AChE->Choline_Recycled Acetate Acetate AChE->Acetate Choline_Recycled->Choline_Ext Recycling Signal Postsynaptic Signal AChR->Signal Activation

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

ML352_Workflow cluster_assays In Vitro Characterization cluster_invivo In Vivo Characterization HTS High-Throughput Screen Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt ML352_ID This compound Identification Lead_Opt->ML352_ID Potency Potency Assays (Ki determination) ML352_ID->Potency Kinetics Kinetic Studies (Vmax, Km) ML352_ID->Kinetics Selectivity Selectivity Profiling ML352_ID->Selectivity PK Pharmacokinetic Studies (CNS penetration, clearance) ML352_ID->PK

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship of this compound's Mechanism of Action

ML352_Mechanism This compound This compound CHT Choline Transporter (CHT) This compound->CHT Allosteric_Site Binds to an Allosteric Site on CHT's external surface CHT->Allosteric_Site interacts with Noncompetitive Noncompetitive Inhibition Allosteric_Site->Noncompetitive results in Inward_Open Traps CHT in an Inward-Open Conformation Allosteric_Site->Inward_Open leads to Vmax_Decrease Decreased Vmax of Choline Uptake Noncompetitive->Vmax_Decrease Km_No_Change No Change in Km for Choline Noncompetitive->Km_No_Change HC3_Binding_Decrease Reduced Apparent Density of HC-3 Binding Sites (Bmax) Noncompetitive->HC3_Binding_Decrease

References

ML352: A Technical Guide to its Role in Modulating Acetylcholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML352, a novel small molecule that acts as a potent and selective modulator of acetylcholine (ACh) synthesis. This compound functions as a noncompetitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in the production of ACh. This document details the mechanism of action of this compound, presents key quantitative data from in vitro and ex vivo studies, outlines the experimental protocols used to characterize this compound, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Acetylcholine Synthesis and the Role of the High-Affinity Choline Transporter (CHT)

Acetylcholine is a critical neurotransmitter involved in a wide range of physiological processes, including muscle contraction, memory, and attention.[1] The synthesis of ACh in cholinergic neurons is critically dependent on the uptake of extracellular choline via the high-affinity choline transporter (CHT), also known as SLC5A7.[2][3] This transport process is the rate-limiting step in the entire ACh synthesis pathway, making CHT a key target for the modulation of cholinergic signaling.[2][3]

This compound: A Novel Noncompetitive Inhibitor of CHT

This compound is a recently identified small molecule that has been characterized as a potent and selective inhibitor of CHT.[4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), which bind to the same site as choline, this compound acts via a noncompetitive mechanism, suggesting an allosteric interaction with the transporter.[4] This distinct mechanism of action makes this compound a valuable tool for studying the intricacies of cholinergic regulation and a potential starting point for the development of novel therapeutics.

Mechanism of Action of this compound

This compound modulates acetylcholine synthesis by directly inhibiting the activity of the CHT. By binding to an allosteric site on the transporter, this compound reduces the maximal rate of choline transport (Vmax) without affecting the affinity of the transporter for choline (Km).[1][5] This reduction in choline uptake limits the availability of the essential precursor for ACh synthesis by the enzyme choline acetyltransferase (ChAT). Importantly, this compound has been shown to be highly selective for CHT, exhibiting no significant inhibitory activity against ChAT or acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[1][4]

Signaling Pathway of Acetylcholine Synthesis and Inhibition by this compound

Acetylcholine_Synthesis_and_ML352_Inhibition cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Choline_ext Choline CHT High-Affinity Choline Transporter (CHT) Choline_ext->CHT Transport Choline_int Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Packaging This compound This compound This compound->CHT Noncompetitive Inhibition

Acetylcholine synthesis and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with the choline transport system.

Table 1: Inhibitory Potency of this compound against CHT
PreparationParameterValue (nM)Reference
hCHT LV-AA transfected HEK293 cellsKi92 ± 2.8[5]
Mouse forebrain synaptosomesKi172 ± 12[5]
hCHT transfected cell membranesKi128.6 ± 15.3[1]
Table 2: Kinetic Parameters of Choline Uptake in the Presence of this compound
PreparationThis compound (nM)Km (µM)Vmax (% of control)Reference
hCHT LV-AA transfected HEK293 cells02.5 ± 0.4100[5]
2004.4 ± 1.270.4 ± 5.6[5]
8004.4 ± 2.030.3 ± 4.2[5]
Mouse forebrain synaptosomes300No significant change57.2 ± 3.4[1][5]
Table 3: Effect of this compound on [3H]Hemicholinium-3 (HC-3) Binding
This compound (nM)Kd (nM)Bmax (% of control)Reference
08.5 ± 1.1100[5]
200No significant changeSignificant reduction[1][5]
Table 4: Selectivity Profile of this compound
TargetActivity at 10 µMReference
Acetylcholinesterase (AChE)No inhibition[1][4]
Choline Acetyltransferase (ChAT)No inhibition[1][4]
Dopamine Transporter (DAT)<20% inhibition[5]
Serotonin Transporter (SERT)<20% inhibition[5]
Norepinephrine Transporter (NET)<20% inhibition[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

[3H]Choline Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled choline into cells or synaptosomes expressing CHT.

  • Cell Culture and Synaptosome Preparation:

    • HEK-293 cells stably transfected with human CHT (hCHT) are cultured in appropriate media.

    • Synaptosomes are prepared from the forebrain of mice by homogenization and differential centrifugation.

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated in Krebs-Ringer-HEPES buffer at 37°C.

    • Varying concentrations of this compound are added and incubated for a specified time.

    • [3H]Choline is added to initiate the uptake reaction.

    • The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC50 value is determined by nonlinear regression analysis.

    • The Ki value is calculated using the Cheng-Prusoff equation.

    • For kinetic studies, the assay is performed with varying concentrations of [3H]choline in the presence or absence of fixed concentrations of this compound to determine Km and Vmax values.

[3H]Hemicholinium-3 (HC-3) Binding Inhibition Assay

This assay assesses the ability of this compound to displace the binding of the CHT competitive inhibitor [3H]HC-3 from membranes expressing CHT.

  • Membrane Preparation:

    • Membranes are prepared from hCHT-transfected HEK-293 cells by homogenization and centrifugation.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]HC-3 and varying concentrations of this compound in a binding buffer.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration over glass fiber filters.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • IC50 values are determined from competition binding curves.

    • Ki values are calculated using the Cheng-Prusoff equation.

    • Saturation binding experiments with varying concentrations of [3H]HC-3 in the presence or absence of this compound are used to determine Kd and Bmax.

Choline Acetyltransferase (ChAT) Activity Assay (Radioenzymatic Method)

This assay measures the activity of ChAT by quantifying the formation of radiolabeled ACh from radiolabeled acetyl-CoA.

  • Enzyme Source:

    • Extracts from mouse forebrain are used as the source of ChAT.

  • Assay Procedure:

    • The enzyme extract is incubated with [14C]acetyl-CoA, choline, and a buffer system.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the newly synthesized [14C]ACh is separated from the unreacted [14C]acetyl-CoA.

    • The amount of [14C]ACh is quantified by liquid scintillation counting.

  • Data Analysis:

    • The activity of ChAT is expressed as the amount of ACh formed per unit of time per amount of protein.

    • The effect of this compound is determined by including it in the reaction mixture and comparing the activity to a control without the inhibitor.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.

  • Enzyme Source:

    • Extracts from mouse forebrain are used as the source of AChE.

  • Assay Procedure:

    • The enzyme extract is incubated with the substrate acetylthiocholine in a buffer.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • The inhibitory effect of this compound is assessed by its inclusion in the assay and comparison to a control.

Experimental Workflow for Characterizing CHT Inhibitors

Experimental_Workflow Start Identify Potential CHT Inhibitor (e.g., this compound) PrimaryScreen Primary Screen: [3H]Choline Uptake Assay (HEK-hCHT cells) Start->PrimaryScreen DoseResponse Dose-Response Analysis: Determine IC50 and Ki PrimaryScreen->DoseResponse SecondaryScreen Secondary Screen: [3H]Choline Uptake Assay (Synaptosomes) DoseResponse->SecondaryScreen Mechanism Mechanism of Action Studies SecondaryScreen->Mechanism Selectivity Selectivity Assays SecondaryScreen->Selectivity Kinetic Kinetic Analysis: Vary Choline Concentration (Determine Km and Vmax) Mechanism->Kinetic Binding Binding Assay: [3H]HC-3 Competition (Determine Kd and Bmax) Mechanism->Binding End Characterized CHT Inhibitor Mechanism->End ChATAssay ChAT Activity Assay Selectivity->ChATAssay AChEAssay AChE Activity Assay Selectivity->AChEAssay OtherTransporters Other Transporter Assays (DAT, SERT, NET) Selectivity->OtherTransporters Selectivity->End

Workflow for characterizing CHT inhibitors like this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of cholinergic neurotransmission. Its potent, selective, and noncompetitive inhibition of the high-affinity choline transporter provides a unique means to modulate acetylcholine synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and cholinergic signaling. The distinct mechanism of action of this compound may offer new avenues for the development of therapeutics for disorders associated with cholinergic dysfunction.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of ML352, a Novel Noncompetitive Inhibitor of the Presynaptic Choline Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). The information herein is intended to support further research and development of this compound and related compounds as valuable tools for studying cholinergic signaling and as potential therapeutic agents. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule that acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2][3][4] The CHT is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in a wide range of physiological processes, including cognition, memory, and motor control.[2][3] By inhibiting choline uptake, this compound provides a valuable pharmacological tool to probe the function of the cholinergic system. Its noncompetitive mechanism of action is a particularly useful feature, as its inhibitory effect is not overcome by high concentrations of extracellular choline.[1][2] this compound has demonstrated high affinity for CHT with a Ki of 92 nM in HEK293 cells expressing the human transporter and 166 nM in mouse forebrain synaptosomes.[1][2][4] Notably, it shows high selectivity, with no significant activity against acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or transporters for dopamine, serotonin, and norepinephrine.[1][2][3][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacokinetic Profile of this compound [1][2]

ParameterSpeciesValue
Intrinsic Clearance (CLint) Rat (Hepatic Microsomes)95.0 mL/min/kg
Human (Hepatic Microsomes)10.4 mL/min/kg
Predicted Hepatic Clearance (CLhep) Rat40.3 mL/min/kg
Human6.9 mL/min/kg
Unbound Fraction in Plasma (fu) Rat0.35
Human0.67
Cytochrome P450 Inhibition (IC50) CYP3A4, CYP2D6, CYP2C9, CYP1A2>30 µM
hERG Inhibition (IC50) >30 µM
Aqueous Solubility (PBS) 98.2 µM

Table 2: In Vivo Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats [1][2][6]

ParameterValue
Plasma Clearance (CL) 107 mL/min/kg
Half-Life (t1/2) 30 minutes
Volume of Distribution at Steady State (Vss) High (exact value not specified)
Brain Penetration (Brain Kp) 0.2
Cmax (at 2.3 mg/kg, p.o.) 32.6 ng/mL
AUC (at 2.3 mg/kg, p.o.) 77.5 ng/h/mL

Signaling Pathway of the Presynaptic Choline Transporter (CHT)

This compound exerts its effect by inhibiting the CHT, which is crucial for replenishing the presynaptic choline pool required for acetylcholine synthesis. The following diagram illustrates the key steps in this pathway.

CHT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle ACh_release SynapticVesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptors ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT Reuptake This compound This compound This compound->CHT Inhibition (Noncompetitive)

Caption: Signaling pathway of the presynaptic choline transporter (CHT) and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Intrinsic Clearance in Hepatic Microsomes

This assay determines the metabolic stability of a compound in liver microsomes, providing an estimate of its intrinsic clearance (CLint).

Experimental Workflow:

Intrinsic_Clearance_Workflow start Start prep_microsomes Prepare liver microsomes (human or rat) in buffer start->prep_microsomes prep_compound Prepare this compound stock solution in DMSO start->prep_compound mix Mix microsomes, buffer, and this compound (1 µM final conc.) prep_microsomes->mix prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate_reaction Initiate reaction with NADPH pre_incubate->initiate_reaction sampling Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sampling quench Quench reaction with cold acetonitrile sampling->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining this compound centrifuge->analyze calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for the in vitro intrinsic clearance assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound in DMSO.

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and this compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Equilibrium Dialysis for Plasma Protein Binding

This assay determines the fraction of a drug that is unbound to plasma proteins (fu), which is the fraction available to exert pharmacological effects.

Methodology:

  • Apparatus Setup:

    • Hydrate a semi-permeable dialysis membrane (e.g., molecular weight cutoff of 6-8 kDa).

    • Assemble the equilibrium dialysis apparatus (e.g., HTD96b), placing the membrane between the donor and receiver chambers.

  • Sample Preparation:

    • Spike human or rat plasma with this compound at a known concentration.

    • Add the spiked plasma to the donor chamber of the dialysis unit.

    • Add protein-free buffer (e.g., PBS, pH 7.4) to the receiver chamber.

  • Equilibrium Dialysis:

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-8 hours, determined in a preliminary experiment).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.

    • Matrix-match the samples by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.

    • Determine the concentration of this compound in both chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = Cbuffer / Cplasma where Cbuffer is the concentration in the receiver chamber and Cplasma is the concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a drug after administration to a living animal, providing key parameters such as clearance, half-life, and volume of distribution.

Methodology:

  • Animal Dosing:

    • House male Sprague-Dawley rats under standard conditions with free access to food and water.

    • Administer this compound to the rats via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

  • Blood Sampling:

    • At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or jugular vein catheter).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data to determine parameters such as:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vss)

      • Half-life (t1/2)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing cytochrome P450 enzymes, which is important for predicting drug-drug interactions.

Methodology:

  • Reagent Preparation:

    • Use human liver microsomes as the enzyme source.

    • Prepare solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Prepare a range of concentrations of this compound.

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, phosphate buffer, and a specific CYP probe substrate.

    • Add this compound at various concentrations to the wells.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a NADPH regenerating system.

  • Reaction Termination and Sample Processing:

    • After a specified incubation time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a valuable research tool with a well-characterized pharmacokinetic profile. It exhibits moderate to high clearance in rats and is predicted to have low clearance in humans.[1][2] The compound shows modest brain penetration, making it suitable for investigating the central nervous system effects of CHT inhibition.[1] Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[1][2] Further optimization of the this compound scaffold to reduce clearance rates while maintaining potency and CNS penetration could lead to the development of improved in vivo tool compounds and potential therapeutic agents for cholinergic-related disorders.[1][7] The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

ML352: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML352 is a potent and selective, noncompetitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] This property makes it an invaluable research tool for investigating the role of cholinergic signaling in a variety of neurological processes and disease states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neuroscience research.

Introduction to this compound

This compound emerged from a high-throughput screen for novel inhibitors of CHT.[1][2] It represents a distinct chemical class from the classical competitive CHT inhibitor, hemicholinium-3 (HC-3).[1][2] Its noncompetitive mechanism of action offers unique advantages for studying cholinergic function, particularly in conditions of high extracellular choline concentration.[1][2] Pharmacokinetic studies have demonstrated that this compound has significant central nervous system (CNS) penetration, making it suitable for in vivo studies.[1][2]

Mechanism of Action

This compound acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2] This means it does not compete with choline for the same binding site. Instead, it is believed to bind to an allosteric site on the transporter, changing its conformation and thereby reducing the maximal rate of choline uptake (Vmax) without significantly affecting the transporter's affinity for choline (Km).[1][2] This allosteric interaction also reduces the apparent density of HC-3 binding sites.[1][2] Recent cryogenic electron microscopy (cryo-EM) structures of human CHT1 in complex with this compound have revealed that it binds to the external surface of the transporter, distinct from the substrate-binding pocket, locking it in an inward-open conformation.[3]

The inhibition of CHT by this compound leads to a reduction in the uptake of choline into presynaptic cholinergic neurons. Since choline uptake is the rate-limiting step for the synthesis of acetylcholine (ACh), this compound effectively decreases the amount of ACh available for vesicular release.[1][2] This allows researchers to probe the functional consequences of diminished cholinergic signaling in various neural circuits.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
Ki (Choline Uptake Inhibition)92 ± 2.8 nMHuman CHT (hCHT LV-AA) in HEK 293 cells[1]
Ki (Choline Uptake Inhibition)172 ± 12 nMMouse forebrain synaptosomes[2]
Ki ([3H]HC-3 Binding Inhibition)128.6 ± 15.3 nMMembranes from hCHT transfected cells[1]
IC50 (Choline Uptake Inhibition)168.6 ± 49.4 nMHuman CHT1[3]

Table 2: Selectivity of this compound

Target% Inhibition at 10 µM this compoundReference
Dopamine Transporter (DAT)No significant inhibition[1]
Serotonin Transporter (SERT)No significant inhibition[1]
Norepinephrine Transporter (NET)12%[1]
Acetylcholinesterase (AChE)No significant inhibition[1][2][4]
Choline Acetyltransferase (ChAT)No significant inhibition[1][2][4]
Adrenergic α1A23%[1]
Histamine H137%[1]

A comprehensive off-target screening against a panel of 68 G-protein coupled receptors, ion channels, and transporters revealed minimal activity at concentrations significantly higher than its CHT inhibitory potency.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cholinergic Neurotransmission and this compound Inhibition

The following diagram illustrates the key steps in cholinergic neurotransmission at the presynaptic terminal and the point of intervention by this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_Ext Extracellular Choline CHT Choline Transporter (CHT) Choline_Ext->CHT Uptake Choline_Int Intracellular Choline CHT->Choline_Int ChAT ChAT Choline_Int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT VAChT ACh->VAChT ACh_Vesicle ACh VAChT->ACh_Vesicle Packaging SynapticVesicle Synaptic Vesicle AChR Acetylcholine Receptors (AChR) ACh_Vesicle->AChR Release This compound This compound This compound->CHT Inhibition

Caption: this compound noncompetitively inhibits the choline transporter (CHT).

Experimental Workflow for [³H]Choline Uptake Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on choline uptake using radiolabeled choline.

Choline_Uptake_Workflow start Start prep Prepare synaptosomes or CHT-expressing cells start->prep preincubate Pre-incubate with This compound or vehicle prep->preincubate add_choline Add [³H]Choline preincubate->add_choline incubate Incubate at 37°C add_choline->incubate stop_rxn Stop uptake (ice-cold buffer) incubate->stop_rxn wash Wash to remove unbound [³H]Choline stop_rxn->wash lyse Lyse cells/synaptosomes wash->lyse scintillation Quantify radioactivity via scintillation counting lyse->scintillation analyze Analyze data (e.g., calculate Ki) scintillation->analyze end End analyze->end

References

Allosteric Modulation of the High-Affinity Choline Transporter (CHT) by ML352: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2] By mediating the uptake of choline into presynaptic cholinergic nerve terminals, CHT plays a critical role in sustaining cholinergic neurotransmission, a process fundamental to cognitive functions such as learning and memory, as well as motor control.[1][2] Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, dystonia, and depression.[3] Consequently, CHT represents a key therapeutic target for modulating cholinergic activity.[3]

Historically, the pharmacological toolkit for studying CHT has been dominated by competitive inhibitors, such as hemicholinium-3 (HC-3).[4] While valuable as research tools, these compounds have limitations, including poor central nervous system (CNS) penetration, that have hampered their therapeutic development.[4] The discovery of ML352, a novel, potent, and selective non-competitive inhibitor of CHT, marked a significant advancement in the field.[1][4] Evidence strongly suggests that this compound acts as a negative allosteric modulator, binding to a site topographically distinct from the choline binding site to inhibit transporter function.[1][3][4] This technical guide provides an in-depth overview of the allosteric modulation of CHT by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the high-affinity choline transporter.

Table 1: Inhibitory Potency of this compound on Choline Uptake

PreparationParameterValueReference
hCHT LV-AA transfected HEK293 cellsKi92 ± 2.8 nM[4]
Mouse forebrain synaptosomesKi172 ± 12 nM[4]
Mouse forebrain synaptosomesKi166 ± 12 nM[3]

Table 2: Kinetic Parameters of this compound Inhibition on Choline Transport

PreparationThis compound ConcentrationKm for Choline (µM)Vmax (% of control)Reference
hCHT LV-AA transfected cells0 nM2.5 ± 0.4100[4]
200 nM4.4 ± 1.270.4 ± 5.6[4]
800 nM4.4 ± 2.030.3 ± 4.2[4]
Mouse forebrain synaptosomes300 nMNo significant change57.2 ± 3.4[4]

Table 3: Effect of this compound on [3H]HC-3 Binding

PreparationParameterValueReference
hCHT LV-AA transfected cell membranesKi128.6 ± 15.3 nM[3]
This compound Concentration [3H]HC-3 Kd (nM) Bmax (% of control)
0 nM8.5 ± 1.1100
200 nM17.4 ± 2.380.3 ± 3.8
800 nM23.4 ± 5.048.9 ± 4.1

Table 4: Selectivity of this compound

TargetThis compound Concentration% InhibitionReference
Dopamine Transporter (DAT)5 µM<20%[4]
Serotonin Transporter (SERT)5 µM<20%[4]
Norepinephrine Transporter (NET)5 µM<20%[3]
Choline Acetyltransferase (ChAT)up to 10 µMNo inhibition[4]
Acetylcholinesterase (AChE)up to 10 µMNo inhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H]Choline Uptake Assay in Transfected HEK293 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells expressing CHT.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT construct (hCHT LV-AA mutant) are cultured to confluence in appropriate media.[4]

  • Assay Preparation: Cells are harvested and washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: [3H]Choline is added to the cell suspension to initiate the transport assay. The final choline concentration is typically at or near the Km value.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular [3H]choline.

  • Quantification: The amount of radioactivity trapped on the filters, representing intracellular [3H]choline, is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known CHT inhibitor (e.g., HC-3). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves. Ki values are calculated using the Cheng-Prusoff equation. For kinetic studies, the assay is performed with varying concentrations of [3H]choline in the presence of fixed concentrations of this compound to determine effects on Km and Vmax.[4]

[3H]Choline Uptake Assay in Synaptosomes

This ex vivo assay assesses the inhibitory effect of this compound on CHT in a more physiologically relevant preparation.

  • Synaptosome Preparation: Forebrain tissue from mice is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in presynaptic nerve terminals.

  • Assay Procedure: The protocol is similar to the cell-based assay. Synaptosomes are pre-incubated with this compound or vehicle, followed by the addition of [3H]choline.[4]

  • Termination and Quantification: Uptake is terminated by rapid filtration, and the radioactivity is quantified.

  • Data Analysis: Data is analyzed as described for the transfected cell assay to determine the potency and kinetic mechanism of this compound in a native tissue environment.[4]

[3H]Hemicholinium-3 (HC-3) Binding Assay

This radioligand binding assay is used to determine if this compound interacts with the same binding site as the competitive inhibitor HC-3.

  • Membrane Preparation: Membranes are prepared from hCHT-transfected HEK293 cells or brain tissue by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a fixed concentration of [3H]HC-3 and varying concentrations of this compound in a suitable buffer.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The membrane-bound radioactivity is separated from the unbound [3H]HC-3 by rapid filtration.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled HC-3. Specific binding is calculated, and the data is analyzed to determine the Ki of this compound for inhibiting [3H]HC-3 binding. For saturation binding experiments, membranes are incubated with increasing concentrations of [3H]HC-3 in the presence or absence of fixed concentrations of this compound to determine effects on the Kd and Bmax of [3H]HC-3 binding.[4]

Cell-Surface Biotinylation Assay

This assay is used to investigate whether this compound modulates the cell surface expression of CHT.

  • Cell Treatment: HEK293 cells stably transfected with wild-type CHT are treated with this compound, HC-3, or vehicle for a specified duration (e.g., 15 minutes).[4]

  • Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.

  • Cell Lysis: The cells are lysed, and the total protein concentration is determined.

  • Streptavidin Pulldown: Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

  • Western Blotting: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a CHT-specific antibody.

  • Quantification: The intensity of the CHT band is quantified to determine the relative amount of CHT at the cell surface.[4]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CHT in acetylcholine synthesis and the proposed allosteric mechanism of this compound.

CHT_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron Choline_ext Extracellular Choline CHT CHT (SLC5A7) Choline_ext->CHT Transport Choline_int Intracellular Choline CHT->Choline_int ACh Acetylcholine (ACh) Choline_int->ACh ChAT ChAT ChAT->ACh Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh VAChT VAChT ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Packaging ACh_released ACh SynapticVesicle->ACh_released Release This compound This compound This compound->CHT Allosteric Inhibition AChR ACh Receptors ACh_released->AChR Binding AChE AChE ACh_released->AChE Degradation Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline_ext Recycled Experimental_Workflow start Start: Hypothesis This compound inhibits CHT prep Preparation of Assay System (hCHT-transfected cells or synaptosomes) start->prep assay_ic50 [3H]Choline Uptake Assay (Varying [this compound], Fixed [Choline]) prep->assay_ic50 assay_kinetics [3H]Choline Uptake Assay (Varying [Choline], Fixed [this compound]) prep->assay_kinetics data_ic50 Measure Radioactivity & Generate Concentration-Response Curve assay_ic50->data_ic50 calc_ic50 Calculate IC50 data_ic50->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki conclusion Conclusion: This compound is a non-competitive (allosteric) inhibitor calc_ki->conclusion data_kinetics Generate Saturation Curves (Michaelis-Menten Plots) assay_kinetics->data_kinetics analysis_kinetics Analyze Changes in Km and Vmax data_kinetics->analysis_kinetics analysis_kinetics->conclusion Inhibition_Logic cluster_kinetic Kinetic Analysis (Choline Uptake) cluster_binding Binding Analysis ([3H]HC-3) start Investigate Inhibitor's Mechanism of Action kinetic_exp Saturation experiment with inhibitor start->kinetic_exp binding_exp Saturation experiment with inhibitor start->binding_exp km_change Does Km increase? kinetic_exp->km_change vmax_change Does Vmax decrease? kinetic_exp->vmax_change km_change->vmax_change No competitive Competitive Inhibition (e.g., HC-3) km_change->competitive Yes vmax_change->competitive No noncompetitive Non-competitive/Allosteric Inhibition (e.g., this compound) vmax_change->noncompetitive Yes kd_change Does Kd increase? binding_exp->kd_change bmax_change Does Bmax decrease? binding_exp->bmax_change kd_change->bmax_change No kd_change->competitive Yes bmax_change->competitive No bmax_change->noncompetitive Yes

References

ML352: An In-depth Technical Guide for Exploring the Role of Choline in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML352, a novel and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). This compound serves as a critical tool for researchers investigating the role of cholinergic signaling in the brain, offering a platform for the development of new therapeutic agents and imaging tools. This document details the quantitative data associated with this compound, outlines key experimental protocols for its use, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: Potency of this compound

ParameterValueSpecies/SystemReference
Ki (CHT Inhibition)92 ± 2.8 nMHEK 293 cells transfected with hCHT LV-AA[1][2]
Ki (CHT Inhibition)166 ± 12 nMMouse forebrain synaptosomes[1][2]
Ki ([3H]HC-3 Binding Inhibition)128.6 ± 15.3 nMMembranes from HEK hCHT cells[1][2]
IC50 (CHT Inhibition)168.6 ± 49.4 nMCHT1-mediated choline uptake[3]

Table 2: Selectivity of this compound

TargetInhibition at 10 µMReference
Dopamine Transporter (DAT)<20% (at 5 µM)[1][2]
Norepinephrine Transporter (NET)12%[2]
Serotonin Transporter (SERT)<20% (at 5 µM)[1][2]
Acetylcholinesterase (AChE)No significant inhibition[1]
Choline Acetyltransferase (ChAT)No significant inhibition[1]

Table 3: In Vitro Kinetic Parameters of this compound

ParameterConditionEffect of this compoundReference
Vmax (Choline Transport)200 nM this compound70.4 ± 5.6% of control[1][2]
800 nM this compound30.3 ± 4.2% of control[1][2]
300 nM this compound (synaptosomes)57.2 ± 3.4% of control[1][2]
Km (Choline Transport)200 nM this compoundNo significant change[1][2]
800 nM this compoundNo significant change[1][2]
Bmax ([3H]HC-3 Binding)200 nM this compound80.3 ± 3.8% of control[4]
800 nM this compound48.9 ± 4.1% of control[4]
Kd ([3H]HC-3 Binding)200 nM this compoundNo significant change[1][2]

Table 4: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Brain Kp 0.2Rat[1][2]
Intrinsic Clearance (CLint) 95.0 mL/min/kgRat hepatic microsomes[1][2]
10.4 mL/min/kgHuman hepatic microsomes[1][2]
Hepatic Clearance (CLhep) 40.3 mL/min/kgRat (predicted)[1][2]
6.9 mL/min/kgHuman (predicted)[1][2]
Unbound Fraction (Fu) 0.35Rat plasma[1][2]
0.67Human plasma[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

[3H]Choline Uptake Assay in Transfected HEK 293 Cells

This protocol is used to determine the potency and mechanism of CHT inhibitors.

  • Cell Culture: Maintain HEK 293 cells stably transfected with the human choline transporter (hCHT).

  • Assay Preparation: Plate cells in 96-well plates and grow to confluence.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Inhibition Assay:

    • Wash cells with KRH buffer.

    • Pre-incubate cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate choline uptake by adding KRH buffer containing a fixed concentration of [3H]choline (e.g., 10 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known CHT inhibitor like hemicholinium-3).

    • Calculate the percentage of inhibition at each this compound concentration and determine the Ki value using non-linear regression analysis.

[3H]Choline Uptake Assay in Mouse Forebrain Synaptosomes

This protocol assesses the effect of this compound on CHT activity in a native brain preparation.

  • Synaptosome Preparation:

    • Homogenize mouse forebrains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes (approximately 100 µg of protein) with varying concentrations of this compound or vehicle for 10 minutes at 34°C.

    • Initiate uptake by adding [3H]choline to a final concentration of 10 nM.

    • Incubate for 2 minutes at 34°C.

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (determined in the presence of excess hemicholinium-3).

    • Determine the Ki of this compound as described for the cell-based assay.

[3H]Hemicholinium-3 (HC-3) Binding Assay

This assay is used to investigate the binding characteristics of this compound to the choline transporter.

  • Membrane Preparation:

    • Prepare membranes from HEK 293 cells expressing hCHT or from brain tissue.

    • Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-100 µg of protein) with varying concentrations of this compound.

    • Add a fixed concentration of [3H]HC-3 (e.g., 5 nM).

    • Incubate for 1 hour at room temperature.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration over glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled HC-3.

    • Calculate the specific binding and determine the Ki of this compound for [3H]HC-3 binding sites.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's function and application.

ML352_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Choline_ext Extracellular Choline CHT High-Affinity Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int This compound This compound This compound->CHT Noncompetitive Inhibition ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Vesicle Synaptic Vesicle ACh->Vesicle Packaging

Caption: Signaling pathway of acetylcholine synthesis and the inhibitory action of this compound.

Choline_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_cells Prepare hCHT-transfected HEK 293 cells or mouse brain synaptosomes pre_incubate Pre-incubate with varying [this compound] prep_cells->pre_incubate add_radiolabel Add [3H]Choline to initiate uptake pre_incubate->add_radiolabel incubate Incubate at 37°C (cells) or 34°C (synaptosomes) add_radiolabel->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells or filter synaptosomes terminate->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Analyze data to determine Ki measure->analyze

Caption: Experimental workflow for the [3H]Choline uptake assay.

HC3_Binding_Workflow cluster_prep_binding Preparation cluster_assay_binding Assay cluster_quant_binding Quantification prep_membranes Prepare membranes from hCHT-expressing cells or brain tissue combine Combine membranes, varying [this compound], and fixed [3H]HC-3 prep_membranes->combine incubate_binding Incubate at room temperature combine->incubate_binding terminate_binding Terminate by rapid filtration incubate_binding->terminate_binding wash_filters Wash filters terminate_binding->wash_filters measure_binding Measure radioactivity wash_filters->measure_binding analyze_binding Analyze data to determine Ki measure_binding->analyze_binding

Caption: Experimental workflow for the [3H]HC-3 binding assay.

In-depth Discussion

This compound is a potent and selective inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1] By inhibiting CHT, this compound effectively reduces the uptake of choline into presynaptic neurons, thereby decreasing the amount of ACh available for vesicular packaging and subsequent release.[1][2]

Mechanism of Action:

Kinetic studies have demonstrated that this compound acts as a noncompetitive inhibitor of choline uptake.[1][2] This means that this compound does not compete with choline for the same binding site on the transporter. Instead, it is thought to bind to an allosteric site, inducing a conformational change in the CHT protein that reduces its maximum transport velocity (Vmax) without significantly affecting its affinity for choline (Km).[1][2] This noncompetitive mechanism is a key advantage over competitive inhibitors like hemicholinium-3 (HC-3), as its efficacy is not overcome by high extracellular choline concentrations.[1][2] Furthermore, this compound has been shown to reduce the apparent density of HC-3 binding sites, suggesting an allosteric interaction with the transporter.[1]

Selectivity and Off-Target Effects:

This compound exhibits high selectivity for CHT. At concentrations that fully antagonize CHT, it shows no significant inhibitory activity against other key monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Additionally, this compound does not inhibit the activity of the primary enzymes involved in acetylcholine metabolism, namely choline acetyltransferase (ChAT) and acetylcholinesterase (AChE).[1] This high degree of selectivity makes this compound a valuable tool for specifically probing the function of CHT in complex biological systems.

In Vivo Applications and the Development of VU6001221:

While this compound has demonstrated utility in in vitro and ex vivo preparations, its modest brain penetration (brain Kp = 0.2) and rapid clearance have limited its application in in vivo studies.[1][4] To address these limitations, a lead optimization program based on the this compound scaffold was undertaken, leading to the development of VU6001221.[3] VU6001221 retains the potent CHT inhibitory activity of this compound but possesses improved pharmacokinetic properties and enhanced central nervous system (CNS) penetration.[3] This improved analog has been successfully used in preclinical rodent models to investigate the role of CHT in cognitive processes, such as in the novel object recognition (NOR) task.[3] The development of VU6001221 highlights the potential of the this compound chemical scaffold for creating in vivo tool compounds to explore cholinergic function.

Choline Transporter-Like Protein 1 (CTL1/SLC44A1):

It is important to distinguish the high-affinity choline transporter (CHT, also known as SLC5A7) from the choline transporter-like protein 1 (CTL1, or SLC44A1). While both transport choline, they have different characteristics and physiological roles. CHT is a high-affinity, sodium-dependent transporter primarily located in presynaptic cholinergic neurons and is the direct target of this compound.[5] In contrast, CTL1 is a more widely expressed, intermediate-affinity, sodium-independent choline transporter involved in providing choline for phospholipid synthesis in various cell types, including those in the CNS.[6][7] There is currently no evidence to suggest that this compound significantly inhibits CTL1.

This compound is a well-characterized, potent, and selective noncompetitive inhibitor of the high-affinity choline transporter. Its discovery has provided the neuroscience community with a valuable pharmacological tool to dissect the role of CHT-mediated choline uptake in acetylcholine synthesis and cholinergic neurotransmission. While its own in vivo applications are limited by its pharmacokinetic profile, it has served as a crucial scaffold for the development of improved in vivo probes like VU6001221. The detailed understanding of this compound's properties and the availability of robust experimental protocols, as outlined in this guide, will continue to facilitate research into the intricate functions of the cholinergic system in both health and disease.

References

The CHT Inhibitor ML352: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for the synthesis of acetylcholine (ACh), a crucial neurotransmitter in both the central and peripheral nervous systems. CHT facilitates the sodium-dependent uptake of choline into cholinergic nerve terminals, where it is subsequently acetylated by choline acetyltransferase (ChAT) to form ACh. Given its critical role in cholinergic signaling, CHT is a significant target for the development of novel therapeutics and research tools to modulate neurotransmission. ML352 is a potent, selective, and noncompetitive inhibitor of CHT that serves as an invaluable tool for studying cholinergic biology.[1] This technical guide provides an in-depth overview of the basic research applications of this compound, including its pharmacological profile, detailed experimental protocols for its use, and its mechanism of action.

Pharmacological Profile of this compound

This compound was identified through a high-throughput screen as a novel, non-choline-based inhibitor of CHT.[1] It exhibits high affinity for the transporter and excellent selectivity over other monoamine transporters and a wide range of receptors and ion channels.[1]

Quantitative Data for this compound Activity

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

ParameterSpecies/SystemValueReference
Ki (Choline Uptake Inhibition) Human CHT (HEK293 cells)92 ± 2.8 nM[2]
Mouse Forebrain Synaptosomes172 ± 12 nM[2]
Ki ([3H]HC-3 Binding Inhibition) Human CHT (HEK293 cell membranes)128.6 ± 15.3 nM[2]
IC50 (Choline Uptake Inhibition) Human CHT1168.6 ± 49.4 nM[3]

Table 1: Potency of this compound as a CHT Inhibitor. [2][3]

Transporter/EnzymeSpecies/System% Inhibition at 10 µM this compoundReference
Dopamine Transporter (DAT) Mouse Forebrain Synaptosomes4[2]
Serotonin Transporter (SERT) Mouse Forebrain Synaptosomes2[2]
Norepinephrine Transporter (NET) Mouse Forebrain Synaptosomes12[2]
Choline Acetyltransferase (ChAT) Mouse Forebrain ExtractsNo significant inhibition[2]
Acetylcholinesterase (AChE) Mouse Forebrain ExtractsNo significant inhibition[2]

Table 2: Selectivity of this compound. [2]

Mechanism of Action: Noncompetitive Inhibition

A key feature of this compound is its noncompetitive mechanism of inhibition.[1] Unlike the classic competitive CHT inhibitor hemicholinium-3 (HC-3), which competes with choline for the same binding site, this compound binds to an allosteric site on the transporter.[1] This results in a reduction of the maximal transport velocity (Vmax) of choline uptake without significantly affecting the Michaelis constant (Km) for choline.[2] This noncompetitive action is advantageous for in vivo studies, as its inhibitory effect is less susceptible to fluctuations in endogenous choline concentrations.[1] Recent cryo-electron microscopy studies have revealed that this compound binds to an external surface of CHT1, stabilizing an inward-open conformation of the transporter and thereby inhibiting choline translocation.[3]

cluster_0 Presynaptic Cholinergic Neuron Choline_ext Choline (extracellular) CHT CHT Transporter Choline_ext->CHT Uptake Choline_int Choline (intracellular) CHT->Choline_int ChAT ChAT Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT VAChT ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh_vesicle ACh This compound This compound This compound->CHT Noncompetitive Inhibition start Start plate_cells Plate CHT-HEK293 cells in 96-well plate start->plate_cells wash_1 Wash cells with KRH buffer plate_cells->wash_1 preincubate Pre-incubate with this compound or controls wash_1->preincubate add_radioligand Add [3H]-choline preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_wash Terminate uptake and wash with ice-cold KRH incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells count Scintillation counting lyse_cells->count analyze Analyze data (IC50) count->analyze end End analyze->end cluster_0 Competitive Inhibition cluster_1 Noncompetitive Inhibition CHT CHT Transporter CHT->CHT Conformational Change Choline_site Choline Binding Site Allosteric_site Allosteric Site Choline Choline Choline->CHT HC3 HC-3 (Competitive) HC3->CHT Competes with Choline This compound This compound (Noncompetitive) This compound->CHT Binds to Allosteric Site

References

Methodological & Application

ML352: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent, selective, and noncompetitive inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, a crucial tool for studying cholinergic signaling. Perturbations in cholinergic signaling are implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[3] this compound offers a significant advantage over the classical CHT inhibitor hemicholinium-3 (HC-3) due to its noncompetitive mechanism of action, suggesting it may be more effective in vivo where extracellular choline concentrations can be high.[3][4]

Mechanism of Action

This compound acts as an allosteric inhibitor of CHT.[1][3] It binds to a site on the transporter distinct from the choline binding site, thereby reducing the maximal transport velocity (Vmax) without significantly affecting the Michaelis constant (Km) for choline.[3][4] This noncompetitive inhibition leads to a reduction in choline uptake into presynaptic nerve terminals, consequently limiting the synthesis of acetylcholine.[1][2] Recent cryogenic electron microscopy (cryo-EM) structures have revealed that this compound binds to the external surface of CHT, stabilizing it in an inward-open conformation and thus preventing choline translocation.[5] Furthermore, studies have shown that this compound can increase the surface expression of CHT in transfected cells.[3]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterCell/Tissue TypeValueReference
CHT Inhibition
Kᵢ (³H-choline uptake)hCHT LV-AA transfected HEK293 cells92 ± 2.8 nM[3]
Kᵢ (³H-choline uptake)Mouse forebrain synaptosomes166 ± 12 nM (or 172 ± 12 nM)[3][4]
Kᵢ ([³H]HC-3 binding)hCHT LV-AA transfected HEK293 cell membranes128.6 ± 15.3 nM[3][4]
Kinetic Parameters of Choline Transport in the Presence of this compound
Kₘ (Choline)hCHT LV-AA transfected HEK293 cells (Vehicle)2.5 ± 0.4 µM[3]
Kₘ (Choline)hCHT LV-AA transfected HEK293 cells (200 nM this compound)4.4 ± 1.2 µM[3]
Kₘ (Choline)hCHT LV-AA transfected HEK293 cells (800 nM this compound)4.4 ± 2.0 µM[3]
Vₘₐₓ (% of control)hCHT LV-AA transfected HEK293 cells (200 nM this compound)70.4 ± 5.6%[3]
Vₘₐₓ (% of control)hCHT LV-AA transfected HEK293 cells (800 nM this compound)30.3 ± 4.2%[3]
Vₘₐₓ (% of control)Mouse forebrain synaptosomes (300 nM this compound)57.2 ± 3.4%[3]
[³H]HC-3 Binding Parameters in the Presence of this compound
Bₘₐₓ (% of control)hCHT LV-AA transfected HEK293 cell membranes (200 nM this compound)80.3 ± 3.8%[3]
Bₘₐₓ (% of control)hCHT LV-AA transfected HEK293 cell membranes (800 nM this compound)48.9 ± 4.1%[3]
Selectivity
Inhibition at 5 µMDopamine Transporter (DAT) in mouse forebrain synaptosomes< 20%[3][4]
Inhibition at 5 µMSerotonin Transporter (SERT) in mouse forebrain synaptosomes< 20%[3][4]
Inhibition at 5 µMNorepinephrine Transporter (NET) in transfected HEK293 cells< 20%[3]
InhibitionCholine Acetyltransferase (ChAT) in mouse forebrain extractsNo significant inhibition[1][3]
InhibitionAcetylcholinesterase (AChE) in mouse forebrain extractsNo significant inhibition[1][3]

Experimental Protocols

[³H]Choline Uptake Assay in Transfected HEK293 Cells

This assay measures the ability of this compound to inhibit the uptake of radiolabeled choline into cells expressing the human choline transporter.

Materials:

  • HEK293 cells stably transfected with hCHT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

  • [³H]Choline

  • This compound

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture: Culture hCHT-transfected HEK293 cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Plate cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash cells twice with KRH buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle in KRH buffer for 15 minutes at 37°C.

  • Initiation of Uptake: Add [³H]Choline (final concentration typically 10-20 nM) to each well to initiate the uptake reaction. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Terminate the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with 1% SDS.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Kᵢ value by fitting the data to a single-site inhibition model using appropriate software (e.g., Prism).

[³H]HC-3 Binding Assay in Cell Membranes

This assay assesses the effect of this compound on the binding of the CHT-specific radioligand [³H]hemicholinium-3 to membranes prepared from hCHT-transfected cells.

Materials:

  • Membranes from hCHT-transfected HEK293 cells

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • [³H]HC-3

  • This compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from hCHT-transfected HEK293 cells using standard homogenization and centrifugation techniques.

  • Binding Reaction: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), [³H]HC-3 (at a concentration near its K₋), and varying concentrations of this compound or vehicle in binding buffer.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled HC-3). Determine the Kᵢ of this compound by nonlinear regression analysis.

Cell Surface Biotinylation Assay

This assay is used to determine if this compound alters the cell surface expression of CHT.

Materials:

  • HEK293 cells stably transfected with wild-type hCHT

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-CHT antibody

Protocol:

  • Cell Treatment: Treat confluent hCHT-transfected HEK293 cells with this compound (e.g., 5 µM), HC-3 (as a positive control), or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Biotinylation: Place cells on ice and wash with ice-cold PBS. Add Sulfo-NHS-SS-Biotin to the cells and incubate for 30 minutes on ice to label surface proteins.

  • Quenching: Quench the reaction by adding quenching solution.

  • Cell Lysis: Lyse the cells with lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.

  • Elution and Western Blotting: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-CHT antibody to detect the amount of CHT at the cell surface.

  • Quantification: Quantify the band intensities to determine the relative change in CHT surface expression.

Visualizations

ML352_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake ML352_ext This compound ML352_ext->CHT Allosteric Inhibition Choline_int Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT Substrate ACh Acetylcholine (ACh) ChAT->ACh Synthesis

Caption: Signaling pathway of this compound action.

ML352_Experimental_Workflow cluster_potency Potency & Mechanism cluster_selectivity Selectivity cluster_expression Cellular Regulation Choline_Uptake [³H]Choline Uptake Assay (HEK293 cells & Synaptosomes) Kinetic_Analysis Kinetic Analysis (Determine Km and Vmax) Choline_Uptake->Kinetic_Analysis Provides data for HC3_Binding [³H]HC-3 Binding Assay (Cell Membranes) HC3_Binding->Kinetic_Analysis Conclusion1 Mechanism of Action Kinetic_Analysis->Conclusion1 Confirms Noncompetitive Inhibition Transporter_Screen Monoamine Transporter Assays (DAT, SERT, NET) Conclusion2 Selectivity Profile Transporter_Screen->Conclusion2 Demonstrates Selectivity Enzyme_Assay Enzyme Activity Assays (ChAT & AChE) Enzyme_Assay->Conclusion2 Biotinylation Cell Surface Biotinylation (CHT Surface Expression) Conclusion3 Cellular Effects Biotinylation->Conclusion3 Investigates Transporter Trafficking

References

Application Notes and Protocols for ML352 and its Analog VU6001221 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of ML352, a novel, noncompetitive inhibitor of the presynaptic choline transporter (CHT), in in vivo rodent studies. Due to the suboptimal pharmacokinetic profile of this compound for in vivo efficacy studies, this guide also includes comprehensive information on its improved analog, VU6001221, which exhibits enhanced central nervous system (CNS) penetration and a more favorable pharmacokinetic profile.[1] This document summarizes the available data on the dosage, administration, and experimental protocols for both compounds, enabling researchers to design and execute robust in vivo studies targeting the cholinergic system.

Introduction

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical target for modulating cholinergic neurotransmission. This compound was identified as a potent and selective noncompetitive inhibitor of CHT.[2] While a valuable in vitro tool, its rapid in vivo clearance has led to the development of VU6001221, an analog with improved properties for in vivo applications.[1][3] These compounds offer researchers the ability to probe the role of CHT in various physiological and pathological processes, including cognition, attention, and substance abuse.

Data Presentation

Table 1: In Vitro Potency of this compound and VU6001221
CompoundTargetAssaySpeciesIC₅₀/Kᵢ (nM)
This compoundCHTCholine UptakeHuman92
This compoundCHTCholine UptakeMouse172
VU6001221CHTCholine UptakeHuman109
VU6001221CHTCholine UptakeRat134
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
ParameterValueUnit
In Vitro
Rat Microsomal Intrinsic Clearance (CL_int)95.0mL/min/kg
Predicted Rat Hepatic Clearance (CL_hep)40.3mL/min/kg
Fraction Unbound in Rat Plasma (f_u)0.35
In Vivo (2.3 mg/kg, oral gavage)
Plasma Clearance (CL_p)107mL/min/kg
Volume of Distribution (V_ss)4.8L/kg
Half-life (t_½)0.5hours
Brain Penetration (K_p)0.2
Unbound Brain Penetration (K_p,uu)0.57
Table 3: In Vivo Studies with VU6001221 in Rodents
Study TypeSpeciesDoseRouteKey Findings
Pavlovian Conditioned ApproachRat0.3 mg/kgi.p.Attenuated potassium-evoked ACh levels in prefrontal cortex.
Novel Object RecognitionRatDose-responsivei.p.Increased novel object recognition.

Note: Specific doses for the dose-responsive novel object recognition study are not publicly available in the cited literature.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle: 10% Ethanol, 50% PEG400, 40% Saline

  • Sprague-Dawley rats (male, 250-350 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Formulation: Prepare a solution of this compound in the vehicle at the desired concentration to achieve a final dose of 2.3 mg/kg.

  • Dosing: Administer the this compound formulation to rats via oral gavage.

  • Blood Sampling: Collect whole blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

  • Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain penetration.

Protocol 2: Behavioral Study with VU6001221 in Rats (Pavlovian Conditioned Approach)

Objective: To evaluate the effect of CHT inhibition by VU6001221 on a behavioral task.

Materials:

  • VU6001221

  • Vehicle: 10% Tween 80 in water

  • Wistar rats

  • Apparatus for Pavlovian Conditioned Approach (PCA) task

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Formulation: Dissolve VU6001221 in 10% Tween 80 in water to achieve a final dose of 0.3 mg/kg. This may require sonication for approximately 1 hour with intermittent vortexing, ensuring the temperature remains below 37°C.

  • Acclimation and Habituation: Acclimate the rats to the PCA apparatus and handling. Administer vehicle injections for 2 consecutive days prior to the start of the experiment to habituate the animals to the injection procedure.

  • Dosing: Administer VU6001221 or vehicle via i.p. injection 12 minutes before the start of the training session.

  • Behavioral Testing: Conduct the PCA training session according to the established protocol for the task.

  • Data Collection and Analysis: Record and analyze the behavioral data (e.g., lever contacts, food cup entries) to determine the effect of VU6001221 on conditioned responding.

Mandatory Visualizations

G cluster_0 cluster_1 Presynaptic Terminal cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (ACh Storage) ACh_cleft ACh Synaptic_Vesicle->ACh_cleft Release CHT_vesicle CHT Choline_Extracellular Extracellular Choline CHT_membrane CHT Choline_Extracellular->CHT_membrane Uptake ChAT ChAT CHT_membrane->ChAT Choline ACh Acetylcholine (ACh) ChAT->ACh ACh->Synaptic_Vesicle This compound This compound / VU6001221 This compound->CHT_membrane Inhibits AChE AChE ACh_cleft->AChE ACh_Receptor ACh Receptor ACh_cleft->ACh_Receptor Choline_cleft Choline AChE->Choline_cleft Choline_cleft->CHT_membrane

Caption: Signaling pathway of acetylcholine synthesis and release, and the inhibitory action of this compound/VU6001221 on the choline transporter (CHT).

G Start Start Animal_Acclimation Animal Acclimation & Habituation Start->Animal_Acclimation Drug_Formulation Drug Formulation (this compound or VU6001221) Animal_Acclimation->Drug_Formulation Randomization Randomize Animals (Vehicle & Treatment Groups) Drug_Formulation->Randomization Dosing Drug Administration (e.g., p.o. or i.p.) Randomization->Dosing Behavioral_Testing Behavioral Testing (e.g., NOR, PCA) Dosing->Behavioral_Testing Data_Collection Data Collection (e.g., Video Tracking) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vivo rodent behavioral study using this compound or its analogs.

G Dosage Dosage Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dosage->Pharmacokinetics Administration_Route Administration Route (p.o., i.p.) Administration_Route->Pharmacokinetics CNS_Penetration CNS Penetration (Brain-to-Plasma Ratio) Pharmacokinetics->CNS_Penetration Target_Engagement Target Engagement (CHT Inhibition) CNS_Penetration->Target_Engagement Pharmacological_Effect Pharmacological Effect (e.g., Cognitive Enhancement) Target_Engagement->Pharmacological_Effect

Caption: Logical relationship between dosage, pharmacokinetics, CNS penetration, and the ultimate pharmacological effect of CHT inhibitors.

Discussion and Safety Considerations

The available data strongly suggest that for in vivo efficacy studies in rodents, VU6001221 is the more appropriate tool compound compared to this compound due to its improved pharmacokinetic properties.[1] The provided protocol for a behavioral study using VU6001221 at 0.3 mg/kg i.p. serves as a validated starting point for investigating the in vivo effects of CHT inhibition. For pharmacokinetic studies focused on characterizing compounds with similar profiles to this compound, the oral gavage protocol at 2.3 mg/kg is relevant.

Important Note on Toxicity: As of the date of this document, there is no publicly available information on the maximum tolerated dose (MTD) or comprehensive toxicity studies for either this compound or VU6001221. It is imperative that researchers conduct their own dose-finding and toxicity studies to determine a safe and effective dose range for their specific animal model and experimental paradigm. Standard practices for animal welfare and monitoring for any adverse effects should be strictly followed.

Conclusion

This compound and its analog VU6001221 are valuable pharmacological tools for studying the role of the choline transporter in the central nervous system. While this compound is a potent in vitro inhibitor, its in vivo utility for efficacy studies is limited by its rapid clearance. VU6001221 offers an improved profile for in vivo behavioral experiments. The protocols and data presented in this document are intended to provide a foundation for researchers to design and implement their own studies. Due to the lack of public toxicity data, careful dose-escalation and safety monitoring are essential when working with these compounds in vivo.

References

Preparing ML352 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of ML352 stock solutions for use in cell culture applications. This compound is a potent and selective, noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT).[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and key technical data for the effective use of this compound in investigating cholinergic signaling.

Introduction

This compound is a valuable small molecule tool for studying the role of the high-affinity choline transporter (CHT) in acetylcholine synthesis.[1] As the rate-limiting step in acetylcholine production, CHT is a key target for understanding and potentially manipulating cholinergic neurotransmission.[1] this compound acts as a noncompetitive inhibitor of CHT, allosterically modulating its function.[2] It exhibits high selectivity for CHT over other neurotransmitter transporters and receptors.[3] These application notes provide standardized procedures for preparing this compound stock solutions to facilitate consistent results in cell-based assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compoundThis compound hydrochlorideSource(s)
Molecular Weight 387.47 g/mol 423.93 g/mol [3]
Solubility DMSO: 50 mg/mLDMF: 20 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 98.2 µMDMSO: 100 mMWater: 10 mM (with gentle warming)[3][4]
Storage Temperature 2-8°C (solid)-20°C (solid)[3]
Stock Solution Storage Aliquot and freeze at -20°C. Stable for up to 3 months.Store at -20°C.[3][5]
Inhibitory Constant (Ki) 92 nM (in hCHT-transfected HEK293 cells)166 nM (in mouse brain synaptosomes)92 nM[3]

Experimental Protocols

Materials and Reagents
  • This compound powder (or this compound hydrochloride)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile water or Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for the free base form of this compound.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Bring the this compound powder and DMSO to room temperature.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.87 mg of this compound (Molecular Weight: 387.47 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO (in this example, 1 mL).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[5]

Protocol 2: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water

This protocol is suitable for the hydrochloride salt of this compound.

  • Preparation: Work in a sterile environment. Bring the this compound hydrochloride powder and sterile water to room temperature.

  • Weighing: Weigh out the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 4.24 mg (Molecular Weight: 423.93 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile water.

  • Mixing: Vortex the solution. Gentle warming may be required to achieve complete dissolution.[3]

  • Aliquoting: Aliquot the solution into sterile, single-use cryovials.

  • Storage: Store the aliquots at -20°C.

Preparation of Working Solutions

To prepare working solutions for cell culture experiments, dilute the high-concentration stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.

  • Perform a further 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM concentration.

Signaling Pathway and Experimental Workflow Diagrams

ML352_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis This compound This compound This compound->CHT Noncompetitive Inhibition

Caption: Mechanism of this compound action on the presynaptic choline transporter.

Stock_Solution_Workflow A Weigh this compound Powder B Add Sterile Solvent (e.g., DMSO or Water) A->B C Vortex to Dissolve (Gentle Warming if Needed) B->C D Aliquot into Single-Use Vials C->D E Store at -20°C D->E F Dilute in Cell Culture Medium for Working Solution E->F

Caption: Experimental workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Synaptosomal Choline Uptake Assay Using ML352

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity choline transporter (CHT) is a presynaptic protein responsible for the rate-limiting step in acetylcholine (ACh) synthesis: the uptake of choline from the synaptic cleft.[1][2][3] As a critical component of cholinergic neurotransmission, CHT is a significant target for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4][5] ML352 is a potent, selective, and noncompetitive inhibitor of CHT.[1][6][7] This document provides detailed protocols for utilizing this compound in a synaptosomal choline uptake assay, a valuable tool for studying CHT function and for screening novel CHT-modulating compounds.

This compound distinguishes itself from the classical CHT inhibitor hemicholinium-3 (HC-3) by its noncompetitive mechanism of action, suggesting it acts at an allosteric site on the transporter.[6][7] This property makes this compound a unique tool for probing the regulatory mechanisms of CHT. Furthermore, this compound has been shown to be highly selective for CHT over other neurotransmitter transporters and enzymes involved in cholinergic signaling, such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[1][6][7]

Data Presentation

Table 1: Inhibitory Activity of this compound
ParameterValueSpecies/SystemReference
Ki92 ± 2.8 nMHuman CHT (hCHT) in transfected HEK293 cells[1][6]
Ki172 ± 12 nMMouse forebrain synaptosomes[6]
Ki128.6 ± 15.3 nM[3H]HC-3 binding to transfected cell membranes[6][7]
Table 2: Kinetic Parameters of Choline Uptake in the Presence of this compound
ConditionKm (μM)Vmax (% of control)Species/SystemReference
Control2.5 ± 0.4100hCHT LV-AA transfected cells[6]
200 nM this compound4.4 ± 1.270.4 ± 5.6hCHT LV-AA transfected cells[6]
800 nM this compound4.4 ± 2.030.3 ± 4.2hCHT LV-AA transfected cells[6]
300 nM this compoundNo significant change57.2 ± 3.4Mouse forebrain synaptosomes[6]

Signaling Pathway and Experimental Workflow

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Terminal Choline Choline CHT Choline Transporter (CHT) Choline->CHT Uptake Choline_in Intracellular Choline CHT->Choline_in ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging This compound This compound (Noncompetitive Inhibitor) This compound->CHT Inhibition

Caption: Mechanism of choline uptake and inhibition by this compound.

G start Start prep Synaptosome Preparation start->prep preinc Pre-incubation (Synaptosomes + this compound/Vehicle) prep->preinc initiate Initiate Uptake (Add [3H]Choline) preinc->initiate incubate Incubation (e.g., 37°C for 10 min) initiate->incubate terminate Terminate Uptake (Rapid Filtration/Washing) incubate->terminate lyse Lyse Synaptosomes terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Data Analysis (e.g., IC50 determination) measure->analyze end End analyze->end

Caption: Experimental workflow for the synaptosomal choline uptake assay.

Experimental Protocols

Preparation of Synaptosomes from Rodent Brain

This protocol is adapted from standard neurochemical procedures.

Materials:

  • Rodent brain tissue (e.g., whole forebrain, cortex, or hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

  • Sucrose Solutions: 0.8 M and 1.2 M in 1 mM EDTA, 5 mM HEPES, pH 7.4

  • Krebs-Ringer Buffer (KRH): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 10 mM Glucose, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C.

  • Discard the supernatant (S2) and resuspend the pellet (P2, crude synaptosomal fraction) in Homogenization Buffer.

  • Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M on top of 1.2 M).

  • Centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

  • Dilute the collected synaptosomes with KRH buffer and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in an appropriate volume of KRH buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA or Bradford assay).

Synaptosomal Choline Uptake Assay Using [3H]Choline

Materials:

  • Synaptosomal preparation

  • Krebs-Ringer Buffer (KRH)

  • This compound stock solution (in DMSO)

  • [3H]Choline chloride

  • Unlabeled choline chloride

  • Hemicholinium-3 (HC-3) for defining non-specific uptake

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

Procedure:

  • Dilute the synaptosomal preparation in KRH buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Prepare assay tubes containing different concentrations of this compound or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all tubes and does not exceed 0.1%. Include tubes with a saturating concentration of HC-3 (e.g., 10 µM) to determine non-specific uptake.

  • Pre-incubate 100 µL of the synaptosomal suspension with 50 µL of the this compound/vehicle/HC-3 solution for 10-15 minutes at 37°C.

  • Prepare the [3H]Choline working solution in KRH buffer. The final concentration of choline in the assay will depend on the experimental design (e.g., for Ki determination, use a concentration close to the Km of choline, ~1-2 µM).

  • Initiate the uptake reaction by adding 50 µL of the [3H]Choline working solution to each tube.

  • Incubate for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of choline uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Immediately wash the filters three times with 3 mL of ice-cold KRH buffer to remove unincorporated radioactivity.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Specific Choline Uptake: Calculate specific choline uptake by subtracting the counts per minute (CPM) obtained in the presence of HC-3 (non-specific uptake) from the total CPM for all other samples.

  • IC50 Determination: Plot the percentage of inhibition of specific choline uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination: If performing kinetic analysis, measure the initial rates of choline uptake at various choline and this compound concentrations. The Ki for a noncompetitive inhibitor can be determined from secondary plots of the slope or y-intercept of a Lineweaver-Burk plot versus inhibitor concentration. Alternatively, use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model.

Concluding Remarks

The synaptosomal choline uptake assay using this compound is a robust method for investigating the pharmacology and function of the high-affinity choline transporter. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in academia and the pharmaceutical industry. The use of this compound as a selective, noncompetitive inhibitor offers unique advantages for dissecting the molecular mechanisms of choline transport and for the discovery of novel therapeutic agents targeting the cholinergic system.

References

Application Notes and Protocols: Utilizing ML352 for the Study of Cognitive Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML352 is a potent and selective, noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT).[1][2][3] The CHT is the rate-limiting step in the synthesis of acetylcholine (ACh), a neurotransmitter crucial for cognitive processes such as learning, memory, and attention.[1][2] By inhibiting choline uptake, this compound provides a valuable pharmacological tool to investigate the role of cholinergic signaling in cognitive function and to evaluate the potential of CHT as a therapeutic target for cognitive disorders. These application notes provide detailed protocols for the use of this compound in preclinical research settings.

Mechanism of Action

This compound acts as an allosteric inhibitor of the presynaptic choline transporter (CHT).[1][4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), this compound does not bind to the choline binding site. Instead, it binds to a distinct site on the transporter, inducing a conformational change that reduces the maximum velocity (Vmax) of choline transport without significantly altering the binding affinity (Km) for choline.[1][3] This noncompetitive inhibition is advantageous for in vivo studies as its efficacy is less susceptible to fluctuations in synaptic choline concentrations.[1][3] Recent cryo-electron microscopy studies have further elucidated the structural basis of this compound's interaction with CHT, revealing its binding pocket and the mechanism of inhibition.[4] this compound exhibits high selectivity for CHT, with no significant activity at acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or transporters for dopamine, serotonin, and norepinephrine at concentrations that fully inhibit CHT.[1][2][3]

cluster_presynaptic Presynaptic Cholinergic Neuron Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis ACh_vesicle Synaptic Vesicle ACh->ACh_vesicle Packaging This compound This compound This compound->CHT Noncompetitive Inhibition

Signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Efficacy and Potency of this compound
ParameterSpecies/SystemValueReference
Choline Uptake Inhibition (Ki) Human CHT (transfected HEK293 cells)92 ± 2.8 nM[1]
Mouse Forebrain Synaptosomes172 ± 12 nM[1]
[³H]HC-3 Binding Inhibition (Ki) Human CHT (transfected cell membranes)128.6 ± 15.3 nM[1]
Choline Uptake Inhibition (IC50) Human CHT168.6 ± 49.4 nM[4]
Table 2: Pharmacokinetic and Selectivity Profile of this compound
ParameterValue/ObservationReference
Mechanism of CHT Inhibition Noncompetitive (reduces Vmax, no change in Km)[1][3]
CNS Penetration Modest brain penetration (Brain Kp = 0.2)[1][3]
Selectivity No significant inhibition of AChE, ChAT, DAT, SERT, NET at 5 µM[1][3]

Experimental Protocols

Protocol 1: In Vitro Choline Uptake Inhibition Assay in Mouse Forebrain Synaptosomes

This protocol is adapted from studies characterizing this compound's effects on CHT activity.[1][3]

1. Preparation of Synaptosomes: a. Euthanize adult C57BL/6 mice according to approved institutional animal care and use committee protocols. b. Rapidly dissect the forebrain and homogenize in ice-cold 0.32 M sucrose solution containing protease and phosphatase inhibitors. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Pellet the synaptosomes from the supernatant by centrifuging at 12,000 x g for 20 minutes at 4°C. e. Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 10 mM glucose, pH 7.4). f. Determine protein concentration using a standard assay (e.g., BCA assay).

2. Choline Uptake Assay: a. Pre-incubate synaptosomes (approximately 100 µg of protein) with various concentrations of this compound or vehicle control for 15 minutes at 37°C. b. Initiate choline uptake by adding a mixture of [³H]choline and unlabeled choline to a final concentration of 10 nM. c. Incubate for 2 minutes at 37°C. d. Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer. e. Measure the radioactivity on the filters using liquid scintillation counting. f. Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known CHT inhibitor like HC-3). g. Determine the Ki of this compound by fitting the concentration-response data to a single-site inhibition model.

Protocol 2: Evaluation of this compound in a Scopolamine-Induced Amnesia Model using the Novel Object Recognition (NOR) Task

While direct in vivo cognitive studies with this compound are not extensively published, this protocol provides a framework for its evaluation, based on a study using a structurally related and optimized compound, VU6001221, in the NOR task.[5] The NOR task is a widely used behavioral assay to assess learning and memory in rodents.[6][7]

1. Animals and Housing: a. Use adult male C57BL/6 mice (8-12 weeks old). b. House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle. c. Allow at least one week of acclimatization to the housing facility before any experimental procedures.

2. Experimental Workflow:

cluster_drug Habituation Day 1-2: Habituation Training Day 3: Training Phase (Familiarization) Habituation->Training Test Day 4: Test Phase (Novel Object) Training->Test 24h Delay Data_Analysis Data Analysis Test->Data_Analysis Drug_Admin This compound/Vehicle Admin. Drug_Admin->Training Scopolamine_Admin Scopolamine/Saline Admin. Scopolamine_Admin->Training

References

Application Notes and Protocols for the Administration of Choline Transporter Inhibitor ML352 and its Analog VU6001221 in Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the novel, noncompetitive choline transporter (CHT) inhibitor, ML352, and its optimized in vivo analog, VU6001221, in behavioral research. Due to improved pharmacokinetic properties and demonstrated efficacy in a behavioral paradigm, this document focuses on the practical application of VU6001221 in the novel object recognition (NOR) task, a standard preclinical model for assessing cognition.

Introduction

This compound is a potent and selective noncompetitive inhibitor of the presynaptic choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2][3] While this compound shows significant central nervous system (CNS) penetration, its rapid clearance prompted the development of an optimized analog, VU6001221, with improved in vivo properties.[4] VU6001221 has been successfully used to modulate cognitive performance in the novel object recognition (NOR) task, demonstrating a dose-responsive increase in performance.[4] This suggests that inhibition of CHT by VU6001221 may represent a novel strategy for cognitive enhancement.

Mechanism of Action

This compound and VU6001221 are noncompetitive inhibitors of the choline transporter.[1][2][3] They act allosterically, reducing the maximum velocity (Vmax) of choline transport without altering the binding affinity (Km) of choline for the transporter.[1] By inhibiting CHT, these compounds limit the reuptake of choline into presynaptic neurons, thereby modulating the synthesis of acetylcholine, a critical neurotransmitter for learning and memory.

Data Presentation

The following tables summarize the key quantitative data for this compound and VU6001221.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
Ki (CHT inhibition) 92 nMTransfected HEK293 cells[3]
Ki (CHT inhibition) 172 nMMouse forebrain synaptosomes[1]
Mechanism of Action NoncompetitiveIntact cells and synaptosomes[1][2][3]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
CNS Penetration (Brain Kp) 0.2Rat[1]
Predicted Clearance RapidRat[1][2][3]

Table 3: In Vivo Behavioral Effects of VU6001221

Behavioral TaskEffectSpeciesReference
Novel Object Recognition (NOR) Dose-responsive increase in performanceRodent[4]

Experimental Protocols

The following is a detailed protocol for the administration of VU6001221 in a novel object recognition (NOR) task in mice.

Compound Preparation and Administration

Note: The exact formulation and administration route for VU6001221 in the NOR task are not detailed in the available literature abstracts. The following protocol is based on standard practices for administering poorly soluble benzamide compounds for in vivo behavioral studies in rodents.

  • Compound: VU6001221

  • Formulation Vehicle: A common vehicle for similar compounds is a mixture of 5% DMSO, 1% Tween 80 in sterile 0.9% saline.

  • Preparation:

    • Dissolve the required amount of VU6001221 in DMSO first.

    • Add Tween 80 and vortex thoroughly.

    • Add the sterile 0.9% saline in a dropwise manner while vortexing to prevent precipitation.

    • The final solution should be clear. Prepare fresh on the day of the experiment.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of small molecules in mice for behavioral studies.

  • Dosage: The literature states a "dose-responsive" effect. A typical dose-finding study might include doses of 1, 3, and 10 mg/kg.

  • Injection Volume: Typically 10 mL/kg body weight.

Novel Object Recognition (NOR) Protocol

The NOR task is conducted in three phases: habituation, training (familiarization), and testing.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that can be easily cleaned. The arena should be placed in a dimly lit, quiet room.

  • Objects: Two sets of three identical objects that are different in shape, color, and texture. The objects should be heavy enough that the mice cannot displace them and should be made of a non-porous material for easy cleaning.

Phase 1: Habituation (Day 1)

  • Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and to reduce anxiety.

  • Return the mouse to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

Phase 2: Training (Familiarization) (Day 2)

  • Administer VU6001221 or vehicle via i.p. injection at the desired time point before the training phase (e.g., 30 minutes prior).

  • Place two identical objects (A and A) in opposite corners of the arena.

  • Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.

  • Record the time the mouse spends exploring each object. Exploration is defined as the mouse's nose being in contact with or directed at the object within a 2 cm distance.

  • Return the mouse to its home cage.

  • Clean the arena and objects thoroughly.

Phase 3: Testing (Day 2 or 3)

  • The testing phase is conducted after a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.

  • Place the mouse back into the arena and allow it to explore for 5-10 minutes.

  • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Clean the arena and objects thoroughly.

Data Analysis

The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

A positive DI indicates that the mouse spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of 0 indicates no preference.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound/VU6001221 and the experimental workflow.

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT SV Synaptic Vesicle VAChT->SV ACh_release ACh Release SV->ACh_release AChR Acetylcholine Receptor (AChR) ACh_release->AChR This compound This compound / VU6001221 This compound->CHT Inhibition Signal Signal Transduction AChR->Signal

Caption: Signaling pathway of acetylcholine synthesis and the inhibitory action of this compound/VU6001221 on the choline transporter (CHT).

G cluster_workflow Novel Object Recognition (NOR) Workflow Day1 Day 1: Habituation Day2_admin Day 2: Administer VU6001221/Vehicle Day1->Day2_admin Day2_training Training (Familiarization) Day2_admin->Day2_training Retention Retention Interval (1h or 24h) Day2_training->Retention Day2_test Testing Retention->Day2_test Analysis Data Analysis (Discrimination Index) Day2_test->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

References

Application Notes and Protocols for ML352 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A significant and early pathological feature of Alzheimer's disease is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory. ML352 is a potent and selective, noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT). The inhibition of CHT by this compound reduces the uptake of choline into presynaptic neurons, the rate-limiting step in acetylcholine (ACh) synthesis, thereby modulating cholinergic neurotransmission.[1][2] While direct studies of this compound in Alzheimer's disease models are not yet prevalent in published literature, its specific mechanism of action makes it a valuable research tool to investigate the role of cholinergic deficits in the pathophysiology of AD and to explore potential therapeutic strategies.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in research models relevant to Alzheimer's disease.

Mechanism of Action

This compound acts as a noncompetitive inhibitor of the choline transporter. This means it does not compete with choline for its binding site on the transporter. Instead, it binds to an allosteric site, changing the transporter's conformation and reducing its maximum transport velocity (Vmax) without affecting the binding affinity (Km) of choline.[3] This inhibitory action is highly specific to CHT, with no significant activity observed at other neurotransmitter transporters such as those for dopamine, serotonin, and norepinephrine, nor does it inhibit acetylcholinesterase (AChE) or choline acetyltransferase (ChAT).[1][2]

Data Presentation: Pharmacological Profile of this compound

ParameterValueSpecies/SystemReference
Inhibition of Choline Uptake (Ki) 92 ± 2.8 nMHEK 293 cells transfected with human CHT[1]
172 ± 12 nMMouse forebrain synaptosomes[1]
Inhibition of [3H]HC-3 Binding (Ki) 128.6 ± 15.3 nMMembranes from HEK hCHT cells[3]
Mode of Inhibition NoncompetitivehCHT LV-AA cells and mouse forebrain synaptosomes[3]
Selectivity No significant inhibition of DAT, SERT, NET, AChE, ChAT at 5 µMMouse forebrain synaptosomes/extracts[1]
CNS Penetration Modest (Brain Kp = 0.2)In vivo tissue distribution study[3]

Experimental Protocols

Protocol 1: In Vitro Choline Uptake Inhibition Assay in Synaptosomes

This protocol is designed to measure the inhibitory effect of this compound on high-affinity choline uptake in synaptosomes, which can be prepared from the forebrain of wild-type or Alzheimer's disease model mice.

Materials:

  • This compound

  • [³H]choline

  • Krebs-Ringer-HEPES (KRH) buffer

  • Mouse forebrain tissue (from wild-type or AD model mice)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize mouse forebrain tissue in ice-cold KRH buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in fresh KRH buffer.

  • Choline Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

    • Initiate choline uptake by adding a known concentration of [³H]choline.

    • Incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular [³H]choline.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Quantify the amount of [³H]choline taken up by the synaptosomes using a liquid scintillation counter.

    • Calculate the percentage of inhibition of choline uptake for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 and Ki values by fitting the data to a dose-response curve.

Protocol 2: Assessment of this compound on Aβ-Induced Neurotoxicity in Primary Neuronal Cultures

This protocol outlines a hypothetical experiment to investigate whether modulating cholinergic signaling with this compound can protect against or exacerbate amyloid-beta-induced neuronal damage.

Materials:

  • Primary cortical or hippocampal neurons from embryonic rodents.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Oligomeric amyloid-beta 1-42 (Aβ42).

  • This compound.

  • Reagents for cell viability assays (e.g., MTT, LDH assay kit).

  • Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-beta-III-tubulin).

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons and culture for 7-10 days to allow for maturation.

    • Prepare oligomeric Aβ42 according to established protocols.

    • Treat neuronal cultures with a toxic concentration of oligomeric Aβ42 (e.g., 1-10 µM).

    • In parallel, co-treat a set of cultures with Aβ42 and varying concentrations of this compound. Include vehicle controls and this compound-only controls.

    • Incubate for 24-48 hours.

  • Assessment of Neurotoxicity:

    • Cell Viability: Measure cell viability using an MTT assay or quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

    • Neurite Outgrowth: Fix the cells and perform immunocytochemistry for neuronal markers like MAP2 or beta-III-tubulin. Capture images and quantify neurite length and branching to assess neuronal morphology.

  • Data Analysis:

    • Compare cell viability and neuronal morphology between the different treatment groups.

    • Determine if this compound treatment has a protective, exacerbating, or no effect on Aβ42-induced neurotoxicity.

Protocol 3: In Vivo Evaluation of this compound in an Alzheimer's Disease Mouse Model

This protocol provides a framework for a hypothetical study to assess the in vivo effects of this compound on cognitive function and AD-related pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Materials:

  • Alzheimer's disease transgenic mice and wild-type littermates.

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

  • Reagents for tissue processing and analysis (e.g., antibodies for immunohistochemistry against Aβ and phosphorylated tau).

Procedure:

  • Animal Treatment:

    • Treat a cohort of AD mice and wild-type controls with this compound or vehicle over a specified period (e.g., 4-8 weeks), starting before or after the typical onset of pathology.

    • Administer the compound daily or as determined by its pharmacokinetic properties.

  • Behavioral Testing:

    • Towards the end of the treatment period, subject the mice to a battery of behavioral tests to assess learning and memory.

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Y-Maze: To assess short-term spatial working memory.

  • Histopathological and Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for Aβ plaques and hyperphosphorylated tau to quantify the pathological burden.

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42.

    • Neurotransmitter Analysis: Use techniques like microdialysis or HPLC to measure levels of acetylcholine and choline in specific brain regions.

  • Data Analysis:

    • Compare the behavioral performance and pathological readouts between this compound-treated and vehicle-treated AD mice, as well as wild-type controls.

    • Determine if this compound treatment improves cognitive deficits and/or alters the progression of amyloid and tau pathology.

Visualizations

ML352_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron Choline_Extracellular Choline CHT Choline Transporter (CHT) Choline_Extracellular->CHT Binds Choline_Intracellular Choline CHT->Choline_Intracellular Transports This compound This compound This compound->CHT Noncompetitive Inhibition ACh Acetylcholine (ACh) Choline_Intracellular->ACh Synthesis ChAT ChAT ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh

Caption: Mechanism of action of this compound on the presynaptic choline transporter.

Experimental_Workflow_AD_Model Start AD Mouse Model (e.g., 5xFAD) Treatment Chronic this compound or Vehicle Administration Start->Treatment Behavioral Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Analysis Pathological & Biochemical Analysis Tissue->Analysis IHC Immunohistochemistry (Aβ, p-Tau) Analysis->IHC ELISA ELISA (Soluble/Insoluble Aβ) Analysis->ELISA Neurochem Neurochemistry (ACh, Choline levels) Analysis->Neurochem Results Data Analysis & Interpretation IHC->Results ELISA->Results Neurochem->Results

Caption: Experimental workflow for evaluating this compound in an Alzheimer's disease mouse model.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline_Uptake Choline Uptake (via CHT) ACh_Synthesis ACh Synthesis (ChAT) Choline_Uptake->ACh_Synthesis ACh_Packaging ACh Packaging (VAChT) ACh_Synthesis->ACh_Packaging ACh_Release ACh Release ACh_Packaging->ACh_Release ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse AChE AChE (Degradation) ACh_Synapse->AChE ACh_Receptors Muscarinic & Nicotinic ACh Receptors ACh_Synapse->ACh_Receptors Choline_Recycle Choline AChE->Choline_Recycle Choline_Recycle->Choline_Uptake Signal_Transduction Signal Transduction (Learning & Memory) ACh_Receptors->Signal_Transduction

Caption: Simplified overview of the cholinergic signaling pathway at the synapse.

References

Application Notes and Protocols for Studying Neuromuscular Junction Function with ML352

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent, selective, and noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT).[1][2] CHT is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical component for sustained neurotransmission at the neuromuscular junction (NMJ).[1][2] By inhibiting CHT, this compound provides a powerful tool to investigate the dynamics of ACh synthesis, packaging, and release, as well as the functional consequences of impaired cholinergic transmission at the NMJ. These application notes provide detailed protocols for utilizing this compound to study NMJ function through electrophysiological and morphological assays.

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of CHT, meaning it binds to a site distinct from the choline binding site. This noncompetitive inhibition results in a decrease in the maximum rate of choline transport (Vmax) without significantly affecting the affinity of the transporter for choline (Km).[1] This leads to a reduced uptake of choline into the presynaptic terminal, thereby limiting the synthesis of acetylcholine, particularly during periods of high neuronal activity. Unlike other cholinergic drugs, this compound is highly selective for CHT and does not inhibit acetylcholinesterase (AChE) or choline acetyltransferase (ChAT).[1][2]

Signaling Pathway of this compound Action at the Neuromuscular Junction

ML352_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber This compound This compound CHT Choline Transporter (CHT) This compound->CHT Inhibition Choline_int Intracellular Choline CHT->Choline_int Choline_ext Extracellular Choline Choline_ext->CHT Uptake ACh Acetylcholine (ACh) Choline_int->ACh ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Packaging ACh_released ACh SynapticVesicle->ACh_released Exocytosis ACh_released->Choline_ext Hydrolysis by AChE AChR Nicotinic ACh Receptors (nAChR) ACh_released->AChR EPP End-Plate Potential (EPP) AChR->EPP Binding & Depolarization MuscleContraction Muscle Contraction EPP->MuscleContraction Action Potential Generation

Caption: Mechanism of this compound action at the neuromuscular junction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

ParameterValueCell SystemReference
Ki for CHT 92 ± 2.8 nMhCHT LV-AA transfected HEK293 cells[1]
172 ± 12 nMMouse forebrain synaptosomes[1]
Inhibition of [3H]HC-3 binding (Ki) 128.6 ± 15.3 nMMembranes from hCHT transfected cells[1]
Effect on Choline Transport Reduces VmaxhCHT LV-AA cells & mouse forebrain synaptosomes[1]
No significant effect on KmhCHT LV-AA cells & mouse forebrain synaptosomes[1]

Table 1: Inhibitory Potency and Kinetic Parameters of this compound.

TargetActivityConcentrationReference
Acetylcholinesterase (AChE)No inhibitionUp to 10 µM[1]
Choline Acetyltransferase (ChAT)No inhibitionUp to 10 µM[1]
Dopamine Transporter (DAT)No significant activity5 µM[1]
Serotonin Transporter (SERT)No significant activity5 µM[1]
Norepinephrine Transporter (NET)No significant activityNot specified[1]

Table 2: Selectivity Profile of this compound.

Experimental Protocols

Electrophysiological Analysis of NMJ Function using a Phrenic Nerve-Hemidiaphragm Preparation

This protocol allows for the functional assessment of neuromuscular transmission by recording miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs).

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_post_treatment Post-Treatment Recording cluster_analysis Data Analysis A1 Dissect phrenic nerve- hemidiaphragm preparation A2 Mount in organ bath with oxygenated Ringer's solution A1->A2 A3 Position stimulating electrode on phrenic nerve A2->A3 A4 Position recording microelectrode at the end-plate region A3->A4 B1 Record baseline MEPPs (spontaneous release) A4->B1 B2 Record baseline EPPs (evoked release via nerve stimulation) B1->B2 C1 Incubate with this compound (e.g., 1-10 µM) B2->C1 C2 Allow for sufficient incubation time (e.g., 30-60 min) C1->C2 D1 Record MEPPs post-ML352 C2->D1 D2 Record EPPs post-ML352, especially during high-frequency stimulation D1->D2 E1 Analyze MEPP amplitude and frequency D2->E1 E2 Analyze EPP amplitude and quantal content E1->E2 E3 Assess rundown of EPP amplitude during tetanic stimulation E2->E3

Caption: Workflow for electrophysiological analysis of NMJ function with this compound.

Materials:

  • Mouse or rat phrenic nerve-hemidiaphragm preparation

  • Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose), bubbled with 95% O2 / 5% CO2

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Suction electrode for nerve stimulation

  • Glass microelectrodes (10-20 MΩ) filled with 3 M KCl for intracellular recording

  • Standard electrophysiology setup (amplifier, digitizer, micromanipulator, etc.)

Procedure:

  • Preparation Dissection: Dissect the phrenic nerve-hemidiaphragm preparation from a mouse or rat and mount it in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution at room temperature or 32-34°C.

  • Electrode Placement: Place the phrenic nerve in a suction electrode for stimulation. Insert a glass microelectrode into a muscle fiber near the end-plate region to record intracellular potentials.

  • Baseline Recordings:

    • Record spontaneous MEPPs for a period of 5-10 minutes to establish a baseline frequency and amplitude.

    • Deliver single stimuli to the phrenic nerve to evoke EPPs and record their amplitude.

    • To assess synaptic fatigue, deliver a train of high-frequency stimulation (e.g., 20-50 Hz for 10-30 seconds) and record the rundown of EPP amplitude.

  • This compound Application:

    • Add this compound to the perfusing solution to achieve the desired final concentration (a starting concentration range of 1-10 µM is recommended, based on its Ki values and the need to ensure target engagement in a tissue preparation).

    • Incubate the preparation with this compound for at least 30-60 minutes to allow for drug penetration and inhibition of CHT.

  • Post-Treatment Recordings:

    • Repeat the recording of MEPPs and EPPs as described in the baseline recording step. Pay close attention to any changes in the rundown of EPP amplitude during high-frequency stimulation.

  • Data Analysis:

    • Measure the amplitude and frequency of MEPPs before and after this compound treatment. A significant decrease in MEPP amplitude may be observed over time with prolonged stimulation, reflecting the depletion of ACh in recycled vesicles.

    • Measure the amplitude of single EPPs.

    • Calculate the quantal content (mean EPP amplitude / mean MEPP amplitude).

    • Analyze the rate of EPP amplitude decline during high-frequency stimulation. A faster rundown is expected after this compound treatment due to the impaired ability to replenish ACh stores.

Morphological Analysis of the NMJ using α-Bungarotoxin Staining

This protocol allows for the visualization and quantitative analysis of the postsynaptic acetylcholine receptor clusters at the NMJ.

Experimental Workflow for Morphological Analysis

Morphology_Workflow cluster_treatment In Vivo or Ex Vivo Treatment cluster_dissection Tissue Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis A1 Treat animal with this compound (in vivo) or incubate muscle preparation (ex vivo) A2 Control group receives vehicle B1 Dissect muscle of interest (e.g., tibialis anterior, diaphragm) A1->B1 B2 Fix tissue with paraformaldehyde (PFA) B1->B2 B3 Cryoprotect in sucrose and embed in OCT B2->B3 B4 Cryosection the muscle longitudinally B3->B4 C1 Permeabilize sections (e.g., Triton X-100) B4->C1 C2 Block non-specific binding C1->C2 C3 Incubate with fluorescently-conjugated α-bungarotoxin (to label AChRs) C2->C3 C4 Optional: Co-stain for presynaptic markers (e.g., synaptophysin, neurofilament) C3->C4 D1 Image NMJs using confocal microscopy C4->D1 D2 Quantify NMJ morphology: - Area and perimeter of AChR clusters - Fragmentation index - Innervation status (if co-stained) D1->D2

Caption: Workflow for morphological analysis of the NMJ with this compound.

Materials:

  • Mice or rats treated with this compound or vehicle (for in vivo studies)

  • Isolated muscle tissue (e.g., tibialis anterior, diaphragm)

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% sucrose in PBS

  • Optimal cutting temperature (OCT) compound

  • Fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 488 or 594 conjugate)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Treatment: For chronic studies, animals can be treated with this compound via an appropriate route of administration. For acute studies, dissected muscle preparations can be incubated with this compound (e.g., 1-10 µM) for a defined period before fixation.

  • Tissue Preparation:

    • Dissect the muscle of interest and fix in 4% PFA for 1-2 hours at 4°C.

    • Wash the tissue in PBS and then cryoprotect by incubating in 30% sucrose in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze in isopentane cooled with liquid nitrogen.

    • Cut longitudinal sections (20-40 µm thick) using a cryostat and mount on glass slides.

  • Immunofluorescence Staining:

    • Air-dry the sections and then wash with PBS.

    • Permeabilize the sections with permeabilization buffer for 10-15 minutes.

    • Wash with PBS and then incubate in blocking buffer for 1 hour at room temperature.

    • Incubate the sections with fluorescently-conjugated α-bungarotoxin (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • (Optional) For co-staining of the presynaptic terminal, include primary antibodies against markers such as synaptophysin or neurofilament, followed by incubation with appropriate fluorescently-conjugated secondary antibodies.

    • Wash the sections extensively with PBS.

  • Imaging and Analysis:

    • Mount the coverslips using an antifade mounting medium.

    • Acquire z-stack images of NMJs using a confocal microscope.

    • Analyze the morphology of the AChR clusters. Parameters to quantify include the area, perimeter, and fragmentation of the endplate. Image analysis software such as ImageJ or Fiji can be used for these measurements. Long-term inhibition of CHT may lead to changes in NMJ morphology, such as increased fragmentation or reduced size of the postsynaptic apparatus, as a consequence of reduced synaptic activity.

Expected Results and Interpretation

  • Electrophysiology: Inhibition of CHT by this compound is expected to have a more pronounced effect on evoked neurotransmission (EPPs) during high-frequency stimulation than on spontaneous release (MEPPs) at rest. The primary effect will be a faster rundown of EPP amplitude during a stimulus train, reflecting the inability of the presynaptic terminal to synthesize and package ACh at a rate sufficient to keep up with demand. The amplitude of individual MEPPs may also decrease over a longer period of sustained activity as recycled vesicles are filled with less ACh.

  • Morphology: Acute treatment with this compound is not expected to cause significant morphological changes. However, chronic inhibition of CHT could potentially lead to alterations in NMJ structure as a homeostatic response to reduced synaptic transmission. This could manifest as changes in the size, shape, and integrity of both the pre- and postsynaptic elements.

Troubleshooting

  • No effect of this compound in electrophysiology:

    • Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your preparation.

    • Incubation time: The incubation time may be too short. Increase the incubation time to ensure adequate tissue penetration and target engagement.

    • Preparation viability: Ensure the nerve-muscle preparation is healthy and responsive to stimulation before and after drug application.

  • High background in immunofluorescence:

    • Blocking: Increase the concentration or duration of the blocking step.

    • Washing: Increase the number and duration of the washing steps.

    • Antibody/toxin concentration: Titrate the concentration of α-bungarotoxin and any antibodies used to the lowest effective concentration.

By utilizing this compound in conjunction with these detailed protocols, researchers can gain valuable insights into the critical role of presynaptic choline transport in maintaining the function and integrity of the neuromuscular junction.

References

Application Notes and Protocols for Assessing ML352 Effects on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent, selective, and noncompetitive inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2] By blocking the uptake of choline into presynaptic cholinergic neurons, this compound is expected to reduce the synthesis and subsequent release of acetylcholine. These application notes provide detailed protocols for assessing the effects of this compound on acetylcholine release in two common in vitro models: a human cholinergic neuroblastoma cell line (LA-N-2) and isolated nerve terminals (synaptosomes). The protocols are designed to be adaptable for testing other CHT inhibitors or substances that may modulate cholinergic function.

Mechanism of Action of this compound

This compound acts as a noncompetitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1] CHT is responsible for the uptake of choline from the synaptic cleft into the presynaptic neuron, a crucial step for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT). By inhibiting CHT, this compound reduces the intracellular choline available for acetylcholine synthesis, leading to a decrease in the amount of acetylcholine that can be packaged into synaptic vesicles and released upon neuronal stimulation. This compound is highly selective for CHT and does not significantly inhibit other cholinergic proteins such as acetylcholinesterase (AChE) or ChAT.[1][2]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound's interaction with the high-affinity choline transporter.

ParameterValueSystemReference
Ki (inhibition constant) 92 ± 2.8 nMhCHT-transfected HEK293 cells[3]
166 ± 12 nMMouse forebrain synaptosomes[3]
172 ± 12 nMMouse forebrain synaptosomes[3]
IC50 (choline uptake inhibition) 168.6 ± 49.4 nMCHT1-expressing HEK293 cells[4]
Inhibition of [3H]HC-3 binding Ki = 128.6 ± 15.3 nMMembranes from hCHT-transfected cells[5]
Effect on other cholinergic targets No significant inhibition of AChE or ChAT[1][2]

Signaling Pathway of Acetylcholine Synthesis and Inhibition by this compound

Acetylcholine_Synthesis_and_ML352_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Choline_ext Choline (extracellular) CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline (intracellular) CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto Acetylcholine (cytosolic) ChAT->ACh_cyto Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_cyto->VAChT ACh_vesicle ACh VAChT->ACh_vesicle Packaging SynapticVesicle Synaptic Vesicle Release Release (Exocytosis) SynapticVesicle->Release ACh_vesicle->SynapticVesicle ACh_synapse Acetylcholine Release->ACh_synapse This compound This compound This compound->CHT Inhibition

Caption: Mechanism of this compound inhibition of acetylcholine synthesis.

Experimental Protocols

Protocol 1: Assessing this compound Effects on Acetylcholine Release from LA-N-2 Neuroblastoma Cells

This protocol describes a cell-based assay to measure the effect of this compound on both intracellular and extracellular acetylcholine levels in the human cholinergic neuroblastoma cell line LA-N-2. This cell line endogenously expresses the high-affinity choline transporter (CHT).

Materials:

  • LA-N-2 cells

  • Cell culture medium: DMEM/Ham's F-12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Assay medium: Choline-free DMEM/Ham's F-12 supplemented with 2% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1 M Perchloric acid, ice-cold

  • 24-well cell culture plates

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture LA-N-2 cells in the recommended cell culture medium in a humidified incubator at 37°C with 5% CO2.

    • Seed 4 x 10^5 cells per well in a 24-well plate and grow until sub-confluent.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the culture medium from the wells and wash the cells once with PBS.

    • Replace the medium with 1 mL of the prepared assay medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 5 hours) at 37°C in a humidified incubator.

  • Sample Collection:

    • Extracellular Fraction: Carefully collect the medium from each well and transfer to a microcentrifuge tube. This is the extracellular fraction.

    • Intracellular Fraction:

      • Wash the cells remaining in the wells twice with ice-cold PBS.

      • Add 200 µL of ice-cold 0.1 M perchloric acid to each well to lyse the cells and precipitate proteins.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Rinse each well with an additional 200 µL of 0.1 M perchloric acid and add it to the respective microcentrifuge tube. This is the intracellular fraction.

    • Store all samples at -80°C until acetylcholine measurement.

  • Acetylcholine Quantification:

    • Thaw the samples on ice.

    • Centrifuge the intracellular fraction at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Use the supernatant for the acetylcholine assay.

    • Quantify the acetylcholine concentration in both the extracellular and intracellular fractions using a commercial acetylcholine assay kit according to the manufacturer's instructions.

    • Normalize the acetylcholine levels to the total protein content in the intracellular fraction for each well.

Expected Results:

A dose-dependent decrease in both intracellular and extracellular acetylcholine levels is expected with increasing concentrations of this compound.

Experimental Workflow:

LA_N_2_Workflow start Start culture Culture LA-N-2 cells in 24-well plates start->culture treatment Treat cells with this compound or vehicle culture->treatment incubation Incubate for 5 hours at 37°C treatment->incubation collect_extra Collect extracellular medium incubation->collect_extra wash_pbs Wash cells with PBS incubation->wash_pbs store_samples Store samples at -80°C collect_extra->store_samples lyse Lyse cells with perchloric acid wash_pbs->lyse collect_intra Collect intracellular lysate lyse->collect_intra collect_intra->store_samples quantify_ach Quantify acetylcholine using assay kit store_samples->quantify_ach analyze Analyze data and determine dose-response quantify_ach->analyze end End analyze->end Synaptosome_Workflow start Start prepare_synaptosomes Prepare synaptosomes from brain tissue start->prepare_synaptosomes preincubate Pre-incubate synaptosomes with this compound or vehicle prepare_synaptosomes->preincubate stimulate Stimulate with high K+ aCSF (or normal aCSF for basal) preincubate->stimulate terminate Terminate release by centrifugation stimulate->terminate collect_supernatant Collect supernatant terminate->collect_supernatant quantify_ach Quantify acetylcholine in supernatant collect_supernatant->quantify_ach analyze Analyze data and compare basal vs. evoked release quantify_ach->analyze end End analyze->end

References

Application Notes and Protocols: ML352 as a Tool for Validating New CHT Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity choline transporter (CHT) is a critical component of the cholinergic system, responsible for the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] Its role in cognitive function and various neurological disorders makes it an attractive target for the development of novel imaging agents. ML352 is a potent, selective, and noncompetitive inhibitor of CHT, making it an invaluable pharmacological tool for the validation of new CHT-targeted imaging probes.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound in the preclinical validation of novel CHT imaging agents.

This compound acts via an allosteric mechanism, binding to a site distinct from the choline binding site, which results in a reduction of the maximal transport velocity (Vmax) without altering the affinity for choline (Km).[3][4] This noncompetitive inhibition is a key feature that can be exploited in validation studies. Recent cryo-electron microscopy studies have provided detailed structural insights into the binding of this compound to CHT.[7][8][9]

Data Presentation

Table 1: In Vitro Properties of this compound

PropertyValueSpecies/SystemReference
Binding Affinity (Ki) 92 ± 2.8 nMHEK 293 cells with hCHT[1]
128.6 ± 15.3 nMTransfected cell membranes ([3H]HC-3 binding)[3][9]
Choline Uptake Inhibition (Ki) 172 ± 12 nMMouse forebrain synaptosomes[1]
Mechanism of Action NoncompetitivehCHT LV-AA cells & mouse forebrain synaptosomes[3][4]
Selectivity No significant inhibition of DAT, SERT, NET, AChE, or ChAT at concentrations that fully antagonize CHT.Mouse forebrain synaptosomes/extracts[1][2][3]

Table 2: In Vivo Characteristics of this compound

PropertyObservationSpeciesReference
CNS Penetration Modest brain penetration (brain Kp = 0.2)Male SD rats[3][4]
Metabolism Limited in vitro metabolismIn vitro studies[2][3][4]
Pharmacokinetics Features predicting rapid clearanceIn vivo studies in rats[2][3][4]

Signaling and Experimental Workflow Diagrams

CHT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_ext Choline (extracellular) CHT CHT (SLC5A7) Choline_ext->CHT Na+/Cl- dependent Choline_int Choline (intracellular) CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT VAChT ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Packaging Fusion Vesicle Fusion & Exocytosis Synaptic_Vesicle->Fusion ACh_vesicle ACh ACh_released ACh Fusion->ACh_released AChE Acetylcholinesterase (AChE) ACh_released->AChE AChR Acetylcholine Receptor (AChR) ACh_released->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT Reuptake Postsynaptic_response Postsynaptic Response AChR->Postsynaptic_response This compound This compound This compound->CHT Allosteric Inhibition

Caption: CHT-mediated choline transport and acetylcholine synthesis pathway.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 Step 1: In Vitro Binding Assays A2 Saturation Binding Assay (Determine Kd and Bmax of new agent) A1->A2 A3 Competitive Binding Assay (Determine Ki of new agent vs. [3H]HC-3) A1->A3 A4 This compound Blocking Assay (Confirm noncompetitive interaction) A1->A4 B1 Step 2: In Vitro Functional Assays B2 Choline Uptake Assay (Confirm inhibition of choline transport) B1->B2 B3 This compound Blocking in Uptake Assay (Validate CHT-specific uptake of new agent) B1->B3 C1 Step 3: In Vivo Imaging C2 Baseline PET/SPECT Scan (Determine biodistribution and target uptake) C1->C2 C3 This compound Blocking Study (Pre-administration of this compound to confirm CHT-specific signal) C2->C3 C4 Ex Vivo Autoradiography (Correlate imaging signal with tissue distribution) C3->C4

References

Application Notes and Protocols for Long-Term ML352 Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neuroscience and Drug Development

These application notes provide a comprehensive guide for designing and conducting long-term experimental studies involving ML352, a potent and selective inhibitor of the presynaptic choline transporter (CHT). It is critical to note that this compound is not an inhibitor of the deubiquitinase USP2. A different compound, ML364, has been identified as a USP2 inhibitor. These protocols are therefore focused on the scientifically validated mechanism of this compound.

Introduction to this compound

This compound is a novel, noncompetitive, and selective small molecule inhibitor of the high-affinity choline transporter (CHT).[1][2] The CHT is the rate-limiting step in acetylcholine (ACh) synthesis, making it a crucial target for modulating cholinergic neurotransmission.[2] this compound's noncompetitive mechanism of action is a key feature, suggesting it binds to an allosteric site on the transporter, which can be advantageous for in vivo studies where extracellular choline concentrations may fluctuate.[1][3][4] Pharmacokinetic studies have shown that this compound has significant central nervous system (CNS) penetration, although it has a rapid clearance rate.[1] Its high selectivity, with no significant off-target effects on acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or various other transporters and receptors, makes it a valuable tool for specifically probing the function of CHT in long-term studies.[1][2]

Signaling Pathway of this compound Action

The primary mechanism of this compound is the inhibition of choline uptake into presynaptic cholinergic neurons. This action directly impacts the synthesis of acetylcholine, a key neurotransmitter involved in a wide range of physiological processes including memory, learning, attention, and muscle control.

ML352_Pathway cluster_presynaptic cluster_extracellular cluster_synaptic_cleft cluster_postsynaptic extracellular Extracellular Space presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron CHT CHT (Choline Transporter) Choline_in Choline CHT->Choline_in ChAT ChAT Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft Choline_out Choline Choline_out->CHT Uptake This compound This compound This compound->CHT Inhibition AChE AChE ACh_cleft->AChE Degradation AChR ACh Receptor ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Signal Postsynaptic Signal AChR->Signal experimental_workflow start Study Design invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo culture Cell Line/Primary Neuron Culture invitro->culture animal Animal Model Selection invivo->animal dose_vitro Dose-Response & Cytotoxicity culture->dose_vitro pk_pd Pharmacokinetics/Pharmacodynamics animal->pk_pd long_vitro Long-Term Culture with this compound dose_vitro->long_vitro assays_vitro Functional & Molecular Assays long_vitro->assays_vitro long_vivo Chronic Dosing Regimen pk_pd->long_vivo assays_vivo Behavioral & Histological Analysis long_vivo->assays_vivo data Data Analysis & Interpretation assays_vitro->data assays_vivo->data end Conclusion data->end

References

Troubleshooting & Optimization

ML352 Technical Support Center: Troubleshooting Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with ML352, a potent and selective noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT), in physiological buffers. Proper handling of this compound is critical for obtaining reliable and reproducible results in your in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: The reported aqueous solubility of this compound in phosphate-buffered saline (PBS) is 98.2 µM.[1][2] It is also highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.

Q2: I observed precipitation when I diluted my this compound stock solution into my physiological buffer. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock into an aqueous physiological buffer is a common issue for many small molecules. This can be due to several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your buffer may have exceeded its aqueous solubility limit (98.2 µM in PBS).

  • "Salting Out" Effect: The high salt concentration in some physiological buffers can decrease the solubility of organic compounds.

  • Buffer Composition: Different buffer components (e.g., high concentrations of phosphate, bicarbonate) can interact with this compound and reduce its solubility.

  • pH of the Buffer: The pH of your physiological buffer can influence the ionization state of this compound, which in turn can affect its solubility.

  • Temperature: A rapid change in temperature from a room temperature stock solution to a cooler aqueous buffer can sometimes induce precipitation.

Q3: How can I prepare this compound working solutions in physiological buffers to avoid precipitation?

A3: To minimize precipitation, consider the following steps:

  • Prepare a High-Concentration Stock in DMSO: Start by preparing a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or higher, given its high solubility in this solvent).

  • Serial Dilutions: Perform serial dilutions of your high-concentration stock in DMSO to get closer to your final desired concentration.

  • Final Dilution into Physiological Buffer: For the final step, add the small volume of the diluted DMSO stock to your pre-warmed physiological buffer while vortexing or stirring to ensure rapid and uniform mixing. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on your biological system.

Q4: Are there any recommended alternative solvents or formulation strategies to improve this compound solubility in physiological buffers?

A4: For in vivo studies, this compound has been formulated in solutions containing co-solvents and surfactants.[1] For in vitro assays, if you continue to experience solubility issues, you could explore the following, keeping in mind the potential for effects on your experimental system:

  • Use of Co-solvents: For challenging situations, a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) could be included in the final buffer, but this must be validated for compatibility with your assay.

  • Inclusion of a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can sometimes help to maintain the solubility of hydrophobic compounds. Again, compatibility with your cell type and assay is crucial.

Q5: What is the stability of this compound in physiological buffers?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon initial dilution into buffer Final concentration exceeds aqueous solubility.Decrease the final concentration of this compound. Prepare intermediate dilutions in DMSO before the final aqueous dilution.
Buffer composition or pH is unfavorable.Test solubility in different physiological buffers (e.g., HEPES-buffered vs. bicarbonate-buffered). Ensure the pH of the buffer is within a stable range for the compound.
Precipitation observed in the well during a cell-based assay Interaction with media components (e.g., proteins in serum).Reduce the serum concentration if possible for the duration of the treatment. Ensure the final DMSO concentration is as low as possible.
Temperature fluctuations.Pre-warm all buffers and media to the experimental temperature (e.g., 37°C) before adding this compound.
Inconsistent or lower-than-expected activity Poor solubility leading to a lower effective concentration.Visually inspect for any signs of precipitation. If suspected, prepare fresh dilutions and consider the solubility-enhancing strategies mentioned above.
Degradation of the compound in the aqueous buffer.Prepare fresh working solutions for each experiment from a frozen DMSO stock.

Quantitative Data Summary

Parameter Value Reference
Solubility in PBS 98.2 ± 1.1 µM[1][2]
Solubility in DMSO 50 mg/mL
Ki (HEK293 cells expressing hCHT) 92 ± 2.8 nM[1]
Ki (mouse forebrain synaptosomes) 172 ± 12 nM[1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing working solutions of this compound to minimize solubility issues.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Physiological buffer or cell culture medium (e.g., DMEM, HBSS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in your desired volume of DMSO.

    • Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • If your final desired concentration is very low, it is advisable to perform an intermediate dilution from your 10 mM stock in DMSO. For example, prepare a 1 mM or 100 µM intermediate stock.

  • Prepare the Final Working Solution:

    • Pre-warm your physiological buffer or cell culture medium to 37°C.

    • Add the required volume of the pre-warmed buffer/medium to a sterile tube.

    • While vortexing the buffer/medium, add the small volume of the this compound DMSO stock (or intermediate dilution) to achieve your final desired concentration. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.

    • Ensure the final DMSO concentration in your working solution is low (e.g., ≤ 0.5%). Calculate this based on the volume of DMSO stock added to the final volume of the buffer.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

Visualizations

Signaling Pathway of Acetylcholine Synthesis and this compound Inhibition

Acetylcholine_Synthesis_and_ML352_Inhibition Acetylcholine Synthesis and Inhibition by this compound cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake ACh Acetylcholine Choline_int Choline CHT->Choline_int ChAT ChAT Choline_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_syn Acetylcholine ChAT->ACh_syn Synthesis Vesicle Synaptic Vesicle ACh_syn->Vesicle Packaging Vesicle->ACh Release This compound This compound This compound->CHT Inhibition (Noncompetitive)

Caption: Acetylcholine synthesis pathway and the inhibitory action of this compound on the choline transporter (CHT).

Experimental Workflow for Using this compound in a Cell-Based Assay

ML352_Experimental_Workflow General Workflow for this compound Cell-Based Assays prep_stock 1. Prepare 10 mM Stock of this compound in DMSO prep_working 2. Prepare Working Solution (Dilute DMSO stock into pre-warmed buffer/media) prep_stock->prep_working treatment 4. Treat Cells with This compound Working Solution prep_working->treatment cell_culture 3. Culture Cells to Desired Confluency cell_culture->treatment incubation 5. Incubate for Desired Time Period treatment->incubation assay 6. Perform Assay (e.g., Choline Uptake, Neurotransmitter Release) incubation->assay analysis 7. Data Analysis assay->analysis

Caption: A typical experimental workflow for utilizing this compound in cell-based assays.

References

Technical Support Center: Overcoming Rapid In Vivo Clearance of ML352

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ML352. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of this potent choline transporter (CHT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a novel, potent, and selective noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2] The CHT is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in various physiological processes, including cognition, memory, and attention.[1][2] By inhibiting CHT, this compound allows researchers to probe the function of the cholinergic system and investigate the therapeutic potential of CHT inhibition in various neurological and psychiatric disorders.

Q2: I'm observing very short-lived effects of this compound in my in vivo experiments. Why is this happening?

The primary challenge with using this compound in vivo is its rapid clearance. Pharmacokinetic studies in rats have demonstrated that this compound has a short half-life of approximately 30 minutes.[3] This is attributed to a plasma clearance rate that exceeds hepatic blood flow, suggesting extensive metabolism and/or excretion.[3]

Q3: Are there any analogs of this compound with improved in vivo stability?

Yes, a lead optimization program has led to the development of VU6001221, an analog of this compound with improved pharmacokinetic properties and enhanced central nervous system (CNS) penetration.[4][5] While maintaining comparable inhibitory potency against CHT, VU6001221 offers a longer duration of action in vivo, making it a more suitable tool for many research applications.[4][5]

Q4: What are the key differences in the pharmacokinetic profiles of this compound and VU6001221?

Pharmacokinetic Profile Comparison (Rat)

ParameterThis compoundVU6001221Reference
Half-life (t1/2) ~30 minutesSignificantly longer than this compound[3],[4][5]
Plasma Clearance (CL) High (exceeds hepatic output)Lower than this compound[3],[4]
CNS Penetration ModestImproved over this compound[4][5]

Q5: What chemical modifications were made to this compound to generate VU6001221?

The specific chemical structure of VU6001221 and the precise modifications from this compound are detailed in specialized medicinal chemistry literature. Researchers interested in the structure-activity relationships (SAR) are encouraged to consult publications focusing on the synthesis and optimization of this chemical series.

Troubleshooting Guides

Issue: Suboptimal or transient target engagement in vivo.

Potential Cause: Rapid clearance of this compound leading to insufficient exposure at the target site.

Troubleshooting Steps:

  • Consider Switching to an Improved Analog: For studies requiring sustained target engagement, utilizing VU6001221 is the most direct solution due to its enhanced pharmacokinetic profile.[4][5]

  • Optimize Dosing Regimen:

    • Increase Dosing Frequency: For this compound, more frequent administration may be necessary to maintain therapeutic concentrations.

    • Continuous Infusion: For preclinical models, continuous infusion via an osmotic pump can provide stable plasma concentrations, overcoming the short half-life.

  • Employ Formulation Strategies: While specific formulations for this compound have not been published, general strategies for improving the in vivo stability of rapidly cleared, CNS-targeted small molecules can be considered:

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance, potentially increasing its circulation time and brain penetration.[1][6][7][8]

    • Nanoparticle-Based Delivery: Polymeric nanoparticles can also be used to encapsulate this compound, offering controlled release and improved pharmacokinetic properties.[1]

Issue: Difficulty in establishing a clear dose-response relationship.

Potential Cause: The narrow therapeutic window caused by rapid clearance can make it challenging to observe a graded response.

Troubleshooting Steps:

  • Conduct a Thorough Pharmacokinetic/Pharmacodynamic (PK/PD) Study: A detailed PK/PD study is crucial to understand the relationship between this compound concentration and its biological effect over time. This will help in designing more effective dosing schedules.

  • Use a Range of Doses and Time Points: In your experimental design, include a wider range of doses and more frequent sampling time points, especially early after administration, to capture the peak effect before the compound is cleared.

Experimental Protocols

Key Experiment: Choline Uptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on CHT in a cellular context.

Materials:

  • HEK-293 cells stably expressing the human choline transporter (hCHT)

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Choline

  • This compound or other test compounds

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Seed hCHT-expressing HEK-293 cells onto poly-D-lysine coated 96-well plates and allow them to adhere and reach confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the diluted this compound solutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Choline Uptake:

    • Add [³H]-Choline to each well to initiate the uptake reaction.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

    • Lyse the cells.

  • Quantification:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value of this compound by fitting the data to a dose-response curve.

Key Experiment: In Vivo Pharmacokinetic Study for a Rapidly Cleared CNS Drug

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a compound with expected rapid clearance and CNS distribution.

Animal Model: Male Sprague-Dawley rats are commonly used.[3]

Methodology:

  • Compound Administration:

    • Intravenous (IV) Administration: Administer a single bolus dose of the compound formulated in a suitable vehicle via the tail vein.

    • Oral (PO) or Intraperitoneal (IP) Administration: Administer the compound via oral gavage or IP injection.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration. For a rapidly cleared compound, early and frequent sampling is critical (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

    • Process the blood to obtain plasma.

  • Brain Tissue Collection:

    • At the end of the study or at specific time points, euthanize the animals and collect the brains.

    • Homogenize the brain tissue.

  • Sample Analysis:

    • Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the curve (AUC)

      • Brain-to-plasma concentration ratio (Kp)

Visualizations

Signaling Pathway of the Choline Transporter (CHT)

CHT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (ACh) ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft CHT Choline Transporter (CHT) Choline_uptake Choline Uptake CHT->Choline_uptake ChAT Choline Acetyltransferase (ChAT) Choline_uptake->ChAT ACh_synthesis ACh Synthesis ChAT->ACh_synthesis ACh_synthesis->ACh_vesicle Packaging This compound This compound This compound->CHT Inhibits AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_cleft Choline Choline_cleft->CHT AChE->Choline_cleft Hydrolysis

Caption: The Choline Transporter (CHT) signaling pathway at the cholinergic synapse.

Experimental Workflow: Overcoming Rapid In Vivo Clearance

experimental_workflow cluster_solutions Potential Solutions cluster_s2_details Dosing Regimen Optimization cluster_s3_details Formulation Development start Start: In vivo experiment with this compound shows transient effects problem Problem: Rapid in vivo clearance of this compound start->problem solution1 Option 1: Switch to an improved analog (VU6001221) problem->solution1 solution2 Option 2: Optimize dosing regimen of this compound problem->solution2 solution3 Option 3: Develop a novel formulation for this compound problem->solution3 end End: Achieve sustained in vivo target engagement solution1->end dosing1 Increased dosing frequency solution2->dosing1 dosing2 Continuous infusion solution2->dosing2 formulation1 Liposomal encapsulation solution3->formulation1 formulation2 Nanoparticle-based delivery solution3->formulation2 dosing1->end dosing2->end formulation1->end formulation2->end

Caption: A logical workflow for addressing the rapid in vivo clearance of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in ML352 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the presynaptic high-affinity choline transporter (CHT), which is responsible for the rate-limiting step in acetylcholine synthesis.[1][2][3] It functions as a noncompetitive, allosteric inhibitor, meaning it binds to a site on the CHT distinct from the choline binding site to prevent choline uptake.[1][2]

Q2: At what concentrations should I use this compound in my experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a good starting point for in vitro cell-based assays is in the low micromolar to nanomolar range. For instance, if you aim for significant inhibition, concentrations around 1 µM are often effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[4]

Q3: Is this compound known to have off-target effects?

A3: this compound is highly selective for the choline transporter. Studies have shown no significant inhibition of acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or transporters for dopamine, serotonin, and norepinephrine at concentrations that fully antagonize CHT.[1][2][3] However, as with any small molecule inhibitor, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Q4: How should I prepare and store this compound?

A4: For optimal stability, this compound should be stored as a dry powder at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media should be considered, especially for long-term experiments.

Troubleshooting Guides

Inconsistent Choline Uptake Assay Results

Issue: High variability in choline uptake inhibition between replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Health or Density Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Variations in cell number will directly impact choline uptake.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variable Incubation Times Use a precise timer for all incubation steps, including pre-incubation with this compound and incubation with radiolabeled choline.
Incomplete Washing Ensure thorough and consistent washing of cells to remove all unbound radiolabeled choline before cell lysis and scintillation counting.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of this compound and radiolabeled choline.
Unexpected Western Blot Results for CHT Protein

Issue: Changes in total CHT protein levels after this compound treatment, or inconsistent band intensities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound-induced CHT Trafficking This compound has been reported to increase the surface expression of CHT.[1] This may lead to changes in the subcellular localization of the protein. Consider performing cell surface biotinylation experiments to distinguish between surface and total CHT levels.
Inconsistent Lysis Ensure complete and consistent cell lysis to solubilize all cellular proteins, including membrane-bound CHT. Use a lysis buffer appropriate for membrane proteins.
Uneven Protein Loading Quantify total protein concentration accurately using a BCA or Bradford assay and load equal amounts of protein for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.
Poor Antibody Performance Use a well-validated primary antibody specific for CHT. Optimize antibody dilutions and incubation times to achieve a good signal-to-noise ratio.
Transfer Issues Optimize transfer conditions (voltage, time) to ensure efficient transfer of CHT, which is a transmembrane protein.
Variability in Gene Expression Data (qPCR)

Issue: Inconsistent changes in the expression of acetylcholine-related genes after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Treatment Efficacy Confirm the inhibitory activity of this compound in your cell model using a functional assay (e.g., choline uptake) before proceeding with gene expression analysis.
RNA Degradation Use an RNA stabilization reagent and proper RNA extraction techniques to ensure the integrity of your RNA samples. Assess RNA quality using a Bioanalyzer or similar method.
cDNA Synthesis Variability Use a consistent amount of high-quality RNA for cDNA synthesis. Ensure thorough mixing of reagents and consistent incubation times and temperatures.
Primer Inefficiency Design and validate qPCR primers to ensure they have high amplification efficiency and specificity for your target genes.
Reference Gene Instability Select and validate stable reference genes for your experimental conditions to ensure accurate normalization of your qPCR data.

Quantitative Data Summary

Parameter Value Experimental System Reference
Ki (Inhibition Constant) 92 ± 2.8 nMHEK 293 cells transfected with hCHT LV-AA[1][2][3]
172 ± 12 nMMouse forebrain synaptosomes[1][2]
Mechanism of Action Noncompetitive, AllosterichCHT LV-AA cells and mouse forebrain synaptosomes[1][2]
Effect on Choline Km No significant effecthCHT LV-AA cells[1]
Effect on Choline Vmax Concentration-dependent reductionhCHT LV-AA cells[1]
Off-Target Activity No significant inhibition at 5 µMDopamine and Serotonin Transporters (DAT and SERT)[1][2]
No activityCholine Acetyltransferase (ChAT) and Acetylcholinesterase (AChE)[1][2][3]

Experimental Protocols

Detailed Protocol for Radiolabeled Choline Uptake Assay
  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing CHT) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in Krebs-Ringer-HEPES (KRH) buffer.

    • Aspirate the culture medium from the cells and wash once with KRH buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., hemicholinium-3).

  • Radiolabeled Choline Incubation:

    • Prepare a solution of radiolabeled choline (e.g., [³H]-choline) in KRH buffer.

    • Add the radiolabeled choline solution to all wells and incubate for 10-15 minutes at 37°C.[1][2]

  • Termination and Washing:

    • To terminate the uptake, rapidly aspirate the choline solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Detailed Protocol for Western Blot Analysis of CHT
  • Cell Treatment and Lysis:

    • Plate and treat cells with the desired concentrations of this compound for the specified duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CHT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control.

Detailed Protocol for qPCR Analysis of Gene Expression
  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as required for your experiment.

    • Harvest the cells and extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose gel.

  • cDNA Synthesis:

    • Synthesize cDNA from a consistent amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your gene of interest, and cDNA template.

    • Set up the reactions in a 96- or 384-well qPCR plate, including no-template controls and no-reverse-transcriptase controls.

  • qPCR and Data Analysis:

    • Run the qPCR plate on a real-time PCR instrument using an appropriate cycling protocol.

    • Determine the Cq values for each sample and normalize the expression of your target gene to one or more validated reference genes.

    • Calculate the relative gene expression changes using the ΔΔCq method.

Visualizations

ML352_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Choline_out Choline CHT Choline Transporter (CHT) Choline_out->CHT Uptake Choline_in Choline CHT->Choline_in ACh Acetylcholine Choline_in->ACh ChAT ChAT ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ACh This compound This compound This compound->CHT Allosteric Inhibition

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat Cells with this compound Cell_Culture->Treatment ML352_Prep Prepare this compound Dilutions ML352_Prep->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Choline_Uptake Choline Uptake Assay Assay_Choice->Choline_Uptake Western_Blot Western Blot Assay_Choice->Western_Blot qPCR qPCR Assay_Choice->qPCR Data_Analysis Analyze and Interpret Results Choline_Uptake->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Verify Cell Health and Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol for Deviations Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Optimize_Assay Optimize Assay Parameters (e.g., incubation times, concentrations) Reagent_OK->Optimize_Assay No Cells_OK->Check_Protocol Yes Cells_OK->Optimize_Assay No Protocol_OK->Optimize_Assay No Consult_Support Consult Technical Support Protocol_OK->Consult_Support Yes Optimize_Assay->Start

References

stability of ML352 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ML352 in solution over time. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous environment. Here are several steps to troubleshoot and prevent precipitation:

  • Pre-warm the aqueous solution: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound/DMSO stock.

  • Increase the final DMSO concentration (cell-permitting): While minimizing DMSO is ideal, some cell lines can tolerate slightly higher concentrations (e.g., up to 0.5%). Check the tolerance of your specific cell line. A higher final DMSO concentration can help maintain this compound solubility.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your final volume, perform one or more intermediate dilutions in your aqueous solution.

  • Vortex/mix while adding: Add the this compound stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion.

  • Prepare a lower concentration stock: If precipitation persists, consider preparing a less concentrated DMSO stock solution.

Q2: I am seeing a decrease in the inhibitory effect of this compound in my multi-day experiment. Could the compound be degrading?

A2: It is possible that this compound is degrading in your experimental conditions over time. Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[1] However, stability in aqueous solutions at physiological temperatures is not well characterized.

  • Recommendation: For long-term experiments, it is advisable to replenish the this compound-containing medium every 24-48 hours.

  • Stability Assessment: To determine the stability in your specific medium and conditions, we recommend performing a stability assessment experiment. Please refer to the detailed protocol provided in this guide.

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2]

  • DMSO Stock Solutions: Following reconstitution in DMSO, aliquot and freeze at -20°C. These stock solutions are stable for up to 3 months.[1] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound has been reported to be soluble in the following solvents:

  • DMSO: up to 50 mg/mL[1]

  • DMF: 20 mg/mL[2]

  • Ethanol: 5 mg/mL[2]

  • DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]

Quantitative Data Summary

The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO50 mg/mL--INVALID-LINK--[1]
DMF20 mg/mL--INVALID-LINK--[2]
Ethanol5 mg/mL--INVALID-LINK--[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL--INVALID-LINK--[2]
PBS98.2 µM--INVALID-LINK--

Table 2: Stability of this compound

FormStorage ConditionDurationReference
Solid-20°C≥ 4 years--INVALID-LINK--[2]
DMSO Stock Solution-20°Cup to 3 months--INVALID-LINK--[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solutions

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer or cell culture medium.

Objective: To quantify the concentration of active this compound over time under specific experimental conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Experimental aqueous solution (e.g., PBS, cell culture medium)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Incubator or water bath at the desired experimental temperature (e.g., 37°C)

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the 10 mM stock solution to a final concentration of 10 µM in your pre-warmed experimental aqueous solution. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the 10 µM working solution. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution at your desired experimental temperature (e.g., 37°C).

  • Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated working solution.

  • Sample Storage: Immediately store all collected samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples.

    • Centrifuge the samples at high speed for 10 minutes to pellet any precipitate.

    • Analyze the supernatant of each sample by HPLC-UV. The mobile phase and column conditions should be optimized to achieve good separation of the this compound peak.

    • Quantify the peak area of this compound for each time point.

  • Data Analysis:

    • Normalize the peak area of each time point to the peak area of the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

ML352_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh This compound This compound This compound->CHT Noncompetitive Inhibition

Caption: Mechanism of action of this compound as a noncompetitive inhibitor of the choline transporter (CHT).

Stability_Workflow start Start: Prepare 10 mM this compound in DMSO prep_working Prepare 10 µM this compound in aqueous solution start->prep_working t0_sample Collect T=0 sample prep_working->t0_sample incubate Incubate at experimental temperature prep_working->incubate store Store all samples at -80°C t0_sample->store collect_samples Collect samples at time points (2, 4, 8, 24, 48h) incubate->collect_samples collect_samples->store hplc Analyze samples by HPLC-UV store->hplc analyze Quantify peak area and calculate % remaining hplc->analyze end_node End: Determine stability profile analyze->end_node

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

Troubleshooting_Tree start Issue: this compound precipitates in aqueous solution q1 Is the aqueous solution pre-warmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you adding stock directly to final volume? a1_yes->q2 s1 Solution: Pre-warm solution to 37°C a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Solution: Use serial dilutions a2_yes->s2 q3 Is the final DMSO concentration <0.1%? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution: Increase final DMSO (if cells tolerate) a3_yes->s3 s4 Solution: Vortex while adding this compound stock a3_no->s4

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

how to account for ML352's modest CNS penetration in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML352, a potent and selective noncompetitive inhibitor of the presynaptic choline transporter (CHT). A key challenge in utilizing this compound for in vivo CNS studies is its modest brain penetration. This guide offers strategies and protocols to account for this property in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity (Ki = 92 nM) and selective inhibitor of the high-affinity choline transporter (CHT).[1][2][3] CHT is the rate-limiting step for acetylcholine (ACh) synthesis in cholinergic neurons.[1][2] this compound acts as a noncompetitive inhibitor, suggesting an allosteric interaction with the transporter.[1][2][4] This is distinct from the competitive inhibition of the commonly used CHT antagonist, hemicholinium-3 (HC-3).[5] Recent structural studies have shown that this compound binds to the external surface of CHT and stabilizes it in an inward-open conformation, thereby inhibiting choline uptake.[6]

Q2: I am not observing the expected behavioral or physiological effects in my in vivo CNS study with this compound. What could be the issue?

A2: The most likely reason is the modest CNS penetration of this compound. Pharmacokinetic studies in rats have shown a brain-to-plasma partition coefficient (Kp) of 0.2, indicating that the concentration of this compound in the brain is only 20% of that in the plasma.[4][5] This means that a systemic dose that is effective at peripheral targets may not be sufficient to achieve a therapeutically relevant concentration in the brain. It is crucial to confirm target engagement in the CNS.

Q3: How can I confirm that this compound is reaching the brain in my animal model?

A3: To confirm brain penetration, you can perform a pharmacokinetic study in a satellite group of animals. This involves administering this compound and then collecting plasma and brain tissue at various time points to determine the concentration of the compound in each compartment. The ratio of the area under the curve (AUC) for the brain to the AUC for plasma will give you the Kp value. For a more direct measure of unbound, pharmacologically active drug in the brain's extracellular fluid, consider using cerebral microdialysis.[6][7][8]

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: While the original publications on this compound do not specify the exact vehicle used for in vivo studies, for poorly soluble compounds, a common approach is to use a vehicle such as a solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) for intravenous administration.[9] For oral administration, formulations in medicated gels can be developed to improve bioavailability.[10] It is always recommended to perform a small pilot study to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.

Q5: How do I calculate the appropriate dose of this compound to achieve CNS target engagement?

A5: Calculating the dose requires considering the compound's potency (Ki), its brain-to-plasma ratio (Kp), and the unbound fraction in plasma and brain. The goal is to achieve an unbound brain concentration that is sufficient to occupy a significant portion of the CHT. Generally, a Kp,uu (unbound brain-to-unbound plasma concentration ratio) of greater than 0.3 is considered adequate for CNS drugs, though this depends on the drug's potency.[11] Given this compound's modest Kp, a higher systemic dose will likely be required to achieve efficacious concentrations in the brain compared to a compound with high CNS penetration. It is advisable to conduct dose-response studies to determine the optimal dose for your specific experimental model and endpoint.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant effect on CNS-related behavioral assays. Insufficient brain concentration of this compound due to its modest CNS penetration.1. Increase the dose of this compound. Conduct a dose-escalation study to find an effective and well-tolerated dose. 2. Confirm target engagement by measuring choline transporter occupancy in the brain ex vivo after in vivo dosing. 3. Consider alternative routes of administration that bypass the blood-brain barrier, such as intracerebroventricular (ICV) injection, although this is an invasive procedure.
High variability in experimental results between animals. Inconsistent drug exposure due to formulation issues or variability in individual animal metabolism and BBB permeability.1. Ensure the formulation of this compound is homogenous and stable. 2. Use a sufficient number of animals per group to account for biological variability. 3. In a subset of animals, measure plasma and brain concentrations of this compound to correlate exposure with the observed effects.
Observed peripheral side effects at doses required for CNS effects. This compound is acting on peripheral choline transporters.1. Carefully monitor for and document any peripheral side effects. 2. If possible, use a peripherally restricted CHT inhibitor as a control to distinguish between central and peripheral effects. 3. Consider local administration to the CNS (e.g., ICV) to minimize peripheral exposure, though this presents its own technical challenges.
Difficulty in detecting this compound in brain tissue samples. The concentration of this compound in the brain is below the limit of detection of your analytical method.1. Optimize your analytical method (e.g., LC-MS/MS) to improve sensitivity. 2. Increase the dose administered to the animals. 3. Ensure efficient extraction of the compound from the brain tissue during sample preparation.

Quantitative Data

The following table summarizes the pharmacokinetic properties of this compound.

ParameterValueSpeciesReference
In Vitro Potency (Ki) 92 ± 2.8 nMHuman CHT in HEK 293 cells[12]
172 ± 12 nMMouse forebrain synaptosomes[12]
Brain-to-Plasma Partition Coefficient (Kp) 0.2Rat[4][5]
Plasma Clearance (CL) 107 mL/min/kgRat[4][5]
Half-life (t1/2) 30 minRat[4][5]
Unbound Fraction in Plasma (Fu) 0.35Rat[4][5]
0.67Human[4][5]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the brain and plasma concentrations of this compound over time and calculate the brain-to-plasma ratio.

Materials:

  • This compound

  • Vehicle (e.g., 20% DMA, 40% PG, 40% PEG-400)

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection tubes (with anticoagulant)

  • Tools for brain tissue harvesting

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Formulation: Prepare a stock solution of this compound in the chosen vehicle.

  • Dosing: Administer a single dose of this compound to the animals (e.g., intravenously or intraperitoneally).

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-dosing, collect blood samples via cardiac puncture or tail vein. Immediately following blood collection, euthanize the animal and harvest the brain.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Analyze the plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate the Area Under the Curve (AUC) for both compartments and determine the Kp value (AUCbrain / AUCplasma).

Cerebral Microdialysis Protocol

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid.

Materials:

  • This compound

  • Vehicle

  • Rodents

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • LC-MS/MS system

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula into the brain region of interest using a stereotaxic apparatus. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration: Administer this compound systemically.

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis: Analyze the dialysate samples for this compound concentration using LC-MS/MS.

  • Data Analysis: The measured concentrations in the dialysate, corrected for in vivo recovery, represent the unbound drug concentration in the brain.

Visualizations

ML352_CNS_Penetration_Challenge cluster_0 Systemic Circulation cluster_1 Central Nervous System ML352_Admin Systemic Administration of this compound Plasma_Conc High Plasma Concentration ML352_Admin->Plasma_Conc Absorption BBB Blood-Brain Barrier (Kp = 0.2) Plasma_Conc->BBB Limited Penetration Brain_Conc Low Brain Concentration Target_Engagement Insufficient Target (CHT) Engagement Brain_Conc->Target_Engagement Leads to BBB->Brain_Conc

Caption: Challenge of this compound's modest CNS penetration.

Experimental_Workflow Dose_Selection 1. Dose Selection & Formulation PK_Study 2. Pharmacokinetic Study (Plasma & Brain) Dose_Selection->PK_Study Inform Microdialysis 3. Microdialysis (Unbound Brain Concentration) PK_Study->Microdialysis Guide Data_Analysis 5. Data Interpretation & Correlation PK_Study->Data_Analysis Behavioral_Study 4. Behavioral/Efficacy Study Microdialysis->Behavioral_Study Confirm CNS Exposure for Behavioral_Study->Data_Analysis

Caption: Recommended experimental workflow for in vivo studies with this compound.

ML352_Mechanism_of_Action cluster_0 Presynaptic Cholinergic Neuron CHT Choline Transporter (CHT) Choline_Int Intracellular Choline CHT->Choline_Int Choline_Ext Extracellular Choline Choline_Ext->CHT Uptake ACh Acetylcholine (ACh) Synthesis Choline_Int->ACh This compound This compound This compound->CHT Noncompetitive Inhibition

Caption: Mechanism of action of this compound as a CHT inhibitor.

References

Technical Support Center: Addressing Potential Toxicity of ML352 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential toxicity of ML352, a selective and potent inhibitor of the high-affinity choline transporter (CHT), in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective, and noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1] Its primary mechanism of action is to bind to the external surface of the CHT, locking it in an inward-open conformation. This allosteric modulation prevents the reuptake of choline into presynaptic neurons, which is a rate-limiting step in the synthesis of acetylcholine (ACh).[2][3]

Q2: Is this compound expected to be toxic to cells in culture?

While this compound has been shown to be highly selective for the choline transporter with limited off-target effects at concentrations that fully antagonize CHT, all small molecule inhibitors have the potential to exhibit cytotoxicity at high concentrations.[1][2] The cytotoxic potential of this compound in a specific cell line is dependent on several factors, including the concentration of this compound used, the duration of exposure, and the cell type's sensitivity and reliance on choline uptake. A safety data sheet for a product containing "M352" was found, but it pertains to a construction material and is not relevant to the chemical compound this compound.[4] Another source indicates "Standard Handling (A)" for toxicity, which suggests no unusual toxicity but does not provide specific data.[5] Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific experimental setup.

Q3: What is a recommended starting concentration for this compound in cell viability assays?

The reported inhibitory constant (Ki) for this compound is approximately 92 nM in hCHT-LV-AA transfected HEK293 cells and 166 nM in mouse brain synaptosomes.[3][5] A saturating concentration of 5 µM has been used in some studies to observe effects on CHT surface expression.[2][3] For initial cell viability experiments, it is recommended to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to identify the concentration at which this compound effectively inhibits CHT without causing significant cell death in your specific cell line.

Q4: How can I differentiate between CHT inhibition-induced effects and general cytotoxicity?

This is a critical experimental question. To distinguish between specific effects due to CHT inhibition and off-target cytotoxicity, consider the following controls:

  • Use a negative control compound: Include a structurally similar but inactive analog of this compound, if available.

  • Use a positive control for cytotoxicity: A compound known to induce cell death in your cell line (e.g., staurosporine) can help validate the assay's ability to detect a toxic response.

  • Rescue experiment: If the observed effect is due to choline uptake inhibition, supplementing the culture medium with downstream metabolites of the choline pathway might rescue the cells.

  • Use multiple cell lines: Compare the effects of this compound on a cell line that expresses high levels of CHT versus one with low or no expression. A specific effect should be more pronounced in the CHT-expressing cells.

Troubleshooting Guide for this compound in Cell Viability Assays

This guide addresses common issues that may arise when assessing the effects of this compound on cell viability.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpectedly low cell viability at all this compound concentrations - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Assay interference by this compound- Perform a broad dose-response experiment to find the IC50 for toxicity.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).- Run a cell-free assay control with this compound to check for direct interaction with the assay reagents.
No effect on cell viability even at high this compound concentrations - Cell line is resistant to this compound toxicity- Insufficient incubation time- this compound has degraded- This may be the expected result if the cell line is not dependent on high-affinity choline uptake for survival.- Increase the incubation time with this compound (e.g., from 24h to 48h or 72h).- Use freshly prepared this compound stock solutions. Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) - Different cellular processes being measured- Assay-specific interference- MTT and similar tetrazolium-based assays measure metabolic activity, while CellTiter-Glo measures ATP levels. A compound could affect one process without affecting the other.- this compound might interfere with the enzymatic reactions of one assay but not another. It is recommended to confirm key results with an alternative method that relies on a different principle (e.g., a dye exclusion method like Trypan Blue).

Quantitative Data Summary

Parameter Value System
Ki for CHT inhibition 92 ± 2.8 nMhCHT-LV-AA transfected HEK293 cells
Ki for CHT inhibition 166 ± 12 nMMouse brain synaptosomes
Selectivity IC50 >10 µMAgainst 68 GPCRs, ion channels, and transporters

Data sourced from Ennis, E.A., et al. ACS Chem. Neurosci. 6, In press, as cited by a commercial supplier.[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells in culture

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a summary of the manufacturer's instructions and should be performed according to the detailed protocol provided with the kit.

Materials:

  • Cells in culture

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells into an opaque-walled 96-well plate at the desired density and allow them to settle.

  • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for the chosen duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

ML352_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int This compound This compound This compound->CHT Inhibition ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_int->ACh_Synthesis

Caption: Mechanism of this compound action on the choline transporter.

Cell_Viability_Workflow Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with this compound Dose Range and Controls Adherence->Treatment Incubation Incubate for Desired Time (e.g., 24-72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Measurement Measure Signal (Absorbance or Luminescence) Assay->Measurement Analysis Data Analysis: Normalize to Control, Plot Dose-Response Measurement->Analysis End End: Determine IC50 / Optimal Concentration Analysis->End

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Tree Start Unexpected Cell Viability Results with this compound CheckControls Are controls (vehicle, positive) behaving as expected? Start->CheckControls No Troubleshoot basic assay setup: - Cell seeding - Reagent stability - Instrument settings CheckControls->No No Yes Is there high variability between replicates? CheckControls->Yes Yes Yes_Var Review pipetting technique and check for edge effects. Yes->Yes_Var Yes No_Var Is viability unexpectedly low across all concentrations? Yes->No_Var No Yes_Low Consider: - Lowering this compound concentration range - Checking solvent toxicity - Running cell-free interference controls No_Var->Yes_Low Yes No_Low Is there no effect on viability? No_Var->No_Low No

References

Navigating the Nuances of ML352: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for interpreting data from animal studies involving ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). Addressing common challenges and frequently asked questions, this resource aims to facilitate accurate data interpretation and troubleshooting of experimental hurdles.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity (Ki = 92 nM in transfected HEK293 cells) and selective, noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT).[1][2] It acts allosterically, meaning it binds to a site on the CHT protein distinct from the choline binding site.[1][3] This binding reduces the maximal rate of choline uptake (Vmax) without significantly altering the affinity of the transporter for choline (Km).[1][3]

Q2: How selective is this compound?

A2: At concentrations that fully antagonize CHT, this compound shows no significant inhibition of acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2][3] It also displays a clean ancillary pharmacology profile with little to no activity against a wide range of G-protein coupled receptors (GPCRs), ion channels, and other transporters.[1][3]

Q3: I am not observing the expected behavioral or physiological effects after administering this compound. What could be the reason?

A3: One of the most significant challenges with in vivo studies using this compound is its pharmacokinetic profile, which is characterized by rapid clearance.[1][2][3] This can make it difficult to maintain a sufficiently high concentration of the compound at the target site to elicit a sustained biological response. The development of a successor compound, VU6001221, was aimed at improving upon the in vivo pharmacokinetic properties of this compound, highlighting this limitation.[4]

To troubleshoot this issue, consider the following:

  • Dosing Regimen: A single acute dose may not be sufficient. Consider a continuous infusion or a more frequent dosing schedule to maintain effective plasma and brain concentrations.

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to determine the half-life and peak concentration of this compound after administration. This will help in designing an optimal dosing strategy.

  • Route of Administration: The route of administration can significantly impact the bioavailability and peak concentration of the compound. While specific in vivo administration protocols for this compound are not extensively detailed in the literature, intraperitoneal (i.p.) injection is a common route for preclinical studies with small molecules.

Q4: Could long-term treatment with this compound lead to compensatory changes in the cholinergic system?

A4: While direct evidence for this compound-induced compensatory mechanisms is not yet published, it is a plausible concern with chronic administration of any neurotransmitter transporter inhibitor. The cholinergic system is known to exhibit plasticity. For instance, partial deafferentation of cholinergic pathways can lead to compensatory increases in acetylcholine synthesis and release in the remaining neurons. Chronic blockade of choline uptake could potentially trigger adaptive responses, such as:

  • Upregulation of CHT expression or trafficking to the cell surface.

  • Changes in the expression or sensitivity of postsynaptic acetylcholine receptors.

  • Alterations in the activity of AChE or ChAT.

Researchers should be mindful of these potential adaptations when interpreting data from chronic this compound studies. Comparing the effects of acute versus chronic administration can help to identify such compensatory changes.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: this compound has been shown to be highly selective for CHT at concentrations that inhibit choline uptake.[1][2][3] However, as with any pharmacological agent, the potential for off-target effects increases with higher concentrations. It is crucial to use the lowest effective dose to minimize the risk of engaging unintended targets. If unexpected phenotypes are observed, it is important to consider the possibility of off-target effects and, if possible, validate the findings using a structurally distinct CHT inhibitor.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssaySpeciesIC50 / KiReference
CHT [3H]choline uptakeHuman (HEK293)Ki = 92 ± 2.8 nM[1]
CHT [3H]choline uptakeMouse (synaptosomes)Ki = 166 ± 12 nM[1]
AChE Enzyme activityMouse (brain extract)No significant inhibition[1]
ChAT Enzyme activityMouse (brain extract)No significant inhibition[1]
DAT Transporter uptakeMouse (synaptosomes)No significant inhibition at 5 µM[1]
SERT Transporter uptakeMouse (synaptosomes)No significant inhibition at 5 µM[1]

Table 2: Pharmacokinetic Parameters of this compound in Rat

ParameterValue
Clearance Moderate
CNS Penetration Significant but modest (Brain Kp = 0.2)[3]
Metabolism Limited in vitro
Predicted Half-life Features predicting rapid clearance[1][2][3]

Experimental Protocols

While specific, detailed in vivo administration protocols for this compound are not widely published, a general methodology for a rodent cognitive study can be proposed based on standard practices.

General Protocol for Assessing Cognitive Effects of this compound in Rodents
  • Animal Model: Adult male C57BL/6J mice (8-12 weeks old).

  • Compound Preparation: Dissolve this compound in a vehicle appropriate for the chosen route of administration (e.g., 10% DMSO, 10% Tween 80, 80% saline for i.p. injection). Prepare fresh on the day of the experiment.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dose: A dose-response study is recommended (e.g., 1, 3, 10, 30 mg/kg). The optimal dose will need to be determined empirically, taking into account the rapid clearance of the compound.

    • Timing: Administer the compound 30-60 minutes prior to behavioral testing to coincide with the likely peak plasma and brain concentrations.

  • Behavioral Assay:

    • Novel Object Recognition (NOR) Test: A common assay for assessing learning and memory.

      • Habituation Phase: Allow mice to freely explore the testing arena for 10 minutes on two consecutive days.

      • Training Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

      • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes. Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A lower DI in the this compound-treated group compared to the vehicle-treated group may indicate a cognitive deficit.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ML352_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron Choline Choline CHT CHT Choline->CHT Uptake ACh ACh CHT->ACh Synthesis via ChAT ChAT ChAT This compound This compound This compound->CHT Allosteric Inhibition

Caption: Mechanism of action of this compound on the high-affinity choline transporter (CHT).

Experimental_Workflow Animal Acclimation Animal Acclimation Habituation Habituation Animal Acclimation->Habituation Day 1-2 Training Training Habituation->Training Day 3 This compound/Vehicle Admin This compound/Vehicle Admin Training->this compound/Vehicle Admin Day 4 Testing Testing This compound/Vehicle Admin->Testing Retention Interval Data Analysis Data Analysis Testing->Data Analysis

Caption: General experimental workflow for a novel object recognition task with this compound.

Troubleshooting_Logic No Effect Observed No Effect Observed Check Dosing Regimen Check Dosing Regimen No Effect Observed->Check Dosing Regimen Consider Rapid Clearance Consider Rapid Clearance Check Dosing Regimen->Consider Rapid Clearance Is dose sufficient? Increase Frequency/Dose Increase Frequency/Dose Consider Rapid Clearance->Increase Frequency/Dose Perform PK Study Perform PK Study Consider Rapid Clearance->Perform PK Study

Caption: Troubleshooting logic for lack of observed effect with this compound in vivo.

References

ensuring specificity of ML352 in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of ML352 in complex biological systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT).[1][2][3] It functions through an allosteric mechanism, meaning it binds to a site on the CHT protein distinct from the choline binding site.[1][4] This noncompetitive inhibition results in a decrease in the maximum velocity (Vmax) of choline transport without significantly affecting the Michaelis constant (Km) for choline.[1][2]

Q2: How specific is this compound for the choline transporter?

A2: this compound exhibits a high degree of specificity for CHT. It has been profiled against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, showing minimal interaction.[1][2][3] Furthermore, it does not inhibit other key components of the cholinergic system, such as acetylcholinesterase (AChE) or choline acetyltransferase (ChAT).[1][3]

Q3: What are the known potency values (Ki, IC50) for this compound?

A3: The potency of this compound has been determined in various experimental systems. A summary of these values is provided in the table below.

ParameterValueSystem
Ki92 ± 2.8 nM[3H]choline uptake in hCHT LV-AA transfected HEK293 cells
Ki172 ± 12 nM[3H]choline uptake in mouse forebrain synaptosomes
Ki128.6 ± 15.3 nM[3H]HC-3 binding to transfected cell membranes
IC50168.6 ± 49.4 nMCholine uptake inhibition

Data compiled from multiple sources.[1][2][4]

Q4: Can this compound affect the expression or localization of the choline transporter?

A4: Yes. Treatment with this compound at saturating concentrations (e.g., 5 µM) has been shown to induce a significant increase in the surface expression of CHT in transfected HEK293 cells.[1][2] This is an important consideration for experimental design and data interpretation.

Troubleshooting Guide

This guide addresses potential issues related to the specificity of this compound in your experiments.

Problem: I am observing an unexpected phenotype in my cellular model that does not seem to be related to choline transport inhibition.

  • Possible Cause 1: Off-target effects. While this compound is highly specific, off-target interactions can occur, especially at high concentrations.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure you are using the lowest effective concentration of this compound. Determine the optimal concentration with a dose-response curve in your specific system.

    • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to CHT in your intact cells. A lack of a thermal shift for CHT, or a shift for an unexpected protein, may indicate off-target effects.

    • Conduct Kinase Profiling: If you suspect off-target effects on signaling pathways, a broad kinase profiling screen can identify potential unintended kinase targets.

    • Use a Structurally Unrelated CHT Inhibitor: As a control, use a different CHT inhibitor with a distinct chemical structure, such as Hemicholinium-3 (HC-3), to see if it recapitulates the observed phenotype. Note that HC-3 is a competitive inhibitor.[1][4]

Problem: My Western blot results for downstream signaling pathways are inconsistent after this compound treatment.

  • Possible Cause 1: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Optimize Treatment Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the expected effect on your pathway of interest.

    • Ensure Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth media composition, as these can influence signaling pathways.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and consider a positive control that is known to modulate your signaling pathway of interest.

  • Possible Cause 2: Indirect effects of CHT inhibition.

  • Troubleshooting Steps:

    • Map the Signaling Pathway: Use the diagram below to understand the expected downstream consequences of CHT inhibition.

    • Measure Acetylcholine Levels: If feasible, directly measure acetylcholine levels in your system to confirm that this compound is having the intended biochemical effect.

Data on this compound Off-Target Interactions

The following table summarizes the off-target screening data for this compound at a concentration of 10 µM. The values represent the percent inhibition of radioligand binding to the specified targets.

Target% InhibitionTarget% Inhibition
Adenosine A1-5Histamine H137
Adenosine A2A0Histamine H220
Adenosine A34Histamine H37
Adrenergic α1A23Imidazoline I2, Central16
Dopamine Transporter (DAT)4Norepinephrine Transporter (NET)12
Serotonin Transporter (SERT)2Sodium Channel, Site 220

This is a partial list. For a more comprehensive list, please refer to the primary literature.[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Objective: To verify the direct binding of this compound to the choline transporter (CHT) in a cellular context.[5][6][7][8][9]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) to induce protein denaturation. A typical temperature range is 40-70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble CHT at each temperature point using Western blotting with a CHT-specific antibody.

  • Data Analysis: Plot the band intensities of soluble CHT as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Western Blot Analysis of Downstream Signaling Pathways

Objective: To assess the effect of this compound on the activation state of proteins in a specific signaling pathway.[10][11][12][13][14]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

ML352_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Choline_Extracellular Extracellular Choline CHT Choline Transporter (CHT) Choline_Extracellular->CHT Uptake Choline_Intracellular Intracellular Choline CHT->Choline_Intracellular This compound This compound This compound->CHT Allosteric Inhibition ACh Acetylcholine (ACh) Choline_Intracellular->ACh ChAT ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh + Vesicle Synaptic Vesicle ACh->Vesicle CETSA_Workflow start Start: Cultured Cells treat Treat with this compound or Vehicle start->treat heat Heat aliquots at various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to separate soluble/precipitated proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for CHT collect->wb analyze Analyze Data: Plot melting curves wb->analyze end End: Determine Target Engagement analyze->end Troubleshooting_Tree start Unexpected Phenotype Observed check_conc Is this compound concentration optimized and minimal? start->check_conc dose_response Perform dose-response curve check_conc->dose_response No cetsa Confirm target engagement with CETSA check_conc->cetsa Yes dose_response->check_conc kinase_profile Consider broad kinase profiling cetsa->kinase_profile control_inhibitor Use structurally unrelated CHT inhibitor (e.g., HC-3) cetsa->control_inhibitor phenotype_replicated Is phenotype replicated? control_inhibitor->phenotype_replicated on_target Likely on-target effect phenotype_replicated->on_target Yes off_target Likely off-target effect phenotype_replicated->off_target No

References

ML352 Technical Support Center: Troubleshooting Precipitation and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of this compound precipitation in experimental media. Detailed protocols and signaling pathway diagrams are also included to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7).[1] It functions as a noncompetitive inhibitor, meaning it binds to a site on the transporter distinct from the choline binding site, thereby preventing the reuptake of choline into presynaptic cholinergic neurons.[2][3] This action ultimately limits the synthesis of acetylcholine (ACh), a key neurotransmitter.[4][5][6]

Q2: What are the key chemical properties of this compound?

A2: this compound is a solid, brown compound. Key quantitative properties are summarized in the table below.

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL. It also has a reported solubility of 98.2 µM in phosphate-buffered saline (PBS).

Q4: What are the common experimental working concentrations for this compound?

A4: The effective concentration of this compound can vary depending on the experimental system. Its inhibitory constant (Ki) for choline uptake is approximately 92 nM in transfected HEK293 cells and 172 nM in mouse forebrain synaptosomes.[2] Functional assays have used concentrations ranging from nanomolar to low micromolar (e.g., 5 µM) ranges.[2][3]

Troubleshooting Guide: this compound Precipitation in Experimental Media

Precipitation of this compound in aqueous-based experimental media is a common issue that can significantly impact experimental reproducibility and accuracy. The following guide provides a systematic approach to troubleshooting and preventing this problem.

Problem: I observe a precipitate in my cell culture medium after adding this compound.

  • Observation: A visible precipitate, cloudiness, or crystals appear in the medium immediately or over time after the addition of the this compound working solution. This may or may not be accompanied by a change in the medium's pH.[7]

  • Diagram of Troubleshooting Workflow:

    ML352_Precipitation_Troubleshooting cluster_solutions Potential Solutions start Precipitation Observed check_stock Verify Stock Solution (Clear, No Precipitate) start->check_stock check_dilution Review Dilution Protocol check_stock->check_dilution Stock OK remake_stock Remake Stock Solution check_stock->remake_stock Precipitate in Stock check_media Assess Media Compatibility check_dilution->check_media Protocol OK modify_dilution Modify Dilution Method (e.g., pre-warm media, drop-wise addition) check_dilution->modify_dilution Incorrect Dilution final_conc Consider Final Concentration check_media->final_conc Media OK test_solvents Test Alternative Solvents (if applicable and compatible) check_media->test_solvents Media Incompatibility add_serum Increase Serum Percentage (if compatible with experiment) check_media->add_serum Low Protein Content solution Solution Found final_conc->solution Concentration Optimized reduce_conc Lower Final Concentration final_conc->reduce_conc Concentration Too High remake_stock->check_stock modify_dilution->check_dilution test_solvents->check_media reduce_conc->final_conc add_serum->check_media

    A workflow diagram for troubleshooting this compound precipitation.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Poor Solubility of Stock Solution The initial this compound stock solution in DMSO may not be fully dissolved or may have precipitated upon storage.- Ensure the DMSO used is anhydrous and of high quality.- Gently warm the stock solution at 37°C and vortex to ensure complete dissolution before making further dilutions.- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are reported to be stable for up to 3 months at -20°C.
Incorrect Dilution Technique Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.- Pre-warm the experimental medium to 37°C before adding the this compound stock.- Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.- Perform serial dilutions. Instead of a single large dilution, create an intermediate dilution in a smaller volume of medium first.
Media Composition Certain components in the cell culture medium, such as high concentrations of salts or the absence of proteins, can reduce the solubility of hydrophobic compounds like this compound.[2][3]- Consider the serum content. Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize and stabilize small molecules. If your experiment allows, increasing the serum percentage might prevent precipitation. For serum-free conditions, this will be a greater challenge.- Test different media formulations. If you suspect a specific media component is causing the issue, try dissolving this compound in a simpler buffered salt solution (e.g., HBSS) first to see if the problem persists.
Final Concentration is Too High The desired final concentration of this compound may exceed its solubility limit in the specific experimental medium.- Determine the maximum soluble concentration. Perform a solubility test by adding increasing concentrations of your this compound stock to your experimental medium and observing for precipitation.- Lower the working concentration. If possible, use the lowest effective concentration of this compound that achieves the desired biological effect.
pH of the Medium Although less common for DMSO-solubilized compounds, the pH of the final medium could influence the charge state and solubility of this compound.- Ensure your medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).

Data Presentation

Table 1: Chemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Weight 387.47 g/mol
Solubility in DMSO 50 mg/mL
Solubility in PBS 98.2 µM
Ki (HEK293 cells) 92 ± 2.8 nM[2]
Ki (mouse synaptosomes) 172 ± 12 nM[2]
Mechanism of Action Noncompetitive CHT inhibitor[2][3]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Target experimental medium (e.g., DMEM, RPMI-1640)

  • Protocol for 10 mM Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder under sterile conditions. For a 10 mM stock, you would dissolve 3.875 mg of this compound in 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Protocol for Preparing Working Solution (Example: 10 µM in 10 mL of medium):

    • Pre-warm 10 mL of your target experimental medium to 37°C.

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Add 10 µL of the 10 mM stock solution drop-wise to the 10 mL of pre-warmed medium while gently swirling the tube or plate. This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[8]

    • Mix thoroughly by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming.

    • Use the working solution immediately.

2. Choline Uptake Assay using this compound

This protocol is adapted from published methods to assess the inhibitory effect of this compound on choline uptake.[2][9]

  • Materials:

    • Cells expressing the choline transporter (e.g., CHT-transfected HEK293 cells or neuronal cell lines)

    • 96-well cell culture plates

    • Krebs-Ringer-HEPES (KRH) buffer or similar

    • [³H]-Choline

    • This compound working solutions at various concentrations

    • Scintillation fluid and a scintillation counter

  • Protocol:

    • Plate cells in a 96-well plate and grow to the desired confluency.

    • Wash the cells once with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10-15 minutes at 37°C.

    • Initiate choline uptake by adding KRH buffer containing a final concentration of [³H]-Choline (e.g., 10 nM).

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of choline uptake for your specific cell type.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • To determine specific uptake, subtract the counts from wells co-incubated with a saturating concentration of a known CHT inhibitor like hemicholinium-3 (HC-3).

    • Plot the percentage of choline uptake inhibition against the this compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

1. Signaling Pathway of Choline Uptake and Acetylcholine Synthesis

The following diagram illustrates the central role of the choline transporter (CHT) in acetylcholine synthesis and how this compound disrupts this process.

CHT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT ChAT Choline_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle (with ACh) VAChT->Vesicle Release ACh Release Vesicle->Release ACh_cleft ACh Release->ACh_cleft AChE AChE ACh_cleft->AChE AChR ACh Receptors ACh_cleft->AChR Choline_recycled Choline AChE->Choline_recycled Acetate Acetate AChE->Acetate Choline_recycled->Choline_ext Recycling Signal Postsynaptic Signal AChR->Signal This compound This compound This compound->CHT Inhibits (Noncompetitive)

Inhibition of CHT by this compound blocks choline reuptake, limiting acetylcholine synthesis.

2. Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the typical steps involved in evaluating the biological activity of this compound in a cell-based assay.

ML352_Experimental_Workflow prep_solutions 1. Prepare this compound Stock and Working Solutions treatment 3. Treat Cells with this compound (and Controls) prep_solutions->treatment cell_culture 2. Culture CHT-Expressing Cells cell_culture->treatment assay 4. Perform Functional Assay (e.g., [3H]-Choline Uptake) treatment->assay data_acq 5. Data Acquisition (e.g., Scintillation Counting) assay->data_acq analysis 6. Data Analysis (IC50 Determination) data_acq->analysis conclusion 7. Conclusion analysis->conclusion

A typical workflow for evaluating the inhibitory effects of this compound.

References

Validation & Comparative

A Head-to-Head In Vivo Efficacy Comparison: ML352 vs. VU6001221 in Cholinergic System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the modulation of the cholinergic system presents a critical avenue for therapeutic intervention in a range of neurological and psychiatric disorders. The high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis, has emerged as a key target. This guide provides a detailed comparison of the in vivo efficacy of two notable CHT inhibitors, ML352 and its optimized analogue, VU6001221.

This document summarizes the available preclinical data for both compounds, presenting a comparative analysis of their pharmacokinetic properties and in vivo efficacy. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Executive Summary

VU6001221, a structural analogue of this compound, was developed to improve upon the pharmacokinetic profile and central nervous system (CNS) penetration of the parent compound. While both are potent inhibitors of the choline transporter, in vivo studies have demonstrated the superior efficacy of VU6001221 in a cognitive model, a feat not yet documented for this compound. This difference is likely attributable to the enhanced brain exposure of VU6001221.

Data Presentation: A Comparative Overview

ParameterThis compoundVU6001221Reference
In Vitro Potency (CHT Inhibition) Kᵢ = 92 nM (hCHT transfected cells)[1] Kᵢ = 166 nM (mouse forebrain synaptosomes)[1]Comparable to this compound[2]
Mechanism of Action Noncompetitive inhibitor of CHT[1]Presumed noncompetitive inhibitor of CHT[2]
Pharmacokinetics Limited in vitro metabolism, features predicting rapid clearance[1]Improved pharmacokinetic profile over this compound[2]
CNS Penetration Modest brain penetration (Brain Kp = 0.2)[1]Improved CNS penetration over this compound[2]
In Vivo Efficacy No published in vivo behavioral efficacy data available.Dose-responsive increase in Novel Object Recognition (NOR) performance[2]

In Vivo Efficacy: A Closer Look at VU6001221

The most significant differentiator between the two compounds in the available literature is the demonstrated in vivo cognitive enhancement by VU6001221. A study by Bertron et al. (2016) evaluated VU6001221 in a Novel Object Recognition (NOR) task in rodents, a standard preclinical model for assessing learning and memory. The study reported a dose-responsive increase in the discrimination index, indicating that VU6001221 can enhance cognitive performance.[2] Unfortunately, specific in vivo efficacy studies for this compound in similar behavioral paradigms have not been published, precluding a direct quantitative comparison of their cognitive-enhancing effects.

Experimental Protocols

Novel Object Recognition (NOR) Task (for VU6001221)

This protocol is based on the methodology described for the evaluation of CHT inhibitors in preclinical rodent cognition models.[2]

1. Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used. Animals are housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus: The testing apparatus consists of an open-field arena (e.g., 40 cm x 40 cm x 40 cm for mice) made of a non-porous material for easy cleaning. The arena is placed in a dimly lit, quiet room.

3. Habituation: For two consecutive days prior to testing, each animal is placed in the empty arena for 10 minutes to acclimate to the environment.

4. Training (Familiarization) Phase: On the third day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a 5-minute period. The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.

5. Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object of similar size but different shape and texture. The animal is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.

6. Drug Administration: VU6001221 or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) at a specified time (e.g., 30 minutes) before the training phase.

7. Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests) to compare the DI between different dose groups and the vehicle control.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G Signaling Pathway of CHT Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT CHT Choline Transporter (CHT) CHT->Choline ACh Acetylcholine (ACh) ChAT->ACh Extracellular_Choline Extracellular Choline Extracellular_Choline->CHT Uptake ML352_VU6001221 This compound / VU6001221 ML352_VU6001221->CHT Inhibition G Experimental Workflow for In Vivo Efficacy Testing Animal_Habituation Animal Habituation (2 days) Drug_Administration Drug Administration (this compound or VU6001221) Animal_Habituation->Drug_Administration Training_Phase Training Phase (Two identical objects) Drug_Administration->Training_Phase Retention_Interval Retention Interval Training_Phase->Retention_Interval Test_Phase Test Phase (One familiar, one novel object) Retention_Interval->Test_Phase Data_Analysis Data Analysis (Discrimination Index) Test_Phase->Data_Analysis

References

ML352: A Comparative Analysis of its Selectivity for the Choline Transporter Over Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ML352's potent and selective inhibition of the high-affinity choline transporter (CHT) versus its minimal activity at the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound as a specific pharmacological tool.

High Selectivity of this compound for the Choline Transporter

This compound has been identified as a novel, potent, and noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2][3] Its primary mechanism involves allosteric modulation of CHT, binding to a site distinct from the choline-binding site targeted by competitive inhibitors like hemicholinium-3 (HC-3).[1][4] This mode of action makes this compound a valuable tool for studying cholinergic signaling.

Crucially, comprehensive screening of this compound against a panel of other neurotransmitter transporters has demonstrated its high selectivity for CHT. At concentrations that effectively block choline uptake, this compound shows negligible interaction with the primary monoamine transporters.[1][2][3]

Comparative Activity at Monoamine Transporters

Experimental data consistently shows that this compound has a significantly lower affinity for DAT, SERT, and NET compared to its primary target, CHT. The following table summarizes the inhibitory activity of this compound against these transporters.

Target TransporterThis compound Concentration% InhibitionReference
Dopamine Transporter (DAT)10 µM4%[1]
Serotonin Transporter (SERT)10 µM2%[1]
Norepinephrine Transporter (NET)10 µM12%[1]
Dopamine Transporter (DAT)5 µMNo significant inhibition[1][2]
Serotonin Transporter (SERT)5 µMNo significant inhibition[1][2]

Experimental Protocols

The selectivity of this compound was determined using established in vitro assays. The following methodologies are representative of the experimental procedures used to generate the comparative data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the ability of a compound to displace a known radiolabeled ligand from its target transporter.

  • Preparation of Membranes: Membranes are prepared from cells expressing the target transporter (e.g., HEK293 cells transfected with human DAT, SERT, or NET) or from brain tissue known to be rich in these transporters (e.g., mouse forebrain synaptosomes).

  • Incubation: The prepared membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the binding in the presence of the compound to the binding in its absence (control).

Neurotransmitter Uptake Inhibition Assays

These assays directly measure the functional ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

  • Cell/Synaptosome Preparation: Cultured cells expressing the target transporter or freshly prepared synaptosomes are used.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with the test compound (this compound) for a defined period.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • Uptake Termination: After a specific time, the uptake is terminated by rapidly washing the cells or synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is determined by liquid scintillation counting after cell lysis.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the uptake in the presence of the compound to the control uptake. IC50 values (the concentration of inhibitor that reduces uptake by 50%) can then be calculated.

Visualizing the Selectivity of this compound

The following diagrams illustrate the distinct roles of the choline transporter and monoamine transporters, as well as the experimental workflow for assessing transporter inhibition.

cluster_cholinergic Cholinergic Synapse cluster_monoaminergic Monoaminergic Synapse CHT Choline Transporter (CHT) Choline_int Intracellular Choline CHT->Choline_int Choline_ext Extracellular Choline Choline_ext->CHT Uptake ACh Acetylcholine (ACh) Synthesis Choline_int->ACh This compound This compound This compound->CHT Inhibits MAT Monoamine Transporter (DAT, SERT, or NET) Monoamine_int Intracellular Monoamine MAT->Monoamine_int Monoamine_ext Extracellular Monoamine Monoamine_ext->MAT Reuptake ML352_no_effect This compound (No significant effect) ML352_no_effect->MAT No Inhibition

Caption: Comparative action of this compound on cholinergic vs. monoaminergic transporters.

cluster_workflow Transporter Inhibition Assay Workflow start Start prep Prepare Transporter Source (Cells or Synaptosomes) start->prep preincubate Pre-incubate with this compound prep->preincubate add_radioligand Add Radiolabeled Substrate/Ligand preincubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Reaction (Wash) incubate->terminate measure Measure Radioactivity terminate->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: General experimental workflow for assessing transporter inhibition by this compound.

References

A Head-to-Head Battle for Choline Uptake: Comparing Noncompetitive and Competitive Inhibition of the High-Affinity Choline Transporter (CHT)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the High-Affinity Choline Transporter (CHT) is critical for advancing our knowledge of cholinergic neurotransmission and developing novel therapeutics. This guide provides an objective comparison of noncompetitive and competitive inhibition of CHT, supported by experimental data, detailed protocols, and clear visualizations of the underlying mechanisms.

The High-Affinity Choline Transporter (CHT), also known as SLC5A7, is the rate-limiting step in the synthesis of acetylcholine (ACh), a neurotransmitter vital for memory, attention, and muscle control. By transporting choline into presynaptic cholinergic neurons, CHT ensures a steady supply for ACh production. Consequently, inhibiting CHT can profoundly impact cholinergic signaling, making it a key target for research and drug development. This guide will focus on two primary modes of CHT inhibition: noncompetitive, exemplified by the novel inhibitor ML352, and competitive, classically demonstrated by hemicholinium-3 (HC-3).

Quantitative Comparison of CHT Inhibitors

The efficacy and mechanism of enzyme inhibitors are quantified by several key parameters. The inhibition constant (Ki) represents the affinity of an inhibitor for the enzyme, while the half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the enzyme's activity by half. The maximal velocity (Vmax) and the Michaelis constant (Km) describe the enzyme's catalytic efficiency and its affinity for the substrate, respectively. The following table summarizes these parameters for the noncompetitive inhibitor this compound and the competitive inhibitor hemicholinium-3.

ParameterNoncompetitive Inhibition (this compound)Competitive Inhibition (Hemicholinium-3)Reference(s)
Inhibition Constant (Ki) 92 nM (in hCHT expressing HEK293 cells) 166 nM (in mouse forebrain synaptosomes)25 nM[1][2][3]
Half-Maximal Inhibitory Concentration (IC50) Not explicitly reported in primary sources, but potent inhibition observed in the nanomolar range.693 nM (for inhibiting [3H]acetylcholine release) 897 nM (for inhibiting epibatidine-evoked contraction)[3]
Effect on Vmax DecreasesNo change[4]
Effect on Km No changeIncreases[5][6]

Mechanisms of Inhibition: A Visual Explanation

The fundamental difference between noncompetitive and competitive inhibition lies in how the inhibitor interacts with the transporter.

A noncompetitive inhibitor, such as this compound, binds to an allosteric site on the CHT, a location distinct from the choline binding site. This binding event induces a conformational change in the transporter, reducing its catalytic efficiency without preventing choline from binding. This results in a decrease in Vmax, while the Km remains unchanged.

cluster_noncomp Noncompetitive Inhibition E CHT ES CHT-Choline Complex E->ES + Choline EI CHT-ML352 Complex E->EI + this compound S Choline I This compound ES->E ESI CHT-Choline-ML352 Complex ES->ESI + this compound P Choline (transported) ES->P EI->E EI->ESI + Choline ESI->ES ESI->EI

Figure 1. Noncompetitive inhibition of CHT by this compound.

In contrast, a competitive inhibitor like hemicholinium-3 directly competes with choline for binding to the active site of CHT. Because both the inhibitor and the substrate cannot bind simultaneously, high concentrations of choline can outcompete the inhibitor, allowing the transporter to eventually reach its normal Vmax. However, the presence of the inhibitor increases the apparent Km, meaning a higher concentration of choline is required to achieve half-maximal transport velocity.

cluster_comp Competitive Inhibition E CHT ES CHT-Choline Complex E->ES + Choline EI CHT-HC-3 Complex E->EI + HC-3 S Choline I HC-3 ES->E P Choline (transported) ES->P EI->E

Figure 2. Competitive inhibition of CHT by HC-3.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below is a detailed protocol for a common method used to assess CHT inhibition, the [³H]-choline uptake assay in synaptosomes.

Protocol: [³H]-Choline Uptake Assay in Rat Brain Synaptosomes

1. Preparation of Synaptosomes:

a. Euthanize a rat according to approved animal care protocols and rapidly dissect the brain region of interest (e.g., striatum or hippocampus) on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. d. Collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. e. Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 1.3 mM KCl, 1.2 mM MgSO₄, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4). f. Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

2. [³H]-Choline Uptake Assay:

a. Aliquot the synaptosomal suspension (typically 50-100 µg of protein) into microcentrifuge tubes. b. Pre-incubate the synaptosomes for 5-10 minutes at 37°C in the presence of the desired concentration of the inhibitor (e.g., this compound or HC-3) or vehicle control. c. Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-choline (e.g., 10-20 nM) and unlabeled choline to achieve the desired final choline concentration. d. Allow the uptake to proceed for a short, linear period (typically 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly adding ice-cold stop buffer (e.g., Krebs-Ringer-HEPES buffer) and immediately filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold. f. Wash the filters rapidly with several volumes of ice-cold stop buffer to remove unbound [³H]-choline. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

3. Data Analysis:

a. To determine non-specific uptake, run parallel assays in the presence of a saturating concentration of a known CHT inhibitor (e.g., 10 µM HC-3) or at 4°C. b. Subtract the non-specific uptake from the total uptake to obtain the specific CHT-mediated uptake. c. For inhibition studies, express the data as a percentage of the control (vehicle-treated) uptake. d. To determine kinetic parameters (Vmax and Km), perform the assay with varying concentrations of choline in the presence and absence of the inhibitor and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

cluster_workflow Experimental Workflow: [³H]-Choline Uptake Assay prep Synaptosome Preparation preincubate Pre-incubation with Inhibitor/Vehicle prep->preincubate initiate Initiate Uptake with [³H]-Choline preincubate->initiate incubate Incubation at 37°C initiate->incubate terminate Terminate Uptake & Rapid Filtration incubate->terminate wash Wash Filters terminate->wash quantify Scintillation Counting wash->quantify analyze Data Analysis quantify->analyze

Figure 3. Workflow for a [³H]-choline uptake assay.

Signaling Pathways and Regulation of CHT

The activity and expression of CHT are not static but are subject to complex regulation. One important regulatory mechanism involves the cyclic AMP (cAMP) signaling pathway. Studies have shown that an increase in intracellular cAMP levels can lead to a downregulation of CHT mRNA expression. This regulation is mediated by two main downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The differential effects of these pathways on CHT expression highlight the intricate control of cholinergic tone.

cluster_pathway CHT Regulation by cAMP Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB +/- CHT_mRNA CHT mRNA Epac->CHT_mRNA - CREB->CHT_mRNA +/- CHT_protein CHT Protein CHT_mRNA->CHT_protein

Figure 4. Regulation of CHT expression by cAMP signaling pathways.

Conclusion

The comparison between noncompetitive and competitive inhibitors of CHT reveals distinct mechanisms of action that have significant implications for their use in research and as potential therapeutic agents. This compound, as a noncompetitive inhibitor, offers a mode of action that is not surmountable by increasing substrate concentrations, which may be advantageous in certain therapeutic contexts. In contrast, the effects of a competitive inhibitor like HC-3 can be overcome by elevated choline levels. The choice of inhibitor will therefore depend on the specific experimental question or therapeutic goal. The provided experimental protocol offers a robust framework for quantifying the effects of these and other inhibitors on CHT activity. Furthermore, a deeper understanding of the signaling pathways that regulate CHT expression and function will open new avenues for modulating cholinergic neurotransmission.

References

ML352 as a Negative Control in Cholinergic Signaling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cholinergic signaling research, the use of precise molecular tools is paramount to dissecting complex pathways and validating novel therapeutic targets. This guide provides a comprehensive comparison of ML352 as a negative control, evaluating its performance against other alternatives, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of selecting and utilizing a negative control to ensure the rigor and reproducibility of experimental findings.

Introduction to Cholinergic Signaling and the Role of Negative Controls

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention.[1][2] Dysregulation of this system is implicated in numerous disorders such as Alzheimer's disease, myasthenia gravis, and schizophrenia.[3] The synthesis, release, and reception of ACh involve a cascade of proteins, including the high-affinity choline transporter (CHT), choline acetyltransferase (ChAT), acetylcholinesterase (AChE), and nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[3][4][5]

In experiments designed to probe these pathways, a negative control is an indispensable component. An ideal negative control is a compound that is structurally similar to the active compound but lacks its specific biological activity. Its purpose is to account for any off-target or non-specific effects of the chemical scaffold, vehicle, or experimental conditions, thereby ensuring that the observed effects are genuinely due to the specific inhibition or activation of the intended target.

This compound: A Potent and Selective Choline Transporter Inhibitor

This compound is a novel, non-choline-based small molecule that acts as a potent and selective noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT).[6][7][8] CHT is the rate-limiting step for acetylcholine synthesis, making it a critical control point in cholinergic neurotransmission.[7][8] Unlike the classical CHT inhibitor hemicholinium-3 (HC-3), which is a competitive inhibitor, this compound binds to an allosteric site on the transporter.[6][7] This distinct mechanism of action, coupled with its high selectivity, makes this compound an excellent candidate for use as a specific tool to interrogate the role of CHT and, by extension, as a negative control in certain experimental contexts.

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate negative control is contingent on the specific research question. Here, we compare this compound with Hemicholinium-3 (HC-3), a widely used CHT inhibitor, and the conceptual ideal of a structurally similar inactive analog.

Potency and Mechanism of Action
CompoundPrimary TargetMechanism of ActionPotency (IC₅₀/Kᵢ)Citations
This compound High-affinity Choline Transporter (CHT)Noncompetitive, Allosteric InhibitorKᵢ = 92 nM (hCHT in HEK293 cells); Kᵢ = 166 nM (mouse synaptosomes)[6][7]
Hemicholinium-3 (HC-3) High-affinity Choline Transporter (CHT)Competitive InhibitorIC₅₀ ≈ 5 nM (choline uptake)

Summary: Both this compound and HC-3 are potent inhibitors of CHT. However, their different mechanisms of action are a crucial consideration. The noncompetitive nature of this compound means its inhibitory effect is not overcome by increasing concentrations of choline, which can be an advantage in experimental designs where choline levels may fluctuate.

Selectivity Profile

A critical attribute of a negative control is its selectivity. A highly selective compound will have minimal off-target effects, ensuring that any observed biological response can be confidently attributed to its interaction with the intended target.

CompoundOff-Target ActivityCitations
This compound - No significant inhibition of acetylcholinesterase (AChE) or choline acetyltransferase (ChAT) at concentrations that fully antagonize CHT.- Lacks activity at dopamine, serotonin, and norepinephrine transporters.- Low activity at a broad panel of G-protein coupled receptors (GPCRs) and ion channels.[6][7][8]
Hemicholinium-3 (HC-3) - Can exhibit activity at nicotinic acetylcholine receptors (nAChRs) at higher concentrations.- Potential for other, less characterized off-target effects.

Summary: this compound demonstrates a superior selectivity profile compared to HC-3.[6][7][8] Its lack of activity against key enzymes in the cholinergic pathway and other major neurotransmitter transporters makes it a "cleaner" pharmacological tool. When using this compound as a negative control to study processes independent of CHT inhibition, its high selectivity ensures that observed effects are not due to unintended interactions with other components of the cholinergic or other neurotransmitter systems.

Experimental Protocols

To facilitate the use of this compound in your research, we provide detailed protocols for key experiments.

Choline Uptake Assay in HEK293 Cells

This assay is used to determine the potency and mechanism of inhibition of CHT inhibitors.

Materials:

  • HEK293 cells stably expressing the human choline transporter (hCHT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]-Choline chloride

  • This compound and/or HC-3

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Plate hCHT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and grow overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Inhibitor Incubation: Add 50 µL of KRH buffer containing the desired concentration of this compound, HC-3, or vehicle (as a control) to each well. For a full dose-response curve, a serial dilution of the inhibitor is prepared. Incubate for 15 minutes at 37°C.

  • Choline Uptake: Add 50 µL of KRH buffer containing [³H]-choline chloride (final concentration, e.g., 10 nM) to each well to initiate the uptake.

  • Termination of Uptake: After a 10-minute incubation at 37°C, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like HC-3) from the total uptake. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor or transporter.

Materials:

  • Cell membranes prepared from HEK293 cells expressing hCHT

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • [³H]-Hemicholinium-3 ([³H]-HC-3) as the radioligand

  • This compound or other unlabeled competing ligands

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg of protein), [³H]-HC-3 (at a concentration near its Kd), and varying concentrations of the unlabeled ligand (this compound) in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM HC-3). Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the Kᵢ of the competing ligand.

Visualizing Cholinergic Signaling and Experimental Design

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CHT Choline Transporter (CHT) Target of this compound & HC-3 Choline->CHT Uptake ChAT Choline Acetyltransferase (ChAT) CHT->ChAT ACh_synthesis Acetylcholine (ACh) ChAT->ACh_synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_vesicle->ACh_released Release ACh_synthesis->ACh_vesicle Packaging AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation nAChR Nicotinic AChR ACh_released->nAChR mAChR Muscarinic AChR ACh_released->mAChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT Reuptake Signal_Transduction Downstream Signaling nAChR->Signal_Transduction mAChR->Signal_Transduction

Caption: Cholinergic signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assay Assay & Data Collection cluster_analysis Data Analysis Cell_Culture Plate cells (e.g., hCHT-HEK293) Treatment_Groups Prepare Treatment Groups Cell_Culture->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Positive_Control Positive Control (e.g., Known Agonist/Antagonist) Treatment_Groups->Positive_Control Test_Compound Test Compound Treatment_Groups->Test_Compound Negative_Control Negative Control (e.g., this compound) Treatment_Groups->Negative_Control Assay Perform Assay (e.g., Choline Uptake) Vehicle->Assay Positive_Control->Assay Test_Compound->Assay Negative_Control->Assay Data_Collection Collect Data (e.g., Scintillation Counts) Assay->Data_Collection Normalization Normalize to Controls Data_Collection->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Experimental workflow for evaluating compounds.

Negative_Control_Logic Start Start: Select a Negative Control Is_Target_CHT Is the primary target of the experiment CHT? Start->Is_Target_CHT Use_this compound Use this compound as a tool to inhibit CHT and observe downstream effects. Is_Target_CHT->Use_this compound Yes Is_ML352_Scaffold_Control Is the goal to control for off-target effects of a compound acting on a different cholinergic target? Is_Target_CHT->Is_ML352_Scaffold_Control No Use_Inactive_Analog Ideal Negative Control: Structurally similar, inactive analog of the active compound. Use_this compound->Use_Inactive_Analog For controlling scaffold effects ML352_as_Negative_Control This compound is a suitable negative control due to its high selectivity for CHT and lack of activity on other cholinergic targets. Is_ML352_Scaffold_Control->ML352_as_Negative_Control Yes Consider_Alternative Consider an alternative negative control specific to the new target. Is_ML352_Scaffold_Control->Consider_Alternative No

References

Validating the On-Target Effects of ML352 with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). We present supporting experimental data, detailed protocols for key validation assays, including a proposed rescue experiment, and a comparison with the competitive CHT inhibitor, hemicholinium-3 (HC-3).

On-Target Efficacy of this compound: A Data-Driven Comparison

This compound distinguishes itself as a highly specific inhibitor of CHT, the rate-limiting step in acetylcholine synthesis.[1] Its on-target effects have been robustly characterized through various functional assays. The following tables summarize the quantitative data comparing the inhibitory activities of this compound and the classical competitive inhibitor, HC-3.

InhibitorTargetInhibition Constant (Ki)Cell/Tissue Type
This compound Human CHT92 ± 2.8 nM[2]HEK 293 cells
Mouse CHT172 ± 12 nM[2]Mouse forebrain synaptosomes
Hemicholinium-3 (HC-3) CHT~1-5 nM[3]Various

Table 1: Comparison of Inhibitory Constants (Ki) for this compound and HC-3 against the Choline Transporter (CHT).

InhibitorConcentrationEffect on Choline Uptake VmaxEffect on Choline KmMechanism
This compound 300 nMDecreased[2]No change[2]Noncompetitive
Hemicholinium-3 (HC-3) N/ANo changeIncreasedCompetitive

Table 2: Kinetic Comparison of this compound and HC-3 on Choline Transport.

Demonstrating On-Target Specificity: Rescue Experiments

A crucial method to confirm that the observed effects of a small molecule inhibitor are due to its interaction with the intended target is the "rescue" experiment. In the context of this compound, this involves demonstrating that the inhibitory effect on choline uptake can be overcome by increasing the expression of its target, CHT.

Proposed Rescue Experiment Workflow

This experiment aims to demonstrate that overexpression of CHT can rescue the inhibitory effects of this compound on choline uptake, thus confirming CHT as the specific target.

G cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Treatment cluster_3 Assay cluster_4 Analysis Plate Cells Plate Cells Transfect with CHT vector Transfect with CHT vector Plate Cells->Transfect with CHT vector Transfect with Empty Vector Transfect with Empty Vector Plate Cells->Transfect with Empty Vector Treat with this compound Treat with this compound Transfect with CHT vector->Treat with this compound Vehicle Control Vehicle Control Transfect with CHT vector->Vehicle Control Western Blot for CHT Expression Western Blot for CHT Expression Transfect with CHT vector->Western Blot for CHT Expression Transfect with Empty Vector->Treat with this compound Transfect with Empty Vector->Vehicle Control Transfect with Empty Vector->Western Blot for CHT Expression Choline Uptake Assay Choline Uptake Assay Treat with this compound->Choline Uptake Assay Vehicle Control->Choline Uptake Assay Quantify Choline Uptake Quantify Choline Uptake Choline Uptake Assay->Quantify Choline Uptake

Caption: Workflow for a rescue experiment to validate this compound's on-target effect.

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay

This protocol measures the uptake of radiolabeled choline into cells, a direct functional readout of CHT activity.

Materials:

  • HEK 293 cells stably expressing human CHT (or other suitable cell line)

  • [³H]choline chloride

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound and HC-3 stock solutions

  • Poly-D-lysine coated 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Plate CHT-expressing HEK 293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Incubation: On the day of the assay, wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound, HC-3, or vehicle control in KRH buffer for 15-30 minutes at 37°C.

  • Choline Uptake: Initiate choline uptake by adding KRH buffer containing a fixed concentration of [³H]choline (e.g., 10 nM).

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.

Proposed Rescue Experiment Protocol

Materials:

  • HEK 293 cells (or a similar cell line with low endogenous CHT expression)

  • Expression vector containing the full-length human CHT cDNA

  • Empty expression vector (as a control)

  • Transient transfection reagent

  • Materials for HACU assay (as listed above)

  • Antibodies for Western blotting against CHT and a loading control (e.g., GAPDH)

Procedure:

  • Cell Transfection: Transfect HEK 293 cells with either the CHT expression vector or the empty vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Confirmation of Overexpression (Western Blot):

    • Lyse a subset of the transfected cells and determine protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody against CHT to confirm successful overexpression. Use an antibody against a housekeeping protein (e.g., GAPDH) for normalization.

  • HACU Assay with this compound Treatment:

    • Perform the HACU assay as described above on both the CHT-overexpressing cells and the empty vector control cells.

    • Include treatment groups with a fixed, inhibitory concentration of this compound (e.g., 1 µM) and a vehicle control for both cell types.

  • Data Analysis:

    • Compare the choline uptake in vehicle-treated CHT-overexpressing cells to empty vector control cells to confirm the functional consequence of overexpression.

    • In the this compound-treated groups, a significant increase in choline uptake in the CHT-overexpressing cells compared to the empty vector control cells would indicate a "rescue" from the inhibitory effect of this compound.

Signaling Pathway and Inhibitor Mechanism of Action

The following diagram illustrates the cholinergic synapse, the role of CHT in acetylcholine synthesis, and the distinct mechanisms of action of this compound and HC-3.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Inhibitors Choline Choline CHT CHT Choline->CHT Uptake ChAT ChAT Choline->ChAT ACh ACh Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ChAT->ACh Vesicle Vesicle ACh->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChR ACh Receptor ACh_released->AChR Binding This compound This compound This compound->CHT Noncompetitive Inhibition HC-3 HC-3 HC-3->CHT Competitive Inhibition

Caption: Acetylcholine synthesis pathway and inhibitor mechanisms.

This guide provides a framework for the rigorous validation of this compound's on-target effects. By employing these experimental strategies, researchers can confidently utilize this compound as a specific tool to probe the function of the choline transporter in various physiological and pathological contexts.

References

A Comparative Guide to ML352 and Other Allosteric Modulators of the High-Affinity Choline Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML352 with other compounds that modulate the high-affinity choline transporter (CHT), a critical component in acetylcholine synthesis. The focus is on allosteric modulators, with the well-characterized competitive inhibitor hemicholinium-3 (HC-3) included for reference. This document aims to be an objective resource, presenting experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Introduction to Choline Transporter Modulation

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (ACh) production in cholinergic neurons. By transporting choline from the synaptic cleft into the presynaptic terminal, CHT ensures a steady supply for the synthesis of this essential neurotransmitter. Modulation of CHT activity, therefore, presents a powerful strategy for manipulating cholinergic signaling, with potential therapeutic applications in neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the choline binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of transporter function compared to traditional orthosteric inhibitors.

Comparative Analysis of CHT Modulators

This section provides a quantitative comparison of this compound, a negative allosteric modulator (NAM), with another NAM (VU6001221), a putative positive allosteric modulator (PAM) (staurosporine), and a competitive inhibitor (hemicholinium-3).

Potency and Efficacy

The following table summarizes the inhibitory or potentiating activity of the selected compounds on CHT function.

CompoundTypeTargetAssay SystemPotency (IC50 / Ki / EC50)EfficacyReference
This compound Allosteric Inhibitor (NAM)Human CHTHEK293 cellsKi = 92 ± 2.8 nMNoncompetitive inhibition of choline uptake, reduces Vmax[1][2][3]
Mouse CHTForebrain synaptosomesKi = 172 ± 12 nMReduces Vmax of choline uptake to 57.2 ± 3.4% at 300 nM[1]
Human CHTHEK hCHT cellsKi = 128.6 ± 15.3 nM ([3H]HC-3 binding)Reduces Bmax of [3H]HC-3 binding[1]
VU6001221 Allosteric Inhibitor (NAM)CHTNot specifiedIC50 = 270 nMComparable potency to this compound[4][5]
Staurosporine Allosteric Potentiator (PAM)CHTCHT-WT4 cellsEC50 = 1.7 µMIncreases choline uptake activity by decreasing choline KM with no change in Vmax[6]
Hemicholinium-3 (HC-3) Competitive InhibitorHigh-affinity choline transporter (HACU)Not specifiedKi = 25 nMCompetitive inhibition of choline uptake[7]
CHTNot specifiedIC50 = 18 nM (sodium-dependent uptake)[7]
nAChRsMyenteric neuronsIC50 = 897 nM (contraction), 693 nM ([3H]ACh release)[7]
Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target. The following table outlines the known selectivity of this compound. While comprehensive selectivity data for VU6001221 and staurosporine in the context of CHT modulation is less available in the public domain, their known primary activities are noted.

CompoundPrimary TargetSelectivity Panel and ResultsReference
This compound Choline Transporter (CHT)- No significant activity against acetylcholinesterase (AChE) or choline acetyltransferase (ChAT). - Lacks activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. - Tested against a panel of 68 GPCRs, ion channels, and transporters with IC50 > 10 µM.[2][3][8]
VU6001221 Choline Transporter (CHT)Developed as an optimized analog of this compound with improved pharmacokinetic properties and CNS penetration. Detailed public selectivity panel data is limited.[5]
Staurosporine Broad-spectrum protein kinase inhibitorKnown to inhibit a wide range of kinases, which can lead to off-target effects and cellular toxicity. Its effect on CHT is considered a secondary activity.[9][10][11]
Hemicholinium-3 (HC-3) Choline Transporter (CHT)Also interacts with other choline binding sites and has been shown to inhibit presynaptic nicotinic acetylcholine receptors at higher concentrations.[7]

Mechanism of Action

The distinct mechanisms of action of these modulators are crucial for interpreting experimental results.

Allosteric vs. Competitive Inhibition of CHT

cluster_0 Competitive Inhibition (e.g., HC-3) cluster_1 Allosteric Inhibition (e.g., this compound) CHT_ortho Choline Transporter (Orthosteric Site) Choline_ortho Choline Choline_ortho->CHT_ortho Binds HC3 HC-3 HC3->CHT_ortho Competes with Choline CHT_allo Choline Transporter (Orthosteric Site) Allo_site Allosteric Site Allo_site->CHT_allo Inhibits Choline Transport Choline_allo Choline Choline_allo->CHT_allo Binds This compound This compound This compound->Allo_site Binds

Caption: Competitive vs. Allosteric Inhibition of the Choline Transporter.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

High-Affinity Choline Uptake (HACU) Assay

This assay measures the uptake of radiolabeled choline into cells or synaptosomes, providing a direct functional readout of CHT activity.

Objective: To quantify the rate of high-affinity choline transport.

Materials:

  • HEK293 cells expressing human CHT or isolated nerve terminals (synaptosomes).

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer).

  • [³H]Choline chloride.

  • Test compounds (this compound, VU6001221, staurosporine, HC-3).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Culture and prepare cells or isolate synaptosomes according to standard protocols.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate choline uptake by adding a solution containing a known concentration of [³H]choline (typically in the low nanomolar range to specifically measure high-affinity transport).

  • Incubation: Incubate for a short period (e.g., 2-10 minutes) at 37°C to ensure measurement of the initial rate of transport.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer to remove extracellular [³H]choline.

  • Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a competitive inhibitor like HC-3) from the total uptake. Calculate IC50 or EC50 values by fitting the data to a dose-response curve.

[³H]Hemicholinium-3 Binding Assay

This radioligand binding assay is used to characterize the interaction of compounds with the CHT.

Objective: To determine the affinity (Ki) of a test compound for the CHT by measuring its ability to displace the binding of [³H]HC-3.

Materials:

  • Membrane preparations from cells expressing CHT or brain tissue.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂).

  • [³H]Hemicholinium-3.

  • Test compound (this compound).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, [³H]HC-3 at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled HC-3) from the total binding. Calculate the Ki of the test compound using the Cheng-Prusoff equation.

cluster_0 Experimental Workflow: High-Affinity Choline Uptake Assay cluster_1 Experimental Workflow: [³H]HC-3 Binding Assay A Prepare Cells/ Synaptosomes B Pre-incubate with Test Compound A->B C Add [³H]Choline B->C D Incubate (37°C) C->D E Wash with Ice-Cold Buffer D->E F Lyse and Measure Radioactivity E->F G Data Analysis (IC50/EC50) F->G H Prepare Membranes I Incubate with [³H]HC-3 and Test Compound H->I J Filter to Separate Bound/Free Ligand I->J K Wash Filters J->K L Measure Radioactivity K->L M Data Analysis (Ki) L->M

Caption: Workflow for key in vitro assays to characterize CHT modulators.

Summary and Conclusion

This compound stands out as a potent and selective allosteric inhibitor of the high-affinity choline transporter. Its noncompetitive mechanism of action and favorable selectivity profile make it a valuable tool for studying the consequences of CHT inhibition in various experimental systems.

  • This compound vs. VU6001221: VU6001221, an analog of this compound, offers comparable potency with the added advantages of improved pharmacokinetic properties and CNS penetration, making it a more suitable candidate for in vivo studies.

  • This compound vs. Staurosporine: While staurosporine has been shown to potentiate CHT activity, its broad-spectrum kinase inhibitory activity complicates the interpretation of experimental results and can lead to significant off-target effects. This compound's high selectivity makes it a more precise tool for specifically targeting CHT.

  • This compound vs. Hemicholinium-3: As a noncompetitive, allosteric modulator, this compound's inhibitory effect is not overcome by increasing concentrations of choline, a key difference from the competitive inhibitor HC-3. This property, along with its better selectivity and potential for CNS penetration, makes this compound a more versatile research tool for both in vitro and in vivo applications.

The choice of modulator will ultimately depend on the specific experimental goals. For researchers seeking a potent and selective allosteric inhibitor for in vitro studies, this compound is an excellent choice. For in vivo investigations requiring CNS penetration, VU6001221 presents a superior option. While staurosporine may be useful for exploring the potential for positive allosteric modulation of CHT, its off-target effects must be carefully considered. HC-3 remains a classic, potent competitive inhibitor, particularly useful for defining specific versus non-specific choline uptake in vitro. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their studies on cholinergic neurotransmission.

References

assessing the advantages of ML352 over traditional CHT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ML352 reveals significant advantages over traditional inhibitors of the high-affinity choline transporter (CHT), offering researchers a more potent, selective, and mechanistically distinct tool for studying cholinergic signaling. This guide provides a detailed comparison of this compound with classical CHT inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Key Advantages of this compound at a Glance

This compound, a novel, non-competitive inhibitor of CHT, overcomes many of the limitations associated with traditional inhibitors like hemicholinium-3 (HC-3). Its unique allosteric mechanism of action, coupled with high potency and exceptional selectivity, marks a significant advancement in the pharmacological toolkit for cholinergic research. Furthermore, its ability to penetrate the central nervous system (CNS) opens new avenues for in vivo studies.

Quantitative Comparison of CHT Inhibitors

The following tables summarize the key quantitative differences between this compound and the traditional CHT inhibitor, Hemicholinium-3 (HC-3).

Parameter This compound Hemicholinium-3 (HC-3) Reference
Potency (Ki) 92 ± 2.8 nM (hCHT LV-AA transfected HEK 293 cells)166 ± 12 nM (mouse forebrain synaptosomes)~1-5 nM (competitive inhibitor)[1][2][3]
Potency (IC50) 168.6 ± 49.4 nM4.98 ± 1.04 nM[4]
Mechanism of Action Non-competitive, allostericCompetitive[1][2][3][5]
CNS Penetration Yes, modest brain penetration (brain Kp = 0.2)Limited[1][2]
Target This compound (% Inhibition at 10 µM) Hemicholinium-3 (HC-3) Reference
Choline Transporter (CHT) HighHigh[1][3]
Acetylcholinesterase (AChE) No significant inhibitionWeak anticholinesterase activity[1][3]
Choline Acetyltransferase (ChAT) No significant inhibitionNo direct inhibition[1][3]
Dopamine Transporter (DAT) 4%Not reported as a primary off-target[1]
Norepinephrine Transporter (NET) 12%Not reported as a primary off-target[1]
Serotonin Transporter (SERT) 2%Not reported as a primary off-target[1]

Deciphering the Mechanism: A Tale of Two Inhibitors

The fundamental advantage of this compound lies in its non-competitive mechanism of action, which contrasts sharply with the competitive inhibition of traditional CHT inhibitors like HC-3.

cluster_this compound This compound (Non-competitive Inhibition) cluster_HC3 HC-3 (Competitive Inhibition) This compound This compound BindingSite_this compound Allosteric Site This compound->BindingSite_this compound Binds to CHT_this compound CHT Choline_this compound Choline ActiveSite_this compound Active Site Choline_this compound->ActiveSite_this compound Binding unaffected, but transport is blocked BindingSite_this compound->CHT_this compound Induces conformational change in HC3 HC-3 ActiveSite_HC3 Active Site HC3->ActiveSite_HC3 Competes with Choline for CHT_HC3 CHT Choline_HC3 Choline Choline_HC3->ActiveSite_HC3

Caption: Mechanisms of CHT Inhibition.

This non-competitive binding means that this compound's effectiveness is not diminished by high concentrations of extracellular choline, a significant advantage for in vivo studies where choline levels can fluctuate.[1] In contrast, the efficacy of competitive inhibitors like HC-3 can be overcome by increased substrate concentration.

Experimental Protocols

[³H]Choline Uptake Assay

This assay is fundamental for determining the potency and mechanism of CHT inhibitors.

Objective: To measure the uptake of radiolabeled choline into cells or synaptosomes and assess the inhibitory effect of test compounds.

Materials:

  • HEK 293 cells transfected with human CHT (hCHT) or isolated nerve terminals (synaptosomes).

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 1.2 mM MgSO₄, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • [³H]Choline chloride.

  • Test compounds (e.g., this compound, HC-3).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Culture and prepare transfected HEK 293 cells or isolate synaptosomes from brain tissue.

  • Pre-incubation: Wash the cells/synaptosomes twice with KRH buffer and pre-incubate at 37°C for a designated period.

  • Inhibition: Add varying concentrations of the test compound (e.g., this compound or HC-3) and incubate.

  • Initiate Uptake: Add [³H]Choline chloride to the mixture and incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

  • Terminate Uptake: Stop the reaction by washing the cells/synaptosomes three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells/synaptosomes and add scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The amount of [³H]Choline uptake is proportional to the radioactivity. Determine the IC50 or Ki values for the inhibitors by plotting the percentage of inhibition against the log concentration of the inhibitor.

[³H]Hemicholinium-3 Binding Assay

This assay is used to characterize the binding of competitive inhibitors to the CHT.

Objective: To measure the binding of radiolabeled HC-3 to cell membranes containing CHT and to determine the binding affinity (Kd) and the effect of other compounds on this binding.

Materials:

  • Membranes prepared from hCHT-transfected cells.

  • Binding buffer.

  • [³H]Hemicholinium-3.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from hCHT-transfected cells.

  • Binding Reaction: In a reaction tube, combine the cell membranes, [³H]HC-3 at various concentrations, and the test compound (if assessing inhibition).

  • Incubation: Incubate the mixture at 4°C for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity. For saturation binding experiments, plot the bound [³H]HC-3 against the free concentration to determine the Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the Ki.

The Cholinergic Synapse and CHT's Role

The high-affinity choline transporter is a critical component of the cholinergic synapse, responsible for the reuptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis. Inhibition of CHT disrupts this process, leading to a depletion of ACh available for neurotransmission.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline_ext Choline CHT CHT Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int ChAT ChAT Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT VAChT ACh->VAChT ACh_vesicle ACh VAChT->ACh_vesicle SynapticVesicle Synaptic Vesicle ACh_released ACh SynapticVesicle->ACh_released Exocytosis ACh_vesicle->SynapticVesicle AChE AChE ACh_released->AChE Hydrolysis AChR ACh Receptor ACh_released->AChR Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic Synaptic Transmission.

Conclusion

This compound represents a superior tool for the study of CHT and its role in cholinergic neurotransmission. Its non-competitive mechanism, high potency, and excellent selectivity, combined with its ability to cross the blood-brain barrier, provide researchers with a versatile and reliable inhibitor. The data and protocols presented in this guide are intended to facilitate the adoption of this compound and accelerate discoveries in the field of cholinergic signaling and associated neurological disorders.

References

Bridging the Gap: Correlating ML352's In Vitro Potency with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's performance from the laboratory bench to a living system is paramount. This guide provides a comprehensive comparison of ML352, a selective, noncompetitive inhibitor of the high-affinity choline transporter (CHT), correlating its in vitro potency with its observed in vivo pharmacokinetic outcomes. This analysis is supplemented with detailed experimental protocols and comparisons to the classical CHT inhibitor, hemicholinium-3 (HC-3), to offer a clear perspective on its utility as a research tool.

Executive Summary

This compound is a potent inhibitor of the high-affinity choline transporter (CHT), a key protein responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in acetylcholine synthesis.[1] In vitro studies have demonstrated its high-affinity binding and noncompetitive mechanism of action.[2][3] While direct in vivo efficacy studies demonstrating functional outcomes are not extensively published for this compound itself, its pharmacokinetic profile provides a critical link to understanding its potential in vivo effects. An optimized analog, VU6001221, has shown cognitive enhancement in preclinical models, suggesting the therapeutic potential of this mechanistic class. This guide will dissect the available data to provide a clear correlation between the in vitro and in vivo properties of this compound.

Data Presentation: Quantitative Comparison of CHT Inhibitors

The following tables summarize the key quantitative data for this compound and the well-established CHT inhibitor, hemicholinium-3.

Compound Parameter System Value Reference
This compound Ki (Inhibition Constant)HEK293 cells (human CHT)92 ± 2.8 nM[2]
Ki (Inhibition Constant)Mouse forebrain synaptosomes166 ± 12 nM[2]
IC50 (Inhibition Concentration)CHT-mediated choline uptake168.6 ± 49.4 nM[4]
Hemicholinium-3 I50 (Inhibition Concentration)Rat brain synaptosomes0.08 µM[5]
IC50 (Inhibition Concentration)CHT-mediated transport116 nM[4]

Table 1: In Vitro Potency of this compound and Hemicholinium-3

Compound Parameter Species Value Reference
This compound Plasma ClearanceRat107 mL/min/kg[2]
Volume of Distribution (Vss)RatHigh[2]
Half-life (t1/2)Rat~30 minutes[2]
Brain Penetration (Kp)Rat0.2[2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

In Vitro: [3H]Choline Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into nerve terminals.

  • Preparation of Synaptosomes: Crude synaptosomes (P2 fraction) are prepared from the forebrain tissue of mice. The tissue is homogenized in a suitable buffer and subjected to centrifugation to pellet the synaptosomes.[2][6]

  • Incubation: Aliquots of the synaptosomal preparation are incubated with [3H]choline in a Krebs-bicarbonate buffer at 37°C for a defined period (e.g., 15 minutes).[2][6]

  • Inhibitor Addition: Test compounds, such as this compound or HC-3, are added to the incubation mixture at various concentrations to determine their inhibitory effect on choline uptake.[2][6]

  • Termination and Filtration: The uptake is terminated by rapid filtration through a cell harvester, which separates the synaptosomes from the incubation medium.[2][6]

  • Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation spectrometry.[2][6]

  • Data Analysis: The concentration-response data is used to calculate the Ki or IC50 value of the inhibitor.[2][6]

In Vivo: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats are typically used for these studies.[2]

  • Compound Administration: The test compound (e.g., this compound) is administered via a specific route, such as intravenous (IV) or oral (PO) gavage.[2]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration.[2]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[2]

  • Compound Quantification: The concentration of the test compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.[2]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CHT Choline Transporter (CHT) Choline->CHT Uptake ACh_synthesis Acetylcholine (ACh) Synthesis CHT->ACh_synthesis ACh_vesicle Vesicular ACh Transporter ACh_synthesis->ACh_vesicle ACh ACh ACh_vesicle->ACh ACh_released ACh ACh->ACh_released Release This compound This compound This compound->CHT Noncompetitive Inhibition HC3 Hemicholinium-3 HC3->CHT Competitive Inhibition AChR Acetylcholine Receptor (AChR) ACh_released->AChR Signal_Transduction Signal Transduction AChR->Signal_Transduction

Figure 1: Signaling pathway of acetylcholine synthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Outcome Cell_lines HEK293 Cells expressing CHT Choline_Uptake_Assay [3H]Choline Uptake Assay Cell_lines->Choline_Uptake_Assay Binding_Assay [3H]HC-3 Binding Assay Cell_lines->Binding_Assay Synaptosomes Mouse Brain Synaptosomes Synaptosomes->Choline_Uptake_Assay Potency Ki / IC50 Choline_Uptake_Assay->Potency Binding_Assay->Potency PK_Parameters Clearance, Vd, t1/2, Kp Potency->PK_Parameters Informs Dosing Strategy Animal_Model Rat PK_Study Pharmacokinetic Study Animal_Model->PK_Study Behavioral_Study Cognitive/Behavioral Assays (with analogs like VU6001221) Animal_Model->Behavioral_Study PK_Study->PK_Parameters Functional_Outcome Physiological/Behavioral Effect Behavioral_Study->Functional_Outcome PK_Parameters->Functional_Outcome Determines Target Engagement

Figure 2: Workflow from in vitro potency determination to in vivo outcome assessment.

Logical_Relationship invitro_potency High In Vitro Potency (Low nM Ki) This compound effectively inhibits CHT invivo_pk In Vivo Pharmacokinetics (Rapid Clearance, Modest Brain Penetration) invitro_potency->invivo_pk is a prerequisite for target_engagement Target Engagement in CNS Requires sufficient brain concentration invivo_pk->target_engagement determines physiological_effect Physiological Effect Reduced Acetylcholine Synthesis target_engagement->physiological_effect leads to behavioral_outcome Behavioral Outcome (e.g., Altered Cognition, Motor Function) physiological_effect->behavioral_outcome results in

Figure 3: Logical relationship from in vitro potency to in vivo behavioral outcomes.

Correlating In Vitro Potency with In Vivo Outcomes

A direct mathematical correlation between this compound's in vitro Ki and a specific in vivo behavioral outcome is complex and not established in the current literature. However, a logical and predictive relationship can be constructed based on its pharmacokinetic profile.

The high in vitro potency of this compound, with Ki values in the low nanomolar range, indicates that it is a highly effective inhibitor of the CHT at the molecular level.[2] For this potent in vitro activity to translate into an in vivo effect, the compound must achieve and maintain a sufficient concentration at the target site in the brain.

The in vivo pharmacokinetic data for this compound in rats reveals both enabling and limiting factors for its in vivo efficacy.[2] While it does penetrate the brain (Kp = 0.2), its rapid plasma clearance and short half-life of approximately 30 minutes suggest that sustained target engagement in the central nervous system would be challenging with standard dosing regimens.[2]

Therefore, while the in vitro potency is a critical first step, the in vivo pharmacokinetic profile of this compound indicates that its direct use in long-term behavioral studies may be limited. This is a key reason why subsequent research focused on optimizing the series, leading to the development of VU6001221, which possesses improved pharmacokinetic properties and demonstrated in vivo efficacy in a cognitive task.[7]

Alternatives to this compound

The primary alternative and historical benchmark for CHT inhibition is hemicholinium-3 (HC-3) .

  • Mechanism: HC-3 is a competitive inhibitor of CHT, meaning it directly competes with choline for the same binding site on the transporter.[5] This is in contrast to this compound's noncompetitive mechanism.[2]

  • Potency: HC-3 is also a potent inhibitor, with reported I50 values in the nanomolar range.[4][5]

  • In Vivo Use: HC-3 has been used extensively in research to deplete acetylcholine levels and study the effects of cholinergic deficits.[8][9] However, its utility is primarily as a research tool, and it is not a therapeutic agent.

Another approach to modulating the cholinergic system is through positive allosteric modulators (PAMs) of CHT, which would enhance choline uptake and acetylcholine synthesis. While this compound is an inhibitor, the development of PAMs represents an alternative strategy for treating conditions associated with cholinergic hypofunction.[4][7]

Conclusion

This compound is a valuable research tool characterized by high in vitro potency and selectivity for the choline transporter. Its noncompetitive mechanism of action offers a distinct pharmacological profile compared to the classical competitive inhibitor, hemicholinium-3. The correlation of its in vitro potency to in vivo outcomes is critically dependent on its pharmacokinetic properties. The rapid clearance and modest brain penetration of this compound highlight the importance of optimizing pharmacokinetic parameters in drug development to translate potent in vitro activity into robust in vivo efficacy. The subsequent development of analogs with improved in vivo profiles underscores the potential of targeting the choline transporter for therapeutic intervention in disorders involving cholinergic dysfunction. This guide provides a framework for understanding and comparing the properties of this compound, aiding researchers in the design and interpretation of their studies.

References

A Comparative Guide to the Pharmacokinetic Profiles of ML352 and VU6001221

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two notable inhibitors of the high-affinity choline transporter (CHT), ML352 and its optimized analog, VU6001221. The data presented herein is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo investigations into cholinergic signaling.

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (ACh) synthesis in cholinergic neurons.[1][2] It is responsible for the uptake of choline from the synaptic cleft into the presynaptic terminal.[1] Inhibition of CHT can profoundly impact cholinergic neurotransmission, making it a key target for studying cognitive processes and developing potential therapeutics for neurological disorders.

This compound was identified as a potent and selective noncompetitive inhibitor of CHT.[3] While a valuable research tool, its pharmacokinetic properties presented limitations for in vivo applications, prompting the development of an optimized analog, VU6001221.[4][5] This guide offers a side-by-side comparison of their pharmacokinetic parameters, supported by experimental data and protocols.

Pharmacokinetic Profiles: this compound vs. VU6001221

The following table summarizes the key pharmacokinetic parameters of this compound and VU6001221, highlighting the improvements achieved with the development of VU6001221.

ParameterThis compoundVU6001221Species
In Vitro Potency
hCHT IC₅₀92 nMComparable to this compoundHuman
In Vitro Metabolism
Rat Liver Microsomal Clearance (CLint)95.0 mL/min/kgImproved vs. This compoundRat
Human Liver Microsomal Clearance (CLint)10.4 mL/min/kgImproved vs. This compoundHuman
In Vivo Pharmacokinetics
Plasma Clearance (CLp)107 mL/min/kgSignificantly ImprovedRat
Half-life (t₁/₂)30 minImprovedRat
Brain Penetration
Brain-to-Plasma Ratio (Kp)0.2ImprovedRat
Plasma Protein Binding
Unbound Fraction (Fu)0.35 (Rat), 0.67 (Human)Data not availableRat, Human
Cytochrome P450 Inhibition No significant inhibition of 3A4, 2D6, 2C9, and 1A2 at concentrations >30 μMData not available

Experimental Protocols

Detailed methodologies for the key experiments that determined the pharmacokinetic profiles are outlined below.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound (this compound or VU6001221)

  • Liver microsomes (human or rat)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Protocol:

  • Prepare a reaction mixture containing the test compound, liver microsomes, and phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the compound.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic parameters of a compound after administration to live animals.

Materials:

  • Test compound (this compound or VU6001221) formulated for intravenous (IV) and/or oral (PO) administration

  • Sprague-Dawley rats

  • Cannulas for blood collection

  • Heparinized tubes for blood sample collection

  • Centrifuge

  • Analytical instruments (LC-MS/MS) for drug quantification in plasma

Protocol:

  • Administer the test compound to rats via the desired route (e.g., IV bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vein.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as clearance (CLp), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F%) using appropriate software.

Brain Penetration Assessment

This experiment measures the ability of a compound to cross the blood-brain barrier.

Protocol:

  • Following the in vivo pharmacokinetic study, at a specific time point, euthanize the animals.

  • Collect both a terminal blood sample (to obtain plasma) and the whole brain.

  • Homogenize the brain tissue.

  • Quantify the concentration of the test compound in both the plasma and the brain homogenate using LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio (Kp) as an indicator of brain penetration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

CHT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Extracellular Choline CHT Choline Transporter (CHT/SLC5A7) Choline_ext->CHT Na+/Cl- dependent Choline_int Intracellular Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh_release ACh Release ACh_cleft ACh AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT Reuptake Postsynaptic_response Postsynaptic Response AChR->Postsynaptic_response ML352_VU6001221 This compound / VU6001221 ML352_VU6001221->CHT Inhibition

References

Validating ML352 as a Novel Therapeutic Candidate for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for validating the use of ML352, a potent and selective choline transporter (CHT) inhibitor, in a preclinical Alzheimer's disease (AD) model. Given the well-established cholinergic hypothesis of AD, which links cognitive decline to the degeneration of cholinergic neurons, targeting the high-affinity choline transporter (CHT) presents a compelling therapeutic strategy.[1][2][3] This document outlines the rationale for evaluating this compound, compares its properties to the classical CHT inhibitor Hemicholinium-3 (HC-3), and provides detailed experimental protocols to assess its potential efficacy.

Introduction to this compound and the Cholinergic Hypothesis of Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments.[1] A key pathological hallmark of AD is the significant loss of cholinergic neurons in the basal forebrain, leading to a deficit in acetylcholine (ACh) neurotransmission in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2][3][4] The synthesis of ACh is rate-limited by the uptake of choline into presynaptic neurons via the high-affinity choline transporter (CHT), also known as SLC5A7.[4] Therefore, modulating CHT activity is a promising approach to restoring cholinergic function.

This compound is a novel, potent, and selective noncompetitive inhibitor of CHT.[5][6] Unlike the competitive inhibitor HC-3, this compound acts at an allosteric site, offering a different modality of CHT inhibition that may have therapeutic advantages.[5][6] This guide details a proposed validation of this compound in a preclinical AD mouse model, comparing its known characteristics with HC-3 and outlining a robust experimental plan.

Comparative Analysis of CHT Inhibitors: this compound vs. HC-3

A direct comparison of the pharmacological properties of this compound and HC-3 is crucial for understanding their potential differential effects in a therapeutic context. The following table summarizes their key characteristics based on published data.

FeatureThis compoundHemicholinium-3 (HC-3)References
Mechanism of Action Noncompetitive, allosteric inhibitor of CHTCompetitive inhibitor of CHT[5][6]
Potency (Ki) 92 nM (in hCHT transfected HEK293 cells)10-100 nM (high-affinity component)[4][5]
172 nM (in mouse brain synaptosomes)[6][7]
Selectivity No significant inhibition of AChE, ChAT, DAT, SERT, NETWeak inhibitor of AChE[5][6][7][8]
Mode of Inhibition Reduces Vmax of choline uptake without affecting KmIncreases Km of choline uptake without affecting Vmax[6]
CNS Penetration Significant CNS penetrationLimited by its quaternary ammonium groups[5]

Proposed Experimental Validation of this compound in an Alzheimer's Disease Mouse Model

To validate the therapeutic potential of this compound in AD, a comprehensive in vivo study using a well-established transgenic mouse model, such as the 5xFAD or APP/PS1 model, is proposed. These models exhibit key pathological features of AD, including amyloid plaque deposition and cognitive deficits.[9]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating this compound in an AD mouse model.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation Animal Model Selection Animal Model Selection Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Chronic Dosing Chronic Dosing (Vehicle, this compound, HC-3) Baseline Behavioral Testing->Chronic Dosing Behavioral Testing Behavioral Testing Chronic Dosing->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection->Biochemical & Histological Analysis

Figure 1: Proposed experimental workflow for this compound validation.
Detailed Experimental Protocols

The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory, which are significantly impaired in AD.[10][11][12][13]

Objective: To determine if chronic this compound treatment can ameliorate the spatial learning and memory deficits in an AD mouse model.

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).

  • Submerged platform (10 cm in diameter), 1 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking software.

Procedure:

  • Acquisition Phase (5-7 days):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded by the tracking software.[11][12]

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.[11]

This protocol is for the visualization and quantification of amyloid-β (Aβ) plaques in the brain tissue of the AD mouse model.[9][14]

Objective: To assess the effect of this compound treatment on Aβ pathology.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Cryostat or vibratome for sectioning.

  • Primary antibody against Aβ (e.g., 6E10).

  • Fluorescently labeled secondary antibody.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with ice-cold PBS followed by 4% PFA.[9]

    • Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose.

    • Brains are sectioned at 30-40 µm using a cryostat or vibratome.[9]

  • Staining:

    • Brain sections are washed in PBS.

    • Antigen retrieval is performed by incubating sections in formic acid.[14]

    • Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).

    • Sections are incubated with the primary anti-Aβ antibody overnight at 4°C.

    • After washing, sections are incubated with the fluorescently labeled secondary antibody.

    • Sections are counterstained with DAPI to visualize cell nuclei.

  • Imaging and Quantification:

    • Stained sections are imaged using a fluorescence or confocal microscope.

    • Image analysis software (e.g., ImageJ) is used to quantify the plaque number and area in specific brain regions like the cortex and hippocampus.[14]

Cholinergic Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the key components of the cholinergic synapse and highlights the pathological changes observed in Alzheimer's disease, providing a visual context for the therapeutic targeting of CHT.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Alzheimer's Pathology Choline Choline CHT CHT (SLC5A7) Choline->CHT Uptake (Rate-limiting) ChAT ChAT CHT->ChAT ACh ACh ChAT->ACh Synthesis VAChT VAChT ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle ACh_cleft ACh SynapticVesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR ACh Receptors (Muscarinic/Nicotinic) ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Choline_cleft->CHT Reuptake Signal Signal Transduction (Cognition, Memory) AChR->Signal Pathology Cholinergic Neuron Degeneration Reduced ACh Release CHT Upregulation (compensatory?)

Figure 2: Cholinergic synapse and its dysregulation in Alzheimer's disease.

Conclusion

This compound represents a promising, next-generation tool for modulating the cholinergic system. Its distinct noncompetitive mechanism of action and favorable pharmacokinetic profile warrant its investigation as a potential therapeutic agent for Alzheimer's disease. The experimental framework outlined in this guide provides a rigorous approach to validating its efficacy in a preclinical AD model. The data generated from these studies will be critical in determining the translational potential of this compound and could pave the way for a novel therapeutic strategy for this devastating neurodegenerative disease.

References

A Comparative Analysis of the Choline Transporter Inhibitor ML352: Unveiling Its Mechanism and Regional Brain Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML352, a novel, potent, and selective noncompetitive inhibitor of the presynaptic choline transporter (CHT). We will delve into its mechanism of action, compare its effects with the classical CHT inhibitor hemicholinium-3 (HC-3), and explore its characterized impact on the forebrain, with inferred implications for specific brain regions. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a significant pharmacological tool for studying the cholinergic system, which is crucial for cognitive functions such as learning, memory, and attention.[1][2] The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a key target for modulating cholinergic neurotransmission.[2][3] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] this compound offers a distinct advantage over the traditional CHT inhibitor, HC-3, due to its noncompetitive mechanism of action.[1][2]

Quantitative Comparison of CHT Inhibitors

The following table summarizes the key quantitative parameters of this compound in comparison to HC-3, highlighting their distinct pharmacological profiles.

ParameterThis compoundHemicholinium-3 (HC-3)Brain Region/PreparationReference
Mechanism of Action NoncompetitiveCompetitiveN/A[1][2]
Ki for Choline Uptake Inhibition 92 ± 2.8 nMNot Applicable (Competitive)hCHT transfected HEK 293 cells[1]
172 ± 12 nMNot Applicable (Competitive)Mouse forebrain synaptosomes[1]
IC50 for Choline Uptake Inhibition 168.6 ± 49.4 nM~5 nMhCHT1-expressing HEK293 cells[4]
Ki for [3H]HC-3 Binding Inhibition 128.6 ± 15.3 nMN/AMembranes from hCHT transfected cells[1]
Effect on Choline Km No changeIncreases KmhCHT transfected cells & Mouse forebrain synaptosomes[1]
Effect on Choline Transport Vmax Decreases VmaxNo changehCHT transfected cells & Mouse forebrain synaptosomes[1]
Brain Penetration (Kp) 0.2 (Modest)PoorIn vivo (mouse)[1][5]

Mechanism of Action: this compound vs. HC-3

This compound and HC-3 both inhibit the choline transporter, but through fundamentally different mechanisms. This distinction is critical for experimental design and interpretation.

This compound acts as a noncompetitive inhibitor, binding to an allosteric site on the CHT.[1][2] This binding event locks the transporter in an inward-open conformation, preventing the translocation of choline without directly competing with choline for its binding site.[4] Consequently, this compound reduces the maximum velocity (Vmax) of choline transport without altering the affinity of the transporter for choline (Km).[1]

HC-3 , in contrast, is a competitive inhibitor.[1] It directly competes with choline for the same binding site on the CHT. This means that the inhibitory effect of HC-3 can be overcome by increasing the concentration of extracellular choline.

cluster_0 Cholinergic Nerve Terminal cluster_1 Inhibitor Actions CHT Choline Transporter (CHT) Choline_in Intracellular Choline CHT->Choline_in Choline_out Extracellular Choline Choline_out->CHT Uptake ACh Acetylcholine (ACh) Choline_in->ACh Synthesis ACh_vesicle Synaptic Vesicle (ACh) ACh->ACh_vesicle Packaging ChAT ChAT Release Release ACh_vesicle->Release This compound This compound (Noncompetitive) This compound->CHT Allosteric Inhibition HC3 HC-3 (Competitive) HC3->CHT Competitive Inhibition

Mechanism of CHT Inhibition

Effects of this compound in Different Brain Regions

Direct comparative studies of this compound's effects in discrete brain regions are not yet available. The primary research has characterized its effects in synaptosomal preparations from the entire mouse forebrain.[1] The forebrain encompasses critical regions for cognition and behavior, including the cerebral cortex, hippocampus, and striatum. Therefore, the data from forebrain synaptosomes represents an aggregated effect across these areas.

Forebrain:

In mouse forebrain synaptosomes, this compound demonstrates potent noncompetitive inhibition of choline uptake with a Ki of approximately 172 nM.[1] This directly impacts the synthesis of acetylcholine in a brain area rich in cholinergic neurons and crucial for higher-order cognitive functions.

Inferred Regional Effects:

Based on the known distribution of cholinergic pathways and the functions of different brain regions, we can infer the potential consequences of CHT inhibition by this compound:

  • Hippocampus: This region is vital for learning and memory formation, processes heavily reliant on cholinergic signaling. Inhibition of CHT by this compound in the hippocampus would be expected to disrupt these functions by reducing the available pool of acetylcholine for synaptic transmission.

  • Prefrontal Cortex: Executive functions, attention, and working memory are modulated by cholinergic inputs to the prefrontal cortex. By limiting acetylcholine synthesis, this compound could impair these cognitive domains. An optimized analog of this compound, VU6001221, has been shown to impact performance in the novel object recognition task, a cognitive test involving the prefrontal cortex and hippocampus.[3]

  • Striatum: The striatum is involved in motor control, reward, and habit formation. Cholinergic interneurons in the striatum play a key modulatory role. CHT inhibition in this region could have complex effects on motor function and reward-based learning.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound.

1. Synaptosome Preparation from Mouse Forebrain:

  • Objective: To isolate nerve terminals (synaptosomes) for in vitro uptake and binding assays.

  • Procedure:

    • Male C57BL/6J mice (8–10 weeks old) are sacrificed.

    • Brains are rapidly removed and placed on an ice-cold plate.

    • The forebrain (all tissue anterior to the superior colliculus) is dissected.

    • Tissue is homogenized in a buffered sucrose solution.

    • The homogenate is centrifuged to pellet nuclei and cellular debris.

    • The resulting supernatant is further centrifuged at a higher speed to pellet the crude synaptosomal fraction (P2).[1]

start Mouse Forebrain Dissection homogenize Homogenization (Buffered Sucrose) start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Supernatant (S1) centrifuge1->supernatant1 Collect pellet1 Pellet (P1) (Nuclei, Debris) centrifuge1->pellet1 Discard centrifuge2 High-Speed Centrifugation (17,000 x g, 20 min) supernatant1->centrifuge2 supernatant2 Supernatant (S2) centrifuge2->supernatant2 Discard pellet2 Pellet (P2) (Crude Synaptosomes) centrifuge2->pellet2 Collect & Resuspend

Synaptosome Preparation Workflow

2. [3H]Choline Uptake Assay:

  • Objective: To quantify the inhibition of choline transport by this compound.

  • Procedure:

    • Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of this compound or vehicle control.

    • The uptake reaction is initiated by adding a solution containing [3H]choline.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • Uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular [3H]choline.

    • The radioactivity retained on the filters, representing intracellular [3H]choline, is measured using liquid scintillation counting.

    • Ki values are calculated from the resulting concentration-response curves.[1]

3. [3H]Hemicholinium-3 (HC-3) Binding Assay:

  • Objective: To determine the effect of this compound on the binding of the competitive CHT ligand, HC-3.

  • Procedure:

    • Membranes prepared from hCHT transfected cells are incubated with a fixed concentration of [3H]HC-3.

    • Varying concentrations of this compound are included in the incubation mixture.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled HC-3.

    • After incubation, the membranes are collected by rapid filtration.

    • The amount of bound [3H]HC-3 is quantified by scintillation counting.

    • The data is analyzed to determine the Ki of this compound for HC-3 binding sites.[1]

Conclusion

This compound is a valuable and selective tool for investigating the cholinergic system. Its noncompetitive mechanism of action provides a distinct advantage over the classical competitive inhibitor, HC-3, particularly for in vivo studies where fluctuating endogenous choline levels could interfere with the effects of a competitive antagonist. While current data on this compound's effects are primarily from whole forebrain preparations, the foundational role of CHT in acetylcholine synthesis allows for strong inferences about its impact on specific brain regions critical for cognition and behavior. Future research employing region-specific administration or advanced neuroimaging techniques will be instrumental in dissecting the precise regional effects of this compound and further elucidating the role of cholinergic signaling in brain function and disease.

References

Assessing Species-Specific Differences in ML352 Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ML352, a novel, noncompetitive inhibitor of the high-affinity choline transporter (CHT), with a focus on its species-specific differences. Experimental data is presented to objectively compare its performance against the classical competitive inhibitor, Hemicholinium-3 (HC-3).

Executive Summary

This compound is a potent and selective inhibitor of the presynaptic choline transporter (CHT), a key protein in the synthesis of acetylcholine.[1][2][3] Understanding its efficacy across different species is crucial for its application in preclinical research and potential therapeutic development. This guide summarizes the available data on the inhibitory activity of this compound in human and mouse models, offering a direct comparison with the well-established CHT inhibitor, HC-3. The data indicates a notable species-specific difference in this compound efficacy, with approximately twofold greater potency observed in a human cell line model compared to mouse brain tissue.[4]

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the inhibitory constants (Ki) for this compound and Hemicholinium-3 against the choline transporter in human and mouse preparations. Lower Ki values indicate higher potency.

CompoundTarget SpeciesExperimental SystemInhibition Constant (Ki)Mechanism of ActionReference
This compound HumanHEK 293 cells with hCHT-LV-AA92 ± 2.8 nMNoncompetitive[4]
This compound MouseForebrain synaptosomes166 ± 12 nMNoncompetitive[4]
Hemicholinium-3 Not SpecifiedHigh-affinity choline transporter (HACU)~1-25 nMCompetitive[2][5]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the classical pathway of acetylcholine synthesis and the role of the choline transporter (CHT). This compound acts as a noncompetitive inhibitor of CHT, thereby reducing the uptake of choline and subsequently, the synthesis of acetylcholine.[1][6][7][8]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Choline_Ext Extracellular Choline CHT Choline Transporter (CHT) Choline_Ext->CHT Uptake Choline_Int Intracellular Choline CHT->Choline_Int ACh Acetylcholine (ACh) Choline_Int->ACh ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_Released Released ACh Vesicle->ACh_Released Exocytosis This compound This compound This compound->CHT Inhibition AChE Acetylcholinesterase (AChE) ACh_Released->AChE Choline_Recycled Recycled Choline AChE->Choline_Recycled Choline_Recycled->CHT Reuptake

Caption: Acetylcholine synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Key Experiment: Choline Uptake Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory potency (Ki) of compounds like this compound on the high-affinity choline transporter.

1. Cell/Tissue Preparation:

  • Human CHT: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human high-affinity choline transporter (hCHT).

  • Mouse CHT: Synaptosomes are prepared from the forebrain tissue of mice. Synaptosomes are sealed nerve terminals that retain functional transporters.

2. Assay Procedure:

  • Cells or synaptosomes are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or HC-3) or vehicle control.

  • Radiolabeled choline (e.g., [³H]choline) is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapidly washing the cells/synaptosomes with ice-cold buffer to remove extracellular radiolabeled choline.

  • The amount of intracellular radiolabeled choline is quantified using liquid scintillation counting.

3. Data Analysis:

  • The rate of choline uptake is measured for each inhibitor concentration.

  • IC50 values (the concentration of inhibitor that produces 50% inhibition of choline uptake) are determined by fitting the data to a dose-response curve.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the concentration of choline used in the assay.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of a CHT inhibitor.

G start Start prep Prepare Cells/ Synaptosomes start->prep preincubation Pre-incubate with Inhibitor prep->preincubation uptake Initiate Uptake with [³H]Choline preincubation->uptake terminate Terminate Reaction & Wash uptake->terminate quantify Quantify Intracellular [³H]Choline terminate->quantify analysis Data Analysis (IC50, Ki) quantify->analysis end End analysis->end

Caption: Experimental workflow for a choline uptake inhibition assay.

Conclusion

The available data demonstrates that this compound is a potent inhibitor of both human and mouse choline transporters. However, researchers should be aware of the observed species-specific differences in its efficacy, with higher potency in the human cell line model. This distinction is important for the design and interpretation of preclinical studies and for the potential translation of findings to human applications. The noncompetitive mechanism of this compound offers a distinct advantage over competitive inhibitors like HC-3, as its efficacy is less likely to be overcome by high synaptic choline concentrations.[4][9] Further studies across a broader range of species would be beneficial for a more comprehensive understanding of this compound's pharmacological profile.

References

Safety Operating Guide

Proper Disposal of ML352: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and a procedural plan for the proper disposal of ML352, a noncompetitive inhibitor of the presynaptic choline transporter.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory best practices for chemical waste disposal should be strictly followed to minimize environmental impact and ensure workplace safety. This document outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

Key Chemical Properties and Handling Information

A summary of this compound's relevant chemical and safety data is presented below. This information is crucial for safe handling during the disposal process.

PropertyValueSource
CAS Number 1649450-12-3[1][2][3]
Hazard Classification Not a hazardous substance or mixture[4]
Form SolidSigma-Aldrich
Solubility Insoluble in water[5]
Storage Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols: Disposal Procedure for this compound

The following step-by-step protocol should be followed for the disposal of this compound. This procedure is designed to be straightforward and to prevent environmental contamination.

Personnel Protective Equipment (PPE) Requirement: Before initiating the disposal process, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

Step 1: Collection of Waste

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

  • The container should be made of a compatible material and have a secure lid to prevent spillage.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Ensure the waste container is labeled with the full chemical name: "this compound" or "N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide".

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

Step 4: Final Disposal

  • Dispose of the this compound waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.

  • Crucially, do not dispose of this compound down the drain or in regular household garbage. [4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste generation to final disposal.

ML352_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Solid Waste in Designated Container ppe->collect label_waste Label Container with 'this compound Waste' collect->label_waste segregate Segregate from Other Chemical Waste label_waste->segregate store Store Sealed Container in Designated Waste Area segregate->store dispose Dispose via Institutional Chemical Waste Program store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.